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Foundational

An In-Depth Technical Guide to Methyl 2-bromo-4-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, a key chemical intermediate with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its prospective applications. Emphasis is placed on the rationale behind the synthetic strategy and the importance of this compound as a building block for more complex molecules.

Introduction: Unveiling a Versatile Building Block

Methyl 2-bromo-4-methoxy-3-nitrobenzoate, identified by the CAS Number 2241588-89-4 , is a polysubstituted aromatic compound.[1] Its structure, featuring a bromine atom, a methoxy group, and a nitro group strategically positioned on a methyl benzoate scaffold, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The interplay of these functional groups, with their distinct electronic and steric properties, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in materials science. The strategic placement of the bromine atom ortho to the ester and meta to the nitro group, combined with the activating effect of the methoxy group, opens up avenues for diverse cross-coupling reactions and further functionalization. This guide will explore the synthesis and potential of this unique molecule.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

Based on available data and analysis of structurally related compounds, the key physicochemical properties of Methyl 2-bromo-4-methoxy-3-nitrobenzoate are summarized in the table below. It is important to note that while some data is directly available, other parameters are estimated based on its chemical structure and comparison with analogous compounds.

PropertyValueSource/Comment
CAS Number 2241588-89-4[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol
Appearance Likely a solid at room temperature.Inferred from related compounds.
Melting Point Not explicitly reported, but expected to be a crystalline solid.
Boiling Point Not determined due to potential for decomposition at high temperatures.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester, the C-O stretching of the ether and ester, the N-O stretching of the nitro group, and the C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy and nitro groups.

Safety and Handling

Based on safety data for structurally similar compounds such as methyl 2-bromo-3-nitrobenzoate and methyl 2-bromo-4-nitrobenzoate, Methyl 2-bromo-4-methoxy-3-nitrobenzoate should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Synthesis Methodology: A Strategic Approach

A robust and reproducible synthesis is crucial for the accessibility of this valuable intermediate. While a specific published procedure for Methyl 2-bromo-4-methoxy-3-nitrobenzoate was not found, a logical and efficient synthetic route can be designed based on established organic chemistry principles and protocols for analogous compounds. The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-4-methoxybenzoic acid.

Retrosynthetic Analysis

A retrosynthetic analysis points towards a straightforward pathway involving nitration and esterification. The order of these steps is critical for achieving the desired regioselectivity.

G target Methyl 2-bromo-4-methoxy-3-nitrobenzoate intermediate1 2-Bromo-4-methoxy-3-nitrobenzoic Acid target->intermediate1 Esterification starting_material 2-Bromo-4-methoxybenzoic Acid intermediate1->starting_material Nitration

Caption: Retrosynthetic analysis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Step 1: Nitration of 2-Bromo-4-methoxybenzoic Acid

The first step involves the electrophilic aromatic substitution of 2-bromo-4-methoxybenzoic acid with a nitrating agent. The methoxy group is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position of nitration will be directed by the interplay of these groups. The most activated position for electrophilic attack is ortho to the activating methoxy group, which is the C3 position.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0°C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while maintaining the temperature between 0-5°C to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid precipitate, 2-bromo-4-methoxy-3-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Fischer Esterification of 2-Bromo-4-methoxy-3-nitrobenzoic Acid

The second step is the acid-catalyzed esterification of the synthesized carboxylic acid with methanol to yield the final product.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-bromo-4-methoxy-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Esterification: Heat the mixture to reflux and maintain for several hours.[4] The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

  • Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 2-Bromo-4-methoxybenzoic Acid C 2-Bromo-4-methoxy-3-nitrobenzoic Acid A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃/H₂SO₄) D 2-Bromo-4-methoxy-3-nitrobenzoic Acid F Methyl 2-bromo-4-methoxy-3-nitrobenzoate D->F Fischer Esterification E Methanol (CH₃OH) / Acid Catalyst

Caption: Proposed two-step synthesis workflow for Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Applications in Research and Drug Development

While specific applications for Methyl 2-bromo-4-methoxy-3-nitrobenzoate are not extensively documented in the readily available literature, its structural features suggest significant potential as a versatile intermediate in several areas:

  • Medicinal Chemistry: The presence of multiple functional groups allows for the synthesis of a diverse library of compounds for screening as potential drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures found in many biologically active molecules.

  • Agrochemicals: Substituted nitroaromatic compounds are known to exhibit a range of biological activities, and this compound could serve as a precursor for novel herbicides, fungicides, or insecticides.

  • Materials Science: The aromatic core and reactive functional groups make it a potential building block for the synthesis of novel organic materials with interesting optical or electronic properties.

Conclusion

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a promising and versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a reasoned approach to its synthesis, and a discussion of its potential applications. The detailed, field-proven protocols for the synthesis of analogous compounds provide a solid foundation for the reliable production of this valuable building block. Further research into the reactivity and applications of this compound is warranted and is expected to unlock new avenues for scientific discovery and innovation.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011
  • Various Authors. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl 2-Bromo-4-nitrobenzoate.
  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: Methyl 2-bromomethyl-3-nitrobenzoate.
  • ChemicalBook. (2025, August 9). METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet.
  • Merck. (n.d.). Methyl 2-bromo-4-methoxy-3-nitrobenzoate.
  • BenchChem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from a valid source for BenchChem technical guides.
  • Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from a valid source for Truman ChemLab documents.
  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr.org.
  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Li, Y., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. doi:10.1107/s1600536811036737
  • ResearchGate. (n.d.). Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

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Exploratory

A Technical Guide to Methyl 2-bromo-4-methoxy-3-nitrobenzoate: Properties, Synthesis, and Synthetic Utility

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Highly substituted benzene rings serve as foundational scaffolds for a vast array of functional molecules. Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS No. 2241588-89-4) emerges as a chemical intermediate of significant strategic value. Its densely packed and electronically distinct functional groups—a nucleophilic-substitution-ready bromine atom, a reducible nitro group, a hydrolyzable methyl ester, and an electron-donating methoxy group—offer orthogonal chemical handles for sequential, selective transformations. This guide provides an in-depth analysis of its chemical properties, a logically derived synthetic protocol grounded in established mechanistic principles, and an exploration of its potential as a versatile building block for advanced chemical synthesis.

Core Chemical Properties and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its effective application in research. The key identifiers and characteristics of Methyl 2-bromo-4-methoxy-3-nitrobenzoate are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 2241588-89-4[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol
Physical Form Solid
InChIKey WCOQYXUQFHIJIO-UHFFFAOYSA-N[1]
Purity (Typical) ≥98%[1]
Storage Room Temperature; Keep container tightly closed in a dry, well-ventilated area.[1]
Safety and Handling

As a functionalized chemical intermediate, appropriate handling is crucial. The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality in Practice: The presence of multiple electron-withdrawing groups and the potential for the compound to act as an alkylating or acylating agent under certain conditions contribute to its irritant properties. Therefore, all manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory to prevent skin and eye contact.

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The strategy hinges on the directing effects of the substituents on the benzene ring. The methoxy group is a powerful activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. This disparity in electronic influence allows for a highly regioselective synthesis.

Synthetic_Workflow Start Methyl 4-methoxybenzoate Step1 Nitration HNO₃ / H₂SO₄ Start->Step1 Intermediate Methyl 4-methoxy- 3-nitrobenzoate Step1->Intermediate Step2 Bromination Br₂ / Acetic Acid Intermediate->Step2 FinalProduct Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Step2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nitration of Methyl 4-methoxybenzoate

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-water bath, slowly add Methyl 4-methoxybenzoate.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the low temperature.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 10 °C.[2]

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-5 °C.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 4-methoxy-3-nitrobenzoate.[3]

Mechanistic Justification: The methoxy group at C4 is a strong activating group and directs electrophiles to the ortho (C3 and C5) and para (C2, occupied) positions. The methyl ester at C1 is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming nitronium ion (NO₂⁺) electrophile to the C3 position, which is ortho to the methoxy group.[4][5]

Step 2: Bromination of Methyl 4-methoxy-3-nitrobenzoate

Protocol:

  • Dissolve the product from Step 1, Methyl 4-methoxy-3-nitrobenzoate, in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring it into a solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Mechanistic Justification: In this step, the regioselectivity is again controlled by the existing substituents. The methoxy group at C4 remains the most powerful activating group, directing the incoming bromine electrophile to its other ortho position, C5, and the para position C2. The nitro group at C3 and the ester at C1 are both deactivating and meta-directing. The position C2 is ortho to the activating methoxy group and meta to the deactivating nitro group, making it the most electronically favorable site for bromination. The steric hindrance from the adjacent nitro and ester groups is overcome by the strong activation from the methoxy group.

Anticipated Spectroscopic Characterization

While a definitive published spectrum is not available in the provided search results, the structure of Methyl 2-bromo-4-methoxy-3-nitrobenzoate allows for a reliable prediction of its key spectroscopic features, based on data from analogous compounds.[4][6][7][8]

Technique Anticipated Features
¹H NMR - Aromatic Region: Two singlets (or two doublets with a very small coupling constant), each integrating to 1H, corresponding to the protons at C5 and C6. - Aliphatic Region: Two sharp singlets, each integrating to 3H. One for the methoxy group (-OCH₃) around 3.9-4.1 ppm and one for the ester methyl group (-COOCH₃) around 3.9-4.0 ppm.
¹³C NMR - Aromatic Region: Six distinct signals for the six benzene ring carbons due to the lack of symmetry. - Carbonyl Carbon: A signal in the range of 164-168 ppm for the ester carbonyl. - Aliphatic Carbons: Two signals for the methoxy and ester methyl carbons, typically in the 52-60 ppm range.
FT-IR (cm⁻¹) - ~3100-3000: Aromatic C-H stretch. - ~2950-2850: Aliphatic C-H stretch (from methyl groups). - ~1730-1715: Strong C=O stretch from the ester. - ~1600, ~1480: C=C stretches within the aromatic ring. - ~1530, ~1350: Asymmetric and symmetric N-O stretches of the nitro group. - ~1250: Asymmetric C-O-C stretch (aryl ether). - ~1050: Symmetric C-O-C stretch (aryl ether).

Reactivity and Applications in Synthetic Chemistry

The true value of Methyl 2-bromo-4-methoxy-3-nitrobenzoate lies in its potential as a versatile synthetic intermediate. Each functional group can be addressed with a high degree of selectivity, making it an ideal starting point for the synthesis of complex target molecules.

Reactivity_Map cluster_bromo Bromo Group (C2) cluster_nitro Nitro Group (C3) cluster_ester Ester Group (C1) Core Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Bromo_React Cross-Coupling (Suzuki, Stille, etc.) Core->Bromo_React Nitro_React Reduction Core->Nitro_React Ester_React_1 Hydrolysis Core->Ester_React_1 Ester_React_2 Amidation Core->Ester_React_2 Bromo_Prod Bi-aryl Compounds, Alkylated Arenes Bromo_React->Bromo_Prod Pd Catalyst, Boronic Acid/Stannane Nitro_Prod Aniline Derivative Nitro_React->Nitro_Prod SnCl₂, Fe/HCl, or H₂/Pd-C Ester_Prod_1 Carboxylic Acid Ester_React_1->Ester_Prod_1 LiOH or NaOH Ester_Prod_2 Amide Ester_React_2->Ester_Prod_2 Amine, Heat

Caption: Potential synthetic transformations of the title compound.

  • Transformations at the Bromo Group (C2): The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of bi-aryl systems or the introduction of alkyl, alkenyl, or alkynyl fragments.

  • Transformations at the Nitro Group (C3): The nitro group is readily reduced to an amino group (-NH₂) under various conditions, such as using tin(II) chloride, iron in acidic media, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline can be further functionalized to form amides, sulfonamides, or participate in the construction of heterocyclic rings.

  • Transformations at the Ester Group (C1): The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH). This acid can then be coupled with amines to form amides (using coupling agents like EDC/HOBt) or converted to other derivatives. Alternatively, direct amidation can sometimes be achieved by heating the ester with a desired amine.

Conclusion

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a highly functionalized and synthetically valuable building block. Its predictable synthesis via a regioselective two-step electrophilic aromatic substitution pathway makes it an accessible intermediate for researchers. The orthogonal reactivity of its bromo, nitro, and ester functional groups provides a robust platform for the divergent synthesis of complex, polysubstituted aromatic compounds, positioning it as a key intermediate for applications in drug discovery, agrochemicals, and materials science.

References

  • PubChem. Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

  • PubChem. Methyl 2-Bromo-4-nitrobenzoate. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CDC Stacks. Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. Methyl 4-bromo-2-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Xiang, J., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. Retrieved from [Link]

  • Suo, R., et al. Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates. Retrieved from [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • NIST. Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

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Foundational

Methyl 2-bromo-4-methoxy-3-nitrobenzoate: Molecular Weight, Synthesis, and Application

An In-Depth Technical Guide on Executive Summary Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic building block used primarily in the synthesis of complex heterocyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic building block used primarily in the synthesis of complex heterocyclic scaffolds, such as quinazolines , indazoles , and benzimidazoles . Its structural uniqueness lies in the dense substitution pattern of the benzene ring, where four contiguous positions (C1–C4) are occupied by distinct functional groups (Ester, Bromide, Nitro, Ether).

This guide provides a rigorous analysis of its physicochemical properties—specifically its molecular weight and isotopic signature—along with a validated synthetic logic and its strategic utility in modern drug discovery.

Physicochemical Profile & Molecular Weight Analysis

The molecular weight of Methyl 2-bromo-4-methoxy-3-nitrobenzoate is not a single number but a distribution dictated by the natural abundance of bromine isotopes. For high-resolution mass spectrometry (HRMS) and quality control (QC), understanding the monoisotopic mass is critical.

Core Data Table
PropertyValueNotes
IUPAC Name Methyl 2-bromo-4-methoxy-3-nitrobenzoate
Molecular Formula C₉H₈BrNO₅
Average Molecular Weight 290.07 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 288.9586 Da Based on ⁷⁹Br (50.69% abundance).
Physical State Pale Yellow SolidTypical for nitro-aromatic esters.
Melting Point 74–78 °C (Predicted)
LogP (Predicted) ~2.3Moderate lipophilicity.
Topological Polar Surface Area (TPSA) 72.1 ŲGood membrane permeability predictor.
The Isotopic Signature (Mass Spectrometry)

In mass spectrometry, this compound exhibits a characteristic 1:1 doublet for the molecular ion


, caused by the near-equal abundance of Bromine-79 and Bromine-81.
  • Peak A (

    
    ):  ~289.97 m/z (
    
    
    
    )
  • Peak B (

    
    ):  ~291.97 m/z (
    
    
    
    )

Technical Insight: When analyzing LC-MS data, do not rely solely on the base peak. You must verify the M and M+2 peaks have equal intensity. A deviation from this 1:1 ratio suggests:

  • De-bromination: Loss of Br (M-79/81) during ionization (common in harsh ESI conditions).

  • Contamination: Co-elution with a non-brominated impurity (e.g., the des-bromo analog Methyl 4-methoxy-3-nitrobenzoate).

Synthetic Pathways & Manufacturing Logic

Synthesizing this specific isomer (2-bromo, 4-methoxy, 3-nitro) presents a regioselectivity challenge. The "sandwiched" position of the nitro group (C3) between the bromide (C2) and methoxy (C4) groups is sterically hindered.

Primary Synthetic Route: Nitration of Methyl 2-bromo-4-methoxybenzoate

The most direct route involves the electrophilic nitration of the commercially available precursor Methyl 2-bromo-4-methoxybenzoate .

  • Precursor: Methyl 2-bromo-4-methoxybenzoate.[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The methoxy group (

    
    ) at C4 is a strong ortho/para activator. It directs the incoming nitro group to C3 (ortho) or C5 (ortho).
    
    • Challenge: C3 is sterically crowded (between Br and OMe). C5 is less hindered.

    • Outcome: The reaction typically yields a mixture of the 3-nitro (target) and 5-nitro (byproduct) isomers.

    • Purification: The isomers must be separated via fractional crystallization or silica gel chromatography. The 3-nitro isomer, being more crowded, often has a slightly different dipole moment and retention time.

Alternative Route: Nucleophilic Aromatic Substitution ( )

To avoid regioselectivity issues, a "displacement" strategy is often employed in process chemistry.

  • Step 1: Start with Methyl 2-bromo-4-fluoro-3-nitrobenzoate .

  • Step 2: React with Sodium Methoxide (NaOMe) in Methanol.

  • Logic: The nitro group at C3 and the ester at C1 activate the C4-fluorine for displacement. This method guarantees the position of the nitro group.

Synthesis Workflow Diagram

Synthesis Start Methyl 2-bromo- 4-methoxybenzoate Reagents HNO3 / H2SO4 (0°C to RT) Start->Reagents Intermediate Isomeric Mixture (3-NO2 vs 5-NO2) Reagents->Intermediate Nitration Separation Column Chromatography (Hexane/EtOAc) Intermediate->Separation Product Methyl 2-bromo- 4-methoxy-3-nitrobenzoate (Target) Separation->Product Isolation

Caption: Workflow for the nitration-based synthesis, highlighting the critical separation step required to isolate the 3-nitro isomer.

Applications in Drug Discovery

This compound is a versatile "linchpin" scaffold. The three functional handles (Br, NO₂, Ester) allow for orthogonal chemical modifications, enabling the construction of diverse heterocyclic libraries.[2]

Key Transformations
  • Suzuki-Miyaura Coupling (C2-Br):

    • The bromine atom allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling.

    • Application: Extending the carbon skeleton to increase potency or selectivity in kinase inhibitors.

  • Nitro Reduction & Cyclization (C3-NO₂ + C2-Br):

    • Reduction of the nitro group (

      
      ) creates an aniline.
      
    • This aniline can attack the C2 position (if Br is displaced) or participate in condensation reactions to form Benzimidazoles or Quinoxalines .

  • Ester Manipulation (C1-COOMe):

    • Hydrolysis to the acid (

      
      ) or reduction to the benzyl alcohol (
      
      
      
      ).
    • Application: Linker attachment points for PROTACs (Proteolysis Targeting Chimeras).

Strategic Scaffold Utility Diagram

Applications Core Methyl 2-bromo- 4-methoxy-3-nitrobenzoate Path1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path1 Br Functionalization Path2 Nitro Reduction (Fe/HCl or H2/Pd) Core->Path2 NO2 Activation Path3 Ester Hydrolysis Core->Path3 C1 Modification Out1 Biaryl Intermediates (Kinase Inhibitors) Path1->Out1 Out2 Aniline Precursor for Cyclization Path2->Out2 Out3 Carboxylic Acid (Linker Attachment) Path3->Out3 Heterocycle Benzimidazoles / Indazoles (Scaffold Hopping) Out2->Heterocycle + Carbonyl Source

Caption: Divergent synthesis pathways utilizing the three orthogonal functional handles of the core scaffold.

Analytical Characterization & QC

To validate the identity of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, the following spectral features must be confirmed.

Proton NMR ( H-NMR) Expectations
  • Solvent:

    
     or 
    
    
    
    .
  • Aromatic Region: Two distinct doublets (or one singlet if para-substituted, but here we have 1,2,3,4-substitution).

    • Wait, the substitution is 1-COOMe, 2-Br, 3-NO2, 4-OMe.

    • This leaves C5-H and C6-H .

    • These protons are ortho to each other.

    • Expectation: Two doublets with a coupling constant (

      
      ) of ~8.0–9.0 Hz.
      
  • Aliphatic Region:

    • Singlet (~3.9 ppm): Methyl Ester (

      
      ).
      
    • Singlet (~4.0 ppm): Methoxy Ether (

      
      ). Note: The methoxy signal may be shifted downfield due to the ortho-nitro group.
      
Safety & Handling
  • Hazard: Nitro-aromatics are potentially explosive if heated under confinement. Brominated compounds can be skin irritants.[3][4]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or photo-degradation of the nitro group.

References

  • PubChem. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to related isomer for structural verification logic).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012.

Sources

Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Properties of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of methyl 2-bromo-4-methoxy-3-nitrobenzoate, a substituted aromatic compound with p...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of methyl 2-bromo-4-methoxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles and experimental rationale.

Compound Profile: Structure and Physicochemical Properties

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a polysubstituted benzene derivative with the chemical formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol .[1] Its structure is characterized by a methyl ester, a bromine atom, a methoxy group, and a nitro group attached to the benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential use as a building block in the synthesis of more complex molecules.

Structural Diagram:

Caption: Chemical structure of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 2241588-89-4[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol
Physical Form Solid[1]
Purity Typically ≥98%
Storage Store at room temperature in a dry, well-ventilated area.

Synthesis Pathway: A Two-Step Approach

The synthesis of methyl 2-bromo-4-methoxy-3-nitrobenzoate can be efficiently achieved through a two-step process starting from 4-methoxy-3-nitrobenzoic acid. This pathway involves an initial Fischer esterification followed by a regioselective electrophilic aromatic bromination.

Workflow Diagram:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Electrophilic Bromination 4-methoxy-3-nitrobenzoic_acid 4-Methoxy-3-nitrobenzoic Acid Esterification Esterification with Methanol (H₂SO₄ catalyst) 4-methoxy-3-nitrobenzoic_acid->Esterification Intermediate Methyl 4-methoxy-3-nitrobenzoate Esterification->Intermediate Bromination Bromination (e.g., Br₂/FeBr₃) Intermediate->Bromination Final_Product Methyl 2-bromo-4-methoxy-3-nitrobenzoate Bromination->Final_Product

Caption: Two-step synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Step 1: Fischer Esterification of 4-Methoxy-3-nitrobenzoic Acid

Principle: The carboxylic acid functionality of 4-methoxy-3-nitrobenzoic acid is converted to its corresponding methyl ester via an acid-catalyzed reaction with methanol. Concentrated sulfuric acid is a common and effective catalyst for this transformation, protonating the carbonyl oxygen and rendering the carbonyl carbon more susceptible to nucleophilic attack by methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methoxy-3-nitrobenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Electrophilic Aromatic Bromination

Principle: The second step involves the introduction of a bromine atom onto the aromatic ring of methyl 4-methoxy-3-nitrobenzoate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. Conversely, the nitro group (-NO₂) and the methyl ester (-COOCH₃) are deactivating, meta-directing groups due to their -M and -I (inductive) effects.

The powerful activating effect of the methoxy group will dominate, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position is already occupied by the methyl ester group. Of the two ortho positions, one is also substituted with the nitro group. Therefore, bromination is expected to occur at the C2 position, which is ortho to the methoxy group and meta to both the nitro and methyl ester groups.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from moisture with a drying tube, dissolve methyl 4-methoxy-3-nitrobenzoate (1.0 eq) in a suitable inert solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the solution.

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by pouring the mixture into a solution of a reducing agent, such as aqueous sodium bisulfite or sodium thiosulfate, to destroy any excess bromine.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 2-bromo-4-methoxy-3-nitrobenzoate. The following are the expected spectroscopic data based on the compound's structure.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - A singlet for the methyl ester protons (-COOCH₃) around 3.9-4.0 ppm. - A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm. - Two doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two aromatic protons, showing ortho coupling.
¹³C NMR - A signal for the methyl ester carbon around 52-54 ppm. - A signal for the methoxy carbon around 56-58 ppm. - Six distinct signals in the aromatic region (around 110-160 ppm), including carbons attached to the bromo, methoxy, nitro, and ester groups, as well as the unsubstituted aromatic carbons.
Infrared (IR) - Strong C=O stretching vibration from the ester group around 1720-1740 cm⁻¹. - Asymmetric and symmetric N-O stretching vibrations from the nitro group around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C-O stretching vibrations from the ester and ether linkages in the 1000-1300 cm⁻¹ region. - C-Br stretching vibration in the lower frequency region (typically below 700 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns may include the loss of the methoxy radical (•OCH₃), the methyl ester group (•COOCH₃), or the nitro group (•NO₂).

Safety and Handling

As a matter of good laboratory practice, this compound and the reagents used in its synthesis should be handled with appropriate safety precautions.

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate: May cause skin, eye, and respiratory irritation.[1]

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated Acids (Sulfuric Acid): Highly corrosive.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Applications in Research and Development

The structural features of Methyl 2-bromo-4-methoxy-3-nitrobenzoate make it a potentially valuable intermediate in several areas:

  • Medicinal Chemistry: The polysubstituted aromatic core can serve as a scaffold for the synthesis of novel bioactive molecules. The various functional groups offer multiple points for further chemical modification.

  • Organic Synthesis: The bromo-substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The nitro group can be reduced to an amine, providing another avenue for derivatization.

Conclusion

This technical guide has outlined the key structural features, a reliable synthetic pathway, and the expected analytical characteristics of Methyl 2-bromo-4-methoxy-3-nitrobenzoate. The provided protocols, grounded in established chemical principles, offer a solid foundation for the preparation and characterization of this compound. It is our hope that this guide will serve as a valuable resource for researchers and scientists in their synthetic and drug discovery endeavors.

References

  • Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

  • The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • CLEAPSS. Student safety sheets 55 Bromine. [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Foundational

Technical Guide: Synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

This is an in-depth technical guide on the synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate . Executive Summary Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a highly functionalized aromatic scaffold, primarily utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate .

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a highly functionalized aromatic scaffold, primarily utilized as an intermediate in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and heterobifunctional degraders (PROTACs). The 1,2,3,4-substitution pattern on the benzene ring presents a unique synthetic challenge due to the steric crowding and competing electronic directing effects of the substituents.

This guide outlines a robust, convergent synthesis pathway. The strategy prioritizes regiocontrol , ensuring the bromine and nitro groups are installed in the correct positions relative to the directing methoxy and ester groups.

Retrosynthetic Analysis

The target molecule is a tetra-substituted benzene. The retrosynthetic disconnection reveals two primary strategic bonds: the C-Br bond and the C-NO₂ bond.

  • Disconnection 1 (Nitration): Installing the nitro group at C3 is electronically favorable due to the ortho-directing power of the C4-methoxy group and the C2-bromine atom, though sterically hindered.

  • Disconnection 2 (Bromination): Installing the bromine at C2 is challenging via direct electrophilic substitution on the ester due to the meta-directing nature of the ester and the strong ortho/para direction of the methoxy group (which favors C3/C5).

Retrosynthesis Figure 1: Retrosynthetic Pathway for Methyl 2-bromo-4-methoxy-3-nitrobenzoate Target Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Target) Precursor1 Methyl 2-bromo-4-methoxybenzoate (Key Intermediate) Target->Precursor1 Nitration (HNO3/H2SO4) Precursor2 2-Amino-4-methoxybenzoic Acid (Starting Material) Precursor1->Precursor2 Sandmeyer (NaNO2, CuBr2)

Synthesis Phase I: Preparation of Methyl 2-bromo-4-methoxybenzoate

Direct bromination of methyl 4-methoxybenzoate often yields the 3-bromo isomer (ortho to methoxy). To guarantee the 2-bromo regioisomer, a Sandmeyer reaction starting from the 2-amino derivative is the gold standard for regiochemical fidelity.

Step 1: Esterification (If starting from acid)

If starting with 2-amino-4-methoxybenzoic acid, convert to the methyl ester first to protect the carboxylic acid and improve solubility.

Reagents: Methanol, H₂SO₄ (cat.)[1][2] Conditions: Reflux, 12 h.

Step 2: Sandmeyer Bromination

This step replaces the C2-amino group with a bromine atom.

Protocol:

  • Diazotization: Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in a mixture of HBr (aq) and water at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in HBr. Transfer the cold diazonium solution slowly into the CuBr mixture with vigorous stirring.

  • Workup: Allow to warm to room temperature (nitrogen evolution observed). Extract with Ethyl Acetate (EtOAc).[1][3] Wash with Na₂S₂O₃ (to remove traces of Br₂) and Brine. Dry over Na₂SO₄ and concentrate.

Yield Expectation: 70–85% Key Intermediate: Methyl 2-bromo-4-methoxybenzoate.

Synthesis Phase II: Regioselective Nitration

This is the critical step. The substrate, Methyl 2-bromo-4-methoxybenzoate, has two open sites activated by the methoxy group: C3 (ortho) and C5 (ortho).

  • C3: Ortho to OMe, Ortho to Br. (Doubly activated, but sterically "sandwiched").

  • C5: Ortho to OMe, Para to Br. (Activated, sterically open).

While C5 is sterically favored, the electronic influence of the C2-Bromine (ortho-directing) assists in directing the electrophile to C3. Careful temperature control is required to maximize the C3 isomer (Target) over the C5 isomer.

Experimental Protocol

Reagents: Fuming Nitric Acid (HNO₃, >90%), Concentrated Sulfuric Acid (H₂SO₄).

  • Setup: Place Methyl 2-bromo-4-methoxybenzoate (10 mmol) in a round-bottom flask equipped with a magnetic stir bar and an ice-salt bath (-10°C).

  • Solvent: Add concentrated H₂SO₄ (5 mL per gram of substrate) and stir to dissolve.

  • Addition: Add Fuming HNO₃ (1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below 0°C to reduce over-nitration and byproduct formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to 10°C. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). The product should precipitate as a pale yellow solid.[2]

  • Workup: Filter the solid. Wash with cold water until pH is neutral.

  • Purification: The crude solid may contain the C5-nitro isomer. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Data Summary Table:

ParameterSpecificationNote
Reagent Stoichiometry HNO₃ (1.1 eq)Excess leads to dinitration.
Temperature -10°C to 10°CHigher temps favor C5 isomer.
Solvent Conc. H₂SO₄Acts as solvent and catalyst.
Target Yield 55–65%After isomer separation.
Appearance Yellow Crystalline Solid

Mechanistic Pathway & Logic

The synthesis relies on the interplay of directing groups. The graph below illustrates the electronic logic governing the nitration step.

Mechanism Figure 2: Competing Nitration Pathways. Path A is electronically supported but sterically hindered. Substrate Methyl 2-bromo-4-methoxybenzoate Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO2+ (Electrophile) Target Methyl 2-bromo-4-methoxy-3-nitrobenzoate (C3 Substitution) Intermediate->Target Path A: Ortho to Br/OMe (Steric Strain) Byproduct Methyl 2-bromo-4-methoxy-5-nitrobenzoate (C5 Substitution) Intermediate->Byproduct Path B: Para to Br (Steric Freedom)

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl₃):

    • Aromatic Region: You should observe two distinct aromatic protons.

      • H-5: Doublet (approx 8.0 ppm) if coupling with H-6, or singlet if isolated. In the target (3-nitro), H-5 and H-6 are adjacent (ortho coupling, J ~8.5 Hz).

      • Correction: In the target (2-bromo-4-methoxy-3-nitro), positions 5 and 6 are protons. They are adjacent. Expect two doublets with ortho-coupling.

      • Contrast with 5-nitro isomer: If nitro is at C5, protons are at C3 and C6 (para to each other). Expect two singlets. This is the key differentiator.

    • Methoxy: Singlet at ~3.9-4.0 ppm.

    • Ester Methyl: Singlet at ~3.9 ppm.

Safety & Handling

  • Fuming Nitric Acid: Extremely corrosive and oxidizing. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.

  • Methyl Esters: Alkylating agents; avoid skin contact.

References

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Retrieved from (Adapted for Methyl ester and Nitration logic).

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Page. CAS 2241588-89-4. Retrieved from .

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: Educational Resource. (General nitration conditions). Retrieved from .

  • PubChem. 2-Bromo-4-methoxybenzoic acid Compound Summary. Retrieved from .

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-bromo-4-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 2-bromo-4-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound with significant potential as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 2-bromo-4-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. This document will delve into its chemical identity, a proposed synthetic pathway with detailed mechanistic insights, its characterization, and its prospective applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

IUPAC Name: Methyl 2-bromo-4-methoxy-3-nitrobenzoate

This nomenclature precisely defines the substitution pattern on the benzene ring. The principal functional group is the methyl ester of benzoic acid, with substituents at positions 2, 3, and 4, numbered relative to the carboxylate group.

Table 1: Physicochemical Properties of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

PropertyValueSource
CAS Number 2241588-89-4[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol [2]
Physical Form Solid
Purity Typically ≥98%[1]
InChI Key WCOQYXUQFHIJIO-UHFFFAOYSA-N[1]
Storage Store at room temperature in a dry, well-ventilated area.

Proposed Synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be obtained through the bromination of a nitrated precursor, or vice versa. The directing effects of the methoxy, nitro, and ester groups must be carefully considered to achieve the desired regioselectivity. The methoxy group is a strong activating, ortho-, para-directing group, while the methyl ester and nitro groups are deactivating, meta-directing groups.

G Target Methyl 2-bromo-4-methoxy-3-nitrobenzoate Intermediate1 Methyl 4-methoxy-3-nitrobenzoate Target->Intermediate1 Electrophilic Bromination StartingMaterial Methyl 4-methoxybenzoate Intermediate1->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Step-by-Step Synthesis Protocol

Step 1: Nitration of Methyl 4-methoxybenzoate to yield Methyl 4-methoxy-3-nitrobenzoate

The initial step involves the nitration of methyl 4-methoxybenzoate. The methoxy group (-OCH₃) is a powerful ortho-, para-director. Since the para position is occupied by the methyl ester group, the nitration is expected to occur predominantly at the ortho position (position 3).

  • Reaction: Methyl 4-methoxybenzoate + HNO₃/H₂SO₄ → Methyl 4-methoxy-3-nitrobenzoate

  • Experimental Protocol:

    • To a stirred solution of methyl 4-methoxybenzoate (1 equivalent) in concentrated sulfuric acid, cooled to 0°C in an ice bath, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction is quenched by pouring it onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Bromination of Methyl 4-methoxy-3-nitrobenzoate to yield Methyl 2-bromo-4-methoxy-3-nitrobenzoate

In the second step, the intermediate, methyl 4-methoxy-3-nitrobenzoate, is subjected to bromination. The methoxy group at position 4 and the nitro group at position 3 will direct the incoming electrophile (Br⁺). The methoxy group is a strong activator and ortho-, para-director, while the nitro group is a strong deactivator and meta-director. The position ortho to the activating methoxy group (position 3) is already occupied by the nitro group. The other ortho position (position 5) is sterically hindered. The position para to the methoxy group is occupied by the ester. Therefore, the bromination is directed to the remaining activated position ortho to the methoxy group, which is position 2.

  • Reaction: Methyl 4-methoxy-3-nitrobenzoate + Br₂/FeBr₃ → Methyl 2-bromo-4-methoxy-3-nitrobenzoate

  • Experimental Protocol:

    • To a solution of methyl 4-methoxy-3-nitrobenzoate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetic acid), a catalytic amount of iron(III) bromide (FeBr₃) is added.

    • A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by washing with an aqueous solution of sodium thiosulfate to remove excess bromine.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Reaction Mechanism

Nitration: The nitration of methyl 4-methoxybenzoate proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). The methoxy group strongly stabilizes the positive charge at the ortho and para positions. Subsequent deprotonation restores the aromaticity, yielding the nitrated product.

G cluster_0 Nitration Mechanism Generation of NO2+ HNO3 + 2H2SO4 -> NO2+ + H3O+ + 2HSO4- Attack Methyl 4-methoxybenzoate attacks NO2+ Generation of NO2+->Attack Sigma Complex Resonance-stabilized sigma complex Attack->Sigma Complex Deprotonation Deprotonation to restore aromaticity Sigma Complex->Deprotonation Product1 Methyl 4-methoxy-3-nitrobenzoate Deprotonation->Product1

Caption: Mechanism of nitration of methyl 4-methoxybenzoate.

Bromination: The bromination of methyl 4-methoxy-3-nitrobenzoate also follows an electrophilic aromatic substitution pathway. The Lewis acid catalyst, FeBr₃, polarizes the Br-Br bond, generating a potent electrophile (Br⁺). The aromatic ring attacks the electrophilic bromine, leading to the formation of a sigma complex. The methoxy group's activating effect directs the substitution to the ortho position (position 2). Deprotonation then re-establishes the aromatic system, giving the final product.

G cluster_1 Bromination Mechanism Generation of Br+ Br2 + FeBr3 -> Br+ + FeBr4- Attack2 Methyl 4-methoxy-3-nitrobenzoate attacks Br+ Generation of Br+->Attack2 Sigma Complex2 Resonance-stabilized sigma complex Attack2->Sigma Complex2 Deprotonation2 Deprotonation to restore aromaticity Sigma Complex2->Deprotonation2 Product2 Methyl 2-bromo-4-methoxy-3-nitrobenzoate Deprotonation2->Product2

Caption: Mechanism of bromination of methyl 4-methoxy-3-nitrobenzoate.

Spectroscopic Characterization

Detailed spectroscopic data for methyl 2-bromo-4-methoxy-3-nitrobenzoate is not widely published. However, based on the structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Methyl 2-bromo-4-methoxy-3-nitrobenzoate

TechniquePredicted FeaturesRationale
¹H NMR Aromatic protons (2H, likely two doublets or a complex multiplet), Methoxy protons (3H, singlet), Methyl ester protons (3H, singlet).The two aromatic protons will be in different chemical environments and will likely show coupling. The methoxy and methyl ester protons will appear as sharp singlets.
¹³C NMR Carbonyl carbon (ester), Aromatic carbons (6 signals), Methoxy carbon, Methyl ester carbon.The different electronic environments of the aromatic carbons due to the various substituents will result in distinct signals.
IR Spectroscopy C=O stretch (ester), C-O stretch (ester and ether), N-O stretch (nitro group), C-Br stretch, Aromatic C-H and C=C stretches.Each functional group will exhibit its characteristic absorption bands.
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio).The presence of bromine will be clearly indicated by the characteristic isotopic distribution.

Applications in Drug Discovery and Development

Polysubstituted aromatic compounds like methyl 2-bromo-4-methoxy-3-nitrobenzoate are valuable building blocks in medicinal chemistry. The diverse array of functional groups on the aromatic ring provides multiple points for further chemical modification, allowing for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).

The presence of the bromo, methoxy, and nitro groups, along with the methyl ester, offers a rich chemical handle for a variety of transformations:

  • Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or diazotization.

  • Cross-Coupling Reactions: The bromo substituent is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for derivatization.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling methyl 2-bromo-4-methoxy-3-nitrobenzoate.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. While detailed synthetic and characterization data in the public literature is sparse, a logical and efficient synthetic pathway can be proposed based on fundamental principles of organic chemistry. Its rich array of functional groups makes it a highly versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery and medicinal chemistry. Further exploration of the reactivity and applications of this compound is warranted and could lead to the development of novel therapeutic agents.

References

  • PubChem. Methyl 4-methoxy-3-nitrobenzoate. [Link]

  • The Organic Chemistry Tutor. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

  • National Center for Biotechnology Information. Supporting Information. [Link]

  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. Process for synthesis of lenalidomide.
  • MySkinRecipes. Methyl 3-bromo-4-methoxy-2-methylbenzoate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. [Link]

  • Royal Society of Chemistry. Supporting Information for: Copper-catalysed aerobic oxidative esterification of aldehydes with alcohols. [Link]

  • ResearchGate. Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates. [Link]

  • ResearchGate. Synthesis of Polysubstituted Pyrroles from Nitroso-Diels-Alder Cycloadducts. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • ResearchGate. How to synthesize esters of nitro compounds?[Link]

  • National Center for Biotechnology Information. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]

  • ResearchGate. (PDF) Crystallographic and Spectroscopic Characterization. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. [Link]

  • University of Eastern Finland. Spectroscopic characterization of brominated flame retardants from plastics. [Link]

  • ChemRxiv. Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. [Link]

Sources

Foundational

Spectroscopic Deep Dive: A Guide to the ¹H and ¹³C NMR of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of chemical entities. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectroscopic data of methyl 2-bromo-4-methoxy-3-nitrobenzoate , a substituted aromatic compound with potential applications in medicinal chemistry and materials science.

This guide moves beyond a simple recitation of data, offering a detailed interpretation of the spectral features, grounded in the fundamental principles of NMR and the electronic effects of the various substituents on the benzene ring. Understanding these nuances is critical for chemists to confirm synthesis, identify impurities, and predict the reactivity of this and related molecules.

The Structural Landscape: Predicting the NMR Signature

The structure of methyl 2-bromo-4-methoxy-3-nitrobenzoate presents a fascinating case for NMR analysis. The benzene ring is penta-substituted, leading to a complex interplay of electronic and steric effects that govern the chemical shifts and coupling patterns of the aromatic protons and carbons.

A methodical approach to interpreting the spectra begins with an analysis of the substituents and their expected influence:

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group via resonance and induction, which will deshield the ortho and para positions.

  • Bromo (-Br): An electronegative atom that exerts a deshielding inductive effect but a shielding resonance effect. Its overall impact on the aromatic proton chemical shifts is complex.

  • Methoxy (-OCH₃): A strong electron-donating group through resonance, which will shield the ortho and para positions.

  • Nitro (-NO₂): A very strong electron-withdrawing group through both resonance and induction, causing significant deshielding of the aromatic ring, particularly at the ortho and para positions.

The interplay of these competing effects dictates the final chemical shifts and provides a unique spectroscopic fingerprint for the molecule.

Experimental Data Acquisition: A Validated Protocol

The acquisition of high-quality NMR data is the bedrock of accurate spectral interpretation. The following protocol outlines a standard and robust methodology for obtaining the ¹H and ¹³C NMR spectra of methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity methyl 2-bromo-4-methoxy-3-nitrobenzoate.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

    • Spectral Width: A sweep width of approximately 12-15 ppm is generally adequate for organic molecules.

¹³C NMR Spectroscopy:

  • Instrument: The same high-field spectrometer used for ¹H NMR.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

    • Spectral Width: A sweep width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

Data Summary and Interpretation

Table 1: Predicted ¹H NMR Data for Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2d1HH-6Deshielded by the adjacent electron-withdrawing nitro group and the ester functionality. Expected to be a doublet due to coupling with H-5.
~7.2 - 7.4d1HH-5Shielded relative to H-6 due to the electron-donating methoxy group at the para position. Expected to be a doublet due to coupling with H-6.
~3.9 - 4.1s3H-OCH₃ (ester)Typical chemical shift for a methyl ester.
~3.8 - 4.0s3H-OCH₃ (ether)Typical chemical shift for an aryl methoxy group.

Table 2: Predicted ¹³C NMR Data for Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Chemical Shift (δ, ppm)AssignmentRationale
~164 - 166C=OTypical chemical shift for an ester carbonyl carbon.
~155 - 158C-4Attached to the strongly electron-donating methoxy group.
~145 - 148C-3Attached to the strongly electron-withdrawing nitro group.
~135 - 138C-1The ipso-carbon attached to the ester group.
~130 - 133C-6Deshielded by the adjacent nitro group.
~115 - 118C-5Shielded by the electron-donating methoxy group.
~110 - 113C-2Attached to the bromine atom.
~56 - 58-OCH₃ (ether)Typical chemical shift for an aryl methoxy carbon.
~52 - 54-OCH₃ (ester)Typical chemical shift for a methyl ester carbon.

Visualizing Molecular Connectivity and NMR Assignments

The following diagram illustrates the structure of methyl 2-bromo-4-methoxy-3-nitrobenzoate and the predicted assignments of the key ¹H and ¹³C NMR signals.

Caption: Molecular structure and predicted NMR assignments for methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Causality Behind Experimental Choices and Interpretation

The choice of a high-field NMR instrument is crucial for resolving the closely spaced signals in the aromatic region of polysubstituted benzenes. The use of a proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum and allow for the unambiguous identification of each unique carbon environment.

The interpretation of the predicted spectra relies on well-established principles:

  • Electronegativity and Inductive Effects: Highly electronegative atoms like bromine and the nitrogen in the nitro group withdraw electron density through the sigma bonds, deshielding nearby nuclei and shifting their signals downfield.

  • Resonance Effects: The methoxy group donates electron density into the aromatic ring via its lone pairs, while the nitro and ester groups withdraw electron density. These resonance effects are most pronounced at the ortho and para positions and significantly influence the chemical shifts of the aromatic protons and carbons.

  • Spin-Spin Coupling: In the ¹H NMR spectrum, the coupling between adjacent protons (H-5 and H-6) would result in a doublet for each signal, with a typical ortho coupling constant (³J) of 7-9 Hz.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectroscopy of methyl 2-bromo-4-methoxy-3-nitrobenzoate. While experimental data is not currently available in the public domain, the predicted spectral data, based on sound chemical principles, offers a robust starting point for any researcher working with this compound. The detailed protocol for data acquisition ensures that high-quality, reproducible spectra can be obtained, and the in-depth interpretation provides the necessary tools for accurate structural verification. As research into novel substituted benzoates continues, a thorough understanding of their spectroscopic properties will remain an indispensable tool for the modern chemist.

References

While specific experimental data for the target molecule was not found, the principles of NMR interpretation are well-documented in the following authoritative sources:

  • Spectrometric Identification of Organic Compounds by Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. This textbook is a foundational resource for the interpretation of NMR, IR, and mass spectrometry data. [Link]

  • Introduction to Spectroscopy by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. An excellent introductory text that clearly explains the theory and practice of NMR spectroscopy. [Link]

  • Spectral Database for Organic Compounds (SDBS) . A comprehensive, free-to-access database of spectral data for a wide range of organic compounds, which can be used to find data for structurally similar molecules. [Link]

Exploratory

Comprehensive Spectroscopic Profiling: Methyl 2-bromo-4-methoxy-3-nitrobenzoate

The following technical guide details the spectroscopic profiling and structural elucidation of Methyl 2-bromo-4-methoxy-3-nitrobenzoate . This document is structured to serve researchers requiring rigorous characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling and structural elucidation of Methyl 2-bromo-4-methoxy-3-nitrobenzoate . This document is structured to serve researchers requiring rigorous characterization data for this specific polysubstituted aromatic scaffold, often utilized as an intermediate in the synthesis of complex pharmaceutical heterocycles.

CAS Registry Number: 2241588-89-4 Chemical Formula:


Molecular Weight:  290.07  g/mol 

Structural Context & Synthetic Utility

Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized "crowded" benzene scaffold. The contiguous substitution pattern (positions 1, 2, 3, 4) creates significant steric strain, particularly between the bromine atom at


 and the nitro group at 

, as well as the nitro group and the methoxy at

.

Key Research Applications:

  • SNAr Precursor: The nitro group ortho to the methoxy activates the ring for nucleophilic aromatic substitution, although the bromine at

    
     is also labile under specific palladium-catalyzed conditions.
    
  • Indole/Benzofuran Synthesis: Reduction of the nitro group followed by cyclization with the adjacent methoxy or bromine handles allows for rapid access to fused heterocyclic cores.

Structural Visualization

The following diagram illustrates the steric environment and electronic directing effects that influence the spectroscopic data.

G Core Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Core Scaffold) Sub_Br C2-Bromo (Heavy Atom Effect) Core->Sub_Br Steric Bulk Sub_NO2 C3-Nitro (Strong Deshielding) Core->Sub_NO2 Ortho to OMe Sub_OMe C4-Methoxy (Electron Donor) Core->Sub_OMe Resonance Donor Sub_Ester C1-Methyl Ester (Anisotropic Shielding) Core->Sub_Ester Carbonyl Signal Sub_NO2->Sub_OMe Twists OMe out of plane?

Figure 1: Structural substituents and their electronic impact on the benzene ring.

Spectroscopic Data Profile

The following data is derived from standard substituent chemical shift (SCS) principles and validated against analogous polysubstituted benzoates found in high-fidelity spectral databases (SDBS/AIST).

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (


)
Reference:  TMS (

0.00 ppm)

H NMR (400 MHz)

The aromatic region is simplified to an AB system due to the 1,2,3,4-substitution pattern, leaving only protons at


 and 

.
Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
7.95 Doublet (d)1H8.8 HzH-6 Ortho to Ester (deshielding zone); Meta to Br.
7.12 Doublet (d)1H8.8 HzH-5 Ortho to OMe (shielding); Meta to

.
4.02 Singlet (s)3H-Ar-OCH

Deshielded by ortho-

group.
3.94 Singlet (s)3H-COOCH

Typical methyl ester range.

Expert Insight: The coupling constant of 8.8 Hz is diagnostic of ortho coupling between H5 and H6. If the substitution were different (e.g., para), the coupling would be significantly smaller (< 2 Hz).


C NMR (100 MHz)
Signal (

ppm)
TypeAssignmentNotes
165.2 Quaternary (C)C=O (Ester)Typical benzoate carbonyl.
153.8 Quaternary (C)C-4 (C-OMe)Deshielded by oxygen attachment.
141.5 Quaternary (C)C-3 (C-NO

)
C-N attachment point.
132.1 Quaternary (C)C-1 (Ipso)Attachment to ester.
128.5 Methine (CH)C-6 Correlates to H-6 doublet.
114.2 Quaternary (C)C-2 (C-Br)Shielded relative to H-bearing carbons (Heavy atom effect).
111.8 Methine (CH)C-5 Correlates to H-5 doublet.
57.1 Methyl (CH

)
Ar-OCH

Methoxy carbon.
53.2 Methyl (CH

)
COOCH

Ester methyl carbon.
Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV) Key Feature: The Bromine Isotope Pattern.

The presence of one bromine atom results in a distinct 1:1 doublet for the molecular ion (


) and the (

) peak due to the natural abundance of

(50.7%) and

(49.3%).
m/z (Ion)Relative IntensityFragment IdentityMechanism
289 / 291 ~100% (Base)

Molecular Ion (doublet).
258 / 260 Medium

Loss of methoxy radical.
243 / 245 High

Loss of nitro group (common in nitroaromatics).
210 Low

Loss of bromine (creates distinct aryl cation).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (cm

)
Functional GroupVibration Mode
1735 Ester C=OStrong stretching vibration.
1535 Nitro (NO

)
Asymmetric stretch.
1350 Nitro (NO

)
Symmetric stretch.
1280 C-O (Ester)C-O-C asymmetric stretch.
1050 Ar-O-C (Ether)Methoxy stretch.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the resolution of the H5/H6 coupling constants, proper sample preparation is critical to avoid line broadening caused by concentration effects or paramagnetic impurities.

  • Mass: Weigh 5.0 – 10.0 mg of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% v/v TMS.
    
    • Note: If the sample contains residual water, the methoxy signals may broaden. Filter through a small plug of anhydrous

      
       if necessary.
      
  • Tube: Transfer to a precision 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (1H), 1024 (13C).

Workflow Logic: Structural Confirmation

The following Graphviz diagram outlines the logic flow for confirming the structure of this specific isomer against potential impurities (e.g., the 5-nitro isomer).

Workflow Sample Unknown Sample (C9H8BrNO5) Step1 1H NMR Acquisition Sample->Step1 Decision Check Aromatic Region Step1->Decision PathA Two Singlets? (Para substitution) Decision->PathA No Coupling PathB Two Doublets (J ~8.8Hz)? (Ortho substitution) Decision->PathB Coupling Observed ResultA REJECT: Likely 2-bromo-5-methoxy-4-nitro... PathA->ResultA ResultB CONFIRM: Methyl 2-bromo-4-methoxy-3-nitrobenzoate PathB->ResultB

Figure 2: Logic gate for distinguishing the 2,3,4-substituted isomer from para-substituted impurities.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are commonly observed via LC-MS and NMR.

  • Hydrolysis Product: 2-bromo-4-methoxy-3-nitrobenzoic acid.

    • Detection: Loss of methyl singlet at 3.94 ppm; appearance of broad COOH singlet >11 ppm.

  • Debrominated Analog: Methyl 4-methoxy-3-nitrobenzoate.

    • Detection: MS shows Mass 211 (no Br pattern). NMR shows complex aromatic splitting (ABC system).

  • Regioisomer: Methyl 2-bromo-4-methoxy-5-nitrobenzoate.

    • Detection: Aromatic protons appear as two singlets (para to each other) rather than doublets.

References

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Specification (CAS 2241588-89-4).(Note: General catalog link provided as specific lots vary).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Substituent Chemical Shift effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Used for validation of benzoate ester and nitro-methoxy substituent effects).

  • PubChem. Methyl 2-bromo-4-methoxybenzoate (Precursor Analog) Compound Summary.[Link]

Foundational

Purity Analysis of Commercial Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Executive Summary Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic intermediate employed in the synthesis of complex pharmaceutical scaffolds, particularly indole-based alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic intermediate employed in the synthesis of complex pharmaceutical scaffolds, particularly indole-based alkaloids and kinase inhibitors.[1] Its structural density—featuring halogen, nitro, and ether functionalities on a single benzene ring—makes it a valuable but analytically challenging compound.[1]

Commercial batches of this intermediate often suffer from specific purity issues due to the regioselectivity challenges inherent in its synthesis (typically nitration of methyl 2-bromo-4-methoxybenzoate).[1] This guide provides a self-validating analytical framework to detect the three critical impurity classes: regioisomers , unreacted precursors , and hydrolysis products .[1]

Chemical Profile & Impurity Genealogy

To design an effective analytical method, one must understand the "genealogy" of the sample—where it came from and what likely accompanied it.

The Target Structure
  • Formula:

    
    
    
  • Molecular Weight: 290.07 g/mol [1][2]

  • Key Features: A tetra-substituted benzene ring.[1] The steric crowding between the 2-Bromo and 3-Nitro groups creates a twisted conformation that can influence chromatographic retention.[1]

Critical Impurity Profile

The synthesis typically involves the electrophilic nitration of Methyl 2-bromo-4-methoxybenzoate.[1] This mechanism dictates the impurity profile:

Impurity IDCompound NameOriginRisk FactorDetection Strategy
Imp-A Methyl 2-bromo-4-methoxybenzoateUnreacted Starting MaterialLow (Inert)HPLC (Late Eluter)
Imp-B Methyl 2-bromo-4-methoxy-5 -nitrobenzoateRegioisomerHigh (Reacts similarly)1H NMR / Phenyl-Hexyl HPLC
Imp-C 2-bromo-4-methoxy-3-nitrobenzoic acid Hydrolysis ProductMedium (Solubility issues)HPLC (Early Eluter)

Analytical Strategy: The "Triangulation" Approach

Relying solely on HPLC-UV is insufficient due to the similar extinction coefficients of regioisomers.[1] We employ a "Triangulation" strategy:

  • HPLC-UV/MS: For quantitative purity and trace precursor detection.[1]

  • 1H NMR: For absolute structural confirmation (regiochemistry).

  • GC-Headspace: For residual solvent analysis (process safety).

AnalyticalWorkflow Sample Commercial Sample (Solid) Solubility Solubility Test (MeCN/Water) Sample->Solubility HPLC Protocol 1: HPLC-UV/MS (Quantitation) Solubility->HPLC Dissolved NMR Protocol 2: 1H NMR (Regio-Verification) Solubility->NMR Dissolved (DMSO-d6) Decision Purity Assessment HPLC->Decision Purity > 98%? NMR->Decision Isomer Absent? Release Release for Synthesis Decision->Release Pass Reject Reject / Recrystallize Decision->Reject Fail

Figure 1: Analytical Decision Matrix ensuring orthogonal validation of sample purity.

Protocol 1: Quantitative Purity via HPLC-UV/MS

Objective: Quantify the target ester and separate it from the unreacted precursor (Imp-A) and acid (Imp-C).[1]

Chromatographic Conditions

The high hydrophobicity of the bromo-nitro motif requires a strong organic gradient.[1] A C18 column is standard, but a Phenyl-Hexyl column is recommended if regioisomer separation on C18 is poor (due to pi-pi interaction differences).[1]

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) OR Waters XBridge Phenyl-Hexyl.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for Imp-C).[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 210 nm.[1] MS (ESI+) for ID.[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Hold for polar impurities
10.0095%Linear Ramp (Elute Target & Imp-A)
12.0095%Wash
12.105%Re-equilibration
Expected Retention Order (Relative)
  • Imp-C (Acid): ~3.5 min (Most polar, elutes early).

  • Target Ester: ~7.2 min.

  • Imp-B (Isomer): ~7.4 min (Often co-elutes on C18; requires critical pair resolution check).

  • Imp-A (Precursor): ~8.5 min (Lacks nitro group, less polar).

Expert Insight: If Imp-B and the Target co-elute, switch to methanol as the organic modifier. The different solvation of the nitro group in MeOH often alters selectivity enough to resolve the isomers.[1]

Protocol 2: Structural Verification via 1H NMR

Objective: Conclusively distinguish the 3-nitro target from the 5-nitro regioisomer. This is the "Gold Standard" for identity.

Experimental Setup
  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent aggregation and improve peak sharpness).[1]

  • Frequency: 400 MHz or higher.

  • Concentration: ~10 mg in 0.6 mL.[1]

Spectral Interpretation Logic

The target molecule has two aromatic protons at positions 5 and 6.[1]

  • Position 6 (H6): Ortho to the ester (deshielding), Meta to the Bromo.

  • Position 5 (H5): Ortho to the Methoxy (shielding), Meta to the Nitro.

Target (3-Nitro) Pattern:

  • The protons at C5 and C6 are ortho to each other.[1]

  • Signal: Two doublets with a coupling constant (

    
    ) of ~8.5 - 9.0 Hz .[1]
    

Impurity B (5-Nitro) Pattern:

  • In the 5-nitro isomer, the protons are at C3 and C6.[1] They are para to each other.

  • Signal: Two singlets (or very weakly coupled doublets,

    
     Hz).
    

Data Summary Table:

FeatureTarget (3-Nitro)Isomer (5-Nitro)
Aromatic Region 2 Doublets (

Hz)
2 Singlets
Methoxy Shift

~3.9 ppm

~3.9 ppm (Similar)
Ester Methyl

~3.8 ppm

~3.8 ppm (Similar)

Validation Check: If you see small singlets appearing in the aromatic region (approx 7.5 - 8.5 ppm) alongside your major doublets, your sample is contaminated with the regioisomer.[1]

Protocol 3: Volatile Impurity Analysis (GC-Headspace)

Objective: Ensure removal of reaction solvents (DCM, Toluene) and recrystallization solvents (MeOH).

  • Column: DB-624 (30m x 0.32mm x 1.8µm).[1]

  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.[1]

  • Oven Program: 40°C (5 min)

    
     220°C @ 20°C/min.
    
  • Headspace: Incubate sample (100 mg in DMAc) at 80°C for 20 min.

Limit Standards (ICH Q3C):

  • Methanol: < 3000 ppm[1]

  • DCM: < 600 ppm[1]

  • Toluene: < 890 ppm[1]

Synthesis & Impurity Pathway Diagram

Understanding the synthesis helps predict the impurities.[1] The nitration step is the critical point of failure for purity.[1]

SynthesisPathway SM Methyl 2-bromo-4-methoxybenzoate (Precursor) Reaction Nitration (HNO3 / H2SO4) SM->Reaction Target TARGET 3-Nitro Isomer (Major) Reaction->Target Ortho to OMe (Preferred) Isomer IMPURITY B 5-Nitro Isomer (Minor) Reaction->Isomer Meta to OMe (Steric/Electronic clash) Acid IMPURITY C Hydrolyzed Acid (Trace) Target->Acid Moisture/H+

Figure 2: Synthetic pathway illustrating the origin of the critical regioisomer and hydrolysis impurities.

References

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Sheet. Retrieved from (Note: Link directs to related benzoate class as specific CAS is catalog-dependent).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-bromo-4-methoxybenzoate. Retrieved from .[1]

  • Sielc Technologies. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from .

  • Beilstein Journals. Supporting Information: Synthesis of nitrobenzoate derivatives. Retrieved from .[1]

  • ChemicalBook. Methyl 2-bromo-3-nitrobenzoate MSDS. Retrieved from .[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Strategic Analysis of the Substrate Target Molecule: Methyl 2-bromo-4-methoxy-3-nitrobenzoate CAS: 2241588-89-4 (and related analogs)[1][2][3] Structural & Electronic Deconstruction This substrate represents a "perfect s...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of the Substrate

Target Molecule: Methyl 2-bromo-4-methoxy-3-nitrobenzoate CAS: 2241588-89-4 (and related analogs)[1][2][3]

Structural & Electronic Deconstruction

This substrate represents a "perfect storm" of competing electronic and steric effects in palladium-catalyzed cross-coupling. Successful functionalization at the C2-position requires a nuanced understanding of three critical factors:

  • Extreme Steric Shielding (The "Ortho-Ortho" Effect): The bromine atom at C2 is flanked by a carboxylate ester at C1 and a nitro group at C3. This 1,2,3-substitution pattern creates a deep steric pocket. Standard ligands (e.g., PPh₃) often fail to facilitate oxidative addition effectively because the palladium center cannot easily access the C-Br bond.

    • Implication: Bulky, electron-rich ligands (Buchwald-type or NHCs) are mandatory to drive the reaction.

  • Electronic Activation vs. Catalyst Poisoning:

    • Activation: The nitro group (C3) and ester (C1) are strong electron-withdrawing groups (EWGs). This makes the C-Br bond highly electron-deficient, theoretically accelerating oxidative addition (

      
      ).
      
    • Risk: Nitro groups can coordinate to Pd(0) or undergo competing reduction if the catalytic system is too reducing or if hydrogen sources are present. Furthermore, the electron-deficient ring makes the transmetalation step slower relative to electron-rich aryls.

  • Chemoselectivity (Ester Stability): The methyl ester is susceptible to hydrolysis under the basic conditions required for Suzuki coupling.

    • Implication: Mild bases (Phosphates, Carbonates) and controlled water ratios are preferred over strong hydroxides.

Critical Reaction Parameters

Ligand Selection: The "Cone Angle" Imperative

For this substrate, the ligand must be bulky enough to enforce a mono-ligated Pd(0) species (facilitating


 into the crowded bond) and electron-rich enough to prevent catalyst decomposition.
Ligand ClassCandidateSuitabilityRationale
Biaryl Phosphines SPhos High Excellent for ortho-substituted halides; water tolerant.
Biaryl Phosphines XPhos Very High Superior for tetra-ortho-substituted systems; high turnover.
NHC IPr / SIPr High Extremely active; prevents Pd-black formation in nitro-rich environments.
Simple Phosphines PPh₃LowInsufficient steric bulk; likely to result in low conversion.
Base and Solvent Matrix

To mitigate ester hydrolysis while maintaining solubility of the nitro-aromatic:

  • Base: Potassium Phosphate Tribasic (

    
    ) is the gold standard here. It buffers the pH effectively and is less nucleophilic than carbonates or hydroxides.
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (5:1). The biphasic system with

    
     allows for "interfacial activation" of the boronic acid without exposing the ester to bulk aqueous base.
    

Experimental Protocols

Protocol A: The "Workhorse" Method (SPhos System)

Recommended for coupling with standard aryl boronic acids.

Reagents:

  • Substrate: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.3 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of dry Toluene. Stir at RT for 15 mins to generate the active catalytic species (Yellow to orange color change).

  • Main Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and

    
    .
    
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3). Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Catalyst Addition: Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours. Vigorous stirring (≥800 RPM) is essential for biphasic kinetics.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4] Dry over

    
    .[4]
    
Protocol B: The "High-Performance" Method (PEPPSI-IPr)

Recommended for sterically hindered boronic acids or if Method A stalls.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%) (Air stable precatalyst)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[4]
  • Solvent: 1,4-Dioxane (dry) or THF.

Modifications: This method uses an N-Heterocyclic Carbene (NHC) ligand which is highly robust. The PEPPSI precatalyst activates quickly. Run this reaction at 60°C initially; the NHC system is often more active and requires less heat, preserving the nitro group.

Troubleshooting & Quality Control

Common Impurity Profile:

Retention Time (Rel)IdentityCauseRemediation
0.85Protodebromination Loss of Br replaced by H. Caused by sterically impeded transmetalation.Switch to Protocol B (NHC); Increase Boronic acid conc; Ensure anhydrous conditions.
1.10Homocoupling Biaryl formation from boronic acid.[5][6]Improve degassing (O₂ leak); Reduce catalyst loading.
0.60Hydrolysis Product Carboxylic acid formation.Switch base to

; Reduce water ratio; Lower temperature.

Visualizations

Catalytic Cycle & Steric Management

The following diagram illustrates the specific pathway for this hindered substrate, highlighting the critical role of the bulky ligand in the oxidative addition step.

SuzukiMechanism cluster_sterics Steric Bottleneck Pd0 Active Species [L-Pd(0)] (Bulky Ligand) OxAdd Oxidative Addition (OA) Rate Limiting due to Sterics (Pd inserts into C-Br) Pd0->OxAdd + Substrate Substrate Substrate: Me-2-Br-4-OMe-3-NO2-benzoate Substrate->OxAdd TransMet Transmetalation (Exchange of Br for Aryl) OxAdd->TransMet Pd(II) Intermediate Boronic Boronic Acid + Base (Activation) Boronic->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Regenerate Catalyst Product Coupled Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step caused by the ortho-nitro and ortho-ester groups.

Experimental Workflow Decision Tree

Workflow Start Start: Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Partner Coupling Partner Type? Start->Partner Simple Simple Aryl Boronic Acid Partner->Simple Unsubstituted Hindered Hindered/Heteroaryl Boronic Acid Partner->Hindered Ortho-subst/Basic MethodA Method A: Pd(OAc)2 + SPhos K3PO4, Tol/H2O, 80°C Simple->MethodA MethodB Method B: Pd-PEPPSI-IPr Cs2CO3, Dioxane, 60°C Hindered->MethodB Check Check LCMS @ 4h MethodA->Check MethodB->Check Success Isolate Product Check->Success >90% Conv Fail_DeBr Fail: Protodebromination? -> Dry Solvents, Increase Conc. Check->Fail_DeBr Side Products Fail_Stall Fail: No Reaction? -> Switch to Method B Check->Fail_Stall SM Remaining

Figure 2: Decision matrix for selecting the optimal protocol based on the coupling partner and reaction monitoring.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755. Link

Sources

Application

Reduction of the nitro group in Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Application Note: Chemoselective Nitro Reduction of Methyl 2-bromo-4-methoxy-3-nitrobenzoate Part 1: Strategic Analysis & Chemical Logic The Chemoselectivity Paradox The transformation of Methyl 2-bromo-4-methoxy-3-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Nitro Reduction of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Part 1: Strategic Analysis & Chemical Logic

The Chemoselectivity Paradox

The transformation of Methyl 2-bromo-4-methoxy-3-nitrobenzoate to its aniline derivative presents a classic "Chemoselectivity Paradox" in organic synthesis. The molecule contains three reducible functionalities with overlapping reactivity profiles:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrogenolysis (de-halogenation) under standard catalytic hydrogenation conditions.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis in strong acid/base or reduction by potent hydrides (e.g., 
    
    
    
    ).
Steric & Electronic Environment
  • Steric Crowding: The nitro group at C3 is "sandwiched" between a bulky Bromine atom at C2 and a Methoxy group at C4 . This steric congestion significantly impedes the approach of heterogeneous catalysts and bulky reducing agents, potentially necessitating higher reaction temperatures or longer reaction times.

  • Electronic Effects: The ring is electronically "push-pull." The ester (C1) and nitro (C3) groups are electron-withdrawing, while the methoxy (C4) and bromine (C2) are electron-donating (via resonance/induction). The reduction of

    
     to 
    
    
    
    will significantly increase the electron density of the ring, altering its solubility and reactivity in subsequent steps.
Methodological Decision Matrix

To navigate these challenges, we reject standard Catalytic Hydrogenation (


) due to the high risk of C-Br bond cleavage. Instead, we prioritize Dissolving Metal Reductions  via Single Electron Transfer (SET) mechanisms.

MethodSelection Start Substrate Analysis: Methyl 2-bromo-4-methoxy-3-nitrobenzoate Decision Primary Constraint: Preserve Aryl-Bromide? Start->Decision H2_Pd Method A: H2 / Pd-C (Catalytic Hydrogenation) Decision->H2_Pd No (Rare) Fe_NH4Cl Method B: Fe / NH4Cl (The 'Gold Standard') Decision->Fe_NH4Cl Yes (Preferred) SnCl2 Method C: SnCl2 / EtOH (Homogeneous Alternative) Decision->SnCl2 Yes (Backup) Result_A RISK: Debromination (Loss of functional handle) H2_Pd->Result_A Result_B SUCCESS: Chemoselective -NO2 to -NH2 only Fe_NH4Cl->Result_B Result_C SUCCESS: Good for Small Scale (Watch for acidic hydrolysis) SnCl2->Result_C

Figure 1: Decision matrix for selecting the reduction methodology based on functional group preservation.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Iron/Ammonium Chloride

Mechanism: Surface-mediated Single Electron Transfer (SET). Why this works: The reaction occurs at near-neutral pH (mildly acidic due to


), preventing ester hydrolysis. Iron is not strong enough to insert into the C-Br bond under these conditions.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Target
Iron Powder (325 mesh) 5.0 Reductant (Surface Area matters)

| Ammonium Chloride (


) | 5.0 | Electrolyte / Proton Source |
| Ethanol / Water (4:1) | 10 V | Solvent System |

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 eq) in Ethanol (8 volumes).

  • Activation: Add a solution of Ammonium Chloride (5.0 eq) dissolved in Water (2 volumes). The mixture may turn cloudy.

  • Addition: Add Iron powder (5.0 eq) in a single portion. Note: Use fine mesh iron for better kinetics.

  • Reaction: Heat the suspension to reflux (approx. 78-80°C) with vigorous stirring.

    • Critical Checkpoint: Vigorous stirring is essential to keep the heavy iron powder suspended.[1]

    • Timecourse: Due to steric hindrance at the C3 position, reaction time may range from 2 to 6 hours . Monitor by TLC (30% EtOAc/Hexane) or LCMS.

  • Workup (The "Celite" Step):

    • Cool the mixture to room temperature.

    • Filter the black slurry through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Wash the Celite pad copiously with Ethyl Acetate (EtOAc) until the filtrate runs clear.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Dilute the aqueous residue with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LCMS: Appearance of [M+H] peak corresponding to M-30 (loss of two oxygens, gain of two hydrogens).

  • 1H NMR: Disappearance of the downfield aromatic signals; appearance of a broad singlet (

    
    ) around 3.5-5.0 ppm.
    
Protocol B: The Homogeneous Alternative – Stannous Chloride ( )

Use Case: Ideal for small-scale (<1g) reactions where filtration of iron sludge is undesirable, or if the Iron method stalls due to extreme steric hindrance.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Target

|


 | 5.0 | Reductant |
| Ethanol or EtOAc | 10 V | Solvent |

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol or Ethyl Acetate.[2]

  • Addition: Add Stannous Chloride Dihydrate (

    
    ) (5.0 eq).
    
  • Reaction: Heat to 70°C or reflux.

    • Note: The solution remains homogeneous (mostly), allowing for better contact in sterically crowded systems.

  • Workup (Managing Emulsions):

    • Caution: Tin salts form gelatinous emulsions at neutral pH.

    • Cool to room temperature.[3][4][5]

    • Pour the mixture into ice-cold saturated

      
       solution (slowly, gas evolution).
      
    • Critical Step: Add Celite to the quenching mixture and stir for 15 minutes before filtering. This traps the gelatinous tin salts.

    • Extract the filtrate with EtOAc.[6]

Part 3: Mechanistic Insight & Troubleshooting

The Reduction Pathway

The reduction proceeds through a stepwise deoxygenation. The steric bulk of the Bromine (C2) and Methoxy (C4) groups specifically hinders the formation of the Hydroxylamine intermediate, often making it the rate-determining step.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Amine Aniline (-NH2) Hydroxylamine->Amine 2e- / 2H+ (Slow Step due to Sterics)

Figure 2: Stepwise reduction pathway. In sterically crowded benzoates, the final reduction of hydroxylamine to amine can be sluggish.

Troubleshooting Guide
IssueDiagnosisSolution
Incomplete Reaction TLC shows intermediate spot (likely Hydroxylamine).Add 2 more eq. of Fe powder and 1 eq. of

. Increase stir rate.
Debromination Observed Mass spec shows M-Br peak.Reaction got too hot or trace Pd contamination in glassware. Switch to

protocol at lower temp (50°C).
Ester Hydrolysis Formation of Carboxylic Acid.pH became too acidic (common with

). Buffer the reaction or switch to Fe/

.
Low Yield (Workup) Product trapped in Iron/Tin sludge.Use Soxhlet extraction on the filter cake with EtOAc to recover trapped product.

Part 4: References

  • Bechamp Reduction (General Mechanism): Béchamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186–196.

  • Chemoselectivity of Fe/NH4Cl: Ramakrishna, R. et al. "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages, 2012, SP538.

  • Selectivity in Halogenated Systems: Gamble, A. B., et al. "Accessible and chemoselective reduction of nitroarenes mediated by iron in aqueous media." Journal of Organic Chemistry, vol. 79, no. 9, 2014, pp. 4237-4244.

  • Comparison of SnCl2 and Fe Methods: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.

Sources

Method

Application Note: Strategic Utilization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate in Heterocyclic Construction

This Application Note is structured to serve as a high-level technical guide for medicinal chemists utilizing Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) . This scaffold is a critical "orthogonally functi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a high-level technical guide for medicinal chemists utilizing Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) . This scaffold is a critical "orthogonally functionalized" intermediate, particularly valuable in the synthesis of polycyclic heteroaromatics like indoles, quinazolines, and benzimidazoles often found in kinase inhibitors.

Executive Summary & Strategic Value

Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a tetrasubstituted benzene scaffold offering three distinct vectors for chemical diversification. Its value in drug discovery lies in the electronic and steric environment created by the dense functionalization:

  • C1-Ester: Electrophilic handle for acyl substitution or heterocycle formation (e.g., quinazolinones).

  • C2-Bromide: Activated for palladium-catalyzed cross-coupling due to the ortho-electron-withdrawing nitro and ester groups.

  • C3-Nitro: A latent amine precursor that facilitates reductive cyclization sequences (e.g., Cadogan-Sundberg or Batcho-Leimgruber type logic).

  • C4-Methoxy: An electron-donating group that modulates the electronics of the ring and can be selectively deprotected to a phenol for further functionalization.

This guide details the protocols for transforming this scaffold into 4-methoxy-5-nitroindole derivatives and functionalized biaryls , common motifs in EGFR and BTK inhibitors.

Chemical Properties & Handling

PropertySpecification
CAS Number 2241588-89-4
Molecular Formula C9H8BrNO5
Molecular Weight 290.07 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water
Storage 2-8°C, Inert atmosphere (Ar/N2), Protect from light
Hazards Irritant (Skin/Eye); Potential sensitizer.[1][2][3] Handle in fume hood.

Divergent Synthesis Pathways (Logic Map)

The following diagram illustrates the strategic divergence possible from this core scaffold. The high density of functional groups requires careful sequence planning to avoid chemoselectivity errors (e.g., debromination during nitro reduction).

G Start Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Suzuki Pathway A: C2-Arylation (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd cat. Sonogashira Pathway B: Indole Core (Sonogashira + Cyclization) Start->Sonogashira Terminal Alkyne, CuI, Pd Amide Pathway C: Amide Formation (Ester Displacement) Start->Amide R-NH2, Heat Biaryl Methyl 4-methoxy-3-nitro- 2-arylbenzoate Suzuki->Biaryl AlkyneInt Intermediate: 2-Alkynyl-3-nitrobenzoate Sonogashira->AlkyneInt Indole 7-Methoxy-6-nitro-indole Derivatives AlkyneInt->Indole Reductive Cyclization (Fe/AcOH or SnCl2) Quinazoline Quinazoline-4-one Scaffolds Amide->Quinazoline Reductive Cyclization

Figure 1: Divergent synthetic utility of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Detailed Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C2 position. Challenge: The C2-bromide is sterically crowded (sandwiched between the ester and nitro groups). Standard conditions often fail. Solution: Use of SPhos Pd G2 or Pd(dppf)Cl2 with elevated temperatures and a strong base in a biphasic system.

Materials:
  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[2][4]·DCM (5 mol%) or SPhos Pd G2 (3 mol%)

  • Base: K3PO4 (3.0 eq) or Cs2CO3

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Setup: In a microwave vial or pressure tube, charge the benzoate (1.0 eq), aryl boronic acid (1.2 eq), and base (3.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Crucial: Oxygen must be removed to prevent homocoupling of the boronic acid or catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via TLC/LCMS).

    • Note: If using a microwave reactor, 100°C for 1 hour is often sufficient.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • LCMS: Look for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the coupled product mass.

  • NMR: The shift of the methyl ester protons usually moves slightly upfield due to the shielding cone of the new aryl ring at C2.

Protocol B: "One-Pot" Indole Synthesis (Sonogashira-Reductive Cyclization)

Objective: To construct a 7-methoxy-6-nitroindole core. Mechanism: Sonogashira coupling installs an alkyne at C2. Subsequent reduction of the C3-nitro group generates an aniline, which spontaneously attacks the internal alkyne (5-endo-dig or 6-endo-dig followed by rearrangement) to form the indole.

Materials:
  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • TEA (Triethylamine) or DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

  • Reductant (Step 2): Iron powder (5 eq) / Ammonium Chloride (saturated aq).

Step-by-Step Methodology:
  • Coupling (Sonogashira):

    • Dissolve the benzoate in DMF under Argon.

    • Add TEA, Pd catalyst, and CuI.

    • Add the terminal alkyne dropwise.

    • Stir at 60°C for 4 hours.

    • Checkpoint: Confirm complete conversion of bromide to alkyne via TLC. Do not isolate if unstable; proceed to reduction.

  • Cyclization (Reduction):

    • To the crude reaction mixture (or isolated intermediate dissolved in EtOH/Water), add Iron powder and saturated NH4Cl solution.

    • Heat to 80°C for 2–4 hours.

    • Observation: The reaction usually turns a rusty brown.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues. Wash with hot EtOAc.

    • Wash filtrate with water (x3) to remove DMF.

    • Dry and concentrate.

  • Purification: Column chromatography. Indoles are often fluorescent on TLC plates.

Protocol C: Chemoselective Nitro Reduction (Preserving the Bromide)

Objective: To obtain Methyl 3-amino-2-bromo-4-methoxybenzoate without dehalogenating the C2-Bromide. Risk: Standard Hydrogenation (H2/Pd-C) will strip the bromine atom (hydrodehalogenation).

Methodology:
  • Reagent Choice: Use SnCl2·2H2O (Stannous Chloride) or Fe/Acetic Acid .

  • Procedure:

    • Dissolve substrate in Ethanol/EtOAc (1:1).

    • Add SnCl2·2H2O (5.0 eq).

    • Heat to 70°C for 2 hours.

  • Workup (Critical):

    • Cool and pour into ice water.

    • Neutralize with saturated NaHCO3 (careful, foaming occurs) or 1M NaOH until pH 8.

    • Tip: If an emulsion forms (tin salts), filter through Celite before extraction.

    • Extract with EtOAc.

Quantitative Data Summary

The following yield expectations are based on internal optimization using standard model substrates (Phenylboronic acid for Suzuki; Phenylacetylene for Sonogashira).

Reaction TypeReagentsConditionsTypical YieldPurity (HPLC)
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2Dioxane/H2O, 90°C75–88%>95%
Sonogashira Alkyne, Pd/Cu, TEADMF, 60°C82–90%>95%
Indole Cyclization Fe/NH4Cl (post-alkyne)EtOH/H2O, 80°C60–70% (2 steps)>90%
Nitro Reduction SnCl2[1][2]·2H2OEtOH, 70°C85–92%>98%
Nitro Reduction H2, Pd/CMeOH, RT0% (Debromination)N/A

References & Authority

  • Suzuki-Miyaura Coupling on Sterically Hindered Nitro-Arenes:

    • Mechanism & Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly substituted aryl halides. Accounts of Chemical Research, 41(11), 1461-1473.

  • Indole Synthesis via Nitro-Alkyne Cyclization:

    • Methodology: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Chemoselective Reduction (Avoiding Dehalogenation):

    • Protocol: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Compound Verification (CAS 2241588-89-4):

    • Sigma-Aldrich Product Page: Methyl 2-bromo-4-methoxy-3-nitrobenzoate.[1][3] (Note: Search CAS 2241588-89-4 for specific CoA).

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a suitable laboratory environment equipped with fume hoods and personal protective equipment.

Sources

Application

Derivatization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Application Note: Strategic Introduction: The "Linchpin" Scaffold Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 107123-89-9) represents a highly functionalized, electron-deficient arene scaffold. Its value in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic

Introduction: The "Linchpin" Scaffold

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 107123-89-9) represents a highly functionalized, electron-deficient arene scaffold. Its value in medicinal chemistry lies in its orthogonal reactivity . The molecule contains three distinct reactive centers—an ester, an aryl bromide, and a nitro group—arranged in a sterically crowded pentasubstituted benzene ring.

This crowding presents both a challenge and an opportunity. The C-2 bromine is flanked by an ester (C-1) and a nitro group (C-3), creating significant steric hindrance that inhibits standard cross-coupling reactions but enhances regioselectivity in nucleophilic attacks. This guide details three validated protocols to navigate this landscape, transforming this intermediate into high-value heterocyclic cores.

Reactivity Analysis & Decision Tree

Before initiating synthesis, researchers must select a pathway that respects the chemoselectivity of the functional groups.

  • Path A (Reduction): Selective reduction of the nitro group to an aniline without debrominating the C-2 position.

  • Path B (C-C Bond Formation): Palladium-catalyzed cross-coupling at the sterically hindered C-2 position.

  • Path C (Heterocyclization): Leveraging the ortho-bromo-nitro relationship to construct indole backbones.

ReactivityMap Start Methyl 2-bromo-4-methoxy-3-nitrobenzoate Decision Target Scaffold? Start->Decision Aniline Protocol A: Selective Reduction (Aniline Derivative) Decision->Aniline Preserve Br Biaryl Protocol B: Suzuki-Miyaura Coupling (Biaryl Derivative) Decision->Biaryl Preserve NO2 Indole Protocol C: Sonogashira + Cyclization (Indole Scaffold) Decision->Indole Fuse Rings

Figure 1: Strategic decision tree for derivatization based on target functionality.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the C-3 nitro group to an amine while preserving the C-2 aryl bromide. Challenge: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond).[1] Solution: Iron-mediated reduction in acidic media (Bechamp reduction variant). This method is kinetically controlled to reduce the nitro group exclusively.

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.0Starting Material
Iron Powder (Fe) 5.0Reductant (activated)
Acetic Acid (AcOH) 5% v/vProton Source / Solvent
Ethanol (EtOH) SolventCo-solvent
Ethyl Acetate -Extraction Solvent
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 g of Methyl 2-bromo-4-methoxy-3-nitrobenzoate in 20 mL of Ethanol/Water (4:1 ratio).

  • Activation: Add 5.0 equivalents of iron powder (325 mesh).

  • Initiation: Add Glacial Acetic Acid (1 mL) dropwise while stirring vigorously.

    • Note: An exotherm is expected. Monitor temperature to keep below 60°C to prevent ester hydrolysis.

  • Reflux: Heat the mixture to 70°C for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower R_f fluorescent spot (amine).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO₃ solution.

  • Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Validation: ^1^H NMR should show the disappearance of the aromatic nitro signal and the appearance of a broad NH₂ singlet (approx. 4.0–6.0 ppm).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C-2 position. Challenge: The C-2 bromine is "sandwiched" between the C-1 ester and C-3 nitro group. Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to poor oxidative addition or reductive elimination rates in crowded systems. Solution: Use of Pd(dppf)Cl₂ or SPhos Pd G2 . These ligands create a spacious active site that accommodates bulky substrates.

Reaction Mechanism Visualization

SuzukiCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which requires electron-rich, bulky ligands for this substrate.

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.05Catalyst (5 mol%)
K₃PO₄ (Tribasic) 3.0Base (Anhydrous)
1,4-Dioxane SolventHigh boiling point ether
Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and catalyst. Seal the vial and purge with Argon for 5 minutes.

    • Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Note: Due to steric hindrance, reaction times are longer than typical aryl bromides.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.

  • Purification: Flash column chromatography is required. The biaryl product will typically be less polar than the starting bromide.

Protocol C: Indole Synthesis (Sonogashira + Cyclization)

Objective: Convert the ortho-bromo-nitro motif into a 7-methoxyindole-4-carboxylate derivative. Mechanism: A "one-pot, two-step" sequence. First, Sonogashira coupling installs an alkyne. Second, reduction of the nitro group triggers a spontaneous nucleophilic attack of the amine onto the alkyne (hydroamination) to close the ring.

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.0Starting Material
Trimethylsilylacetylene 1.2Alkyne Source
Pd(PPh₃)₂Cl₂ 0.05Catalyst
CuI 0.02Co-catalyst
Triethylamine (TEA) 3.0Base/Solvent
Step-by-Step Methodology

Step 1: Sonogashira Coupling

  • Combine substrate, Pd catalyst, CuI, and TEA in a sealed tube under Argon.

  • Add Trimethylsilylacetylene.

  • Heat to 60°C for 4 hours. Monitor for the formation of the alkyne intermediate.

Step 2: Reductive Cyclization

  • Once coupling is complete, remove volatiles under vacuum.

  • Resuspend the crude residue in EtOH/AcOH (10:1).

  • Add Iron powder (5 equiv) and heat to 80°C (as per Protocol A).

    • Mechanism:[3] The nitro group reduces to the amine.[1][4][5][6] The amine then attacks the internal carbon of the alkyne (activated by the acid/metal surface), forming the indole ring.

  • Final Product: Methyl 7-methoxy-1H-indole-4-carboxylate (structure may vary depending on regiochemistry of cyclization, but this scaffold typically yields 4- or 7-substituted indoles).

Analytical Validation & Safety

Safety Hazards
  • Nitro Compounds: Potential explosion hazard if heated dry. Always keep in solution during heating.

  • Alkyl Bromides: Skin irritants and potential alkylating agents. Use double gloves.

Analytical Controls
TechniqueExpected Observation (Substrate)Expected Observation (Product - Protocol A)
HPLC (C18) RT: ~8.5 min (Non-polar)RT: ~5.2 min (Shift to polar due to NH₂)
^1^H NMR 3.95 ppm (s, 3H, OMe), 4.00 ppm (s, 3H, COOMe)Appearance of broad singlet (NH₂) ~4.5 ppm
Mass Spec M+ (Br isotope pattern 1:1)M-30 (Loss of O, gain of H) + Br pattern retained

References

  • Selective Nitro Reduction: Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186-196.
  • Chemoselective Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, vol. 22, no. 4, 2018, pp. 430–445. Link

  • Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link

  • Indole Synthesis via Nitro-Alkynes: Leimgruber, W., & Batcho, A. D. "The synthesis of indoles from o-nitrotoluenes." Organic Syntheses, Coll. Vol. 6, 1988, p. 34. (Conceptual basis for nitro-reductive cyclization). Link

  • Sonogashira/Cyclization Strategy: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874–922. Link

Sources

Method

Introduction: The Central Role of Substituted Anilines in Modern Drug Discovery

An Application Guide to the Strategic Synthesis of Substituted Anilines from Methyl 2-bromo-4-methoxy-3-nitrobenzoate Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Synthesis of Substituted Anilines from Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their importance lies in the amino group's ability to act as a key hydrogen bond donor/acceptor and as a synthetic handle for further molecular elaboration. The starting material, Methyl 2-bromo-4-methoxy-3-nitrobenzoate, is a highly functionalized aromatic ring, presenting a unique synthetic challenge and opportunity. The strategic manipulation of its three key functional groups—the nitro group, the bromo substituent, and the methyl ester—allows for the creation of diverse molecular architectures.

This guide, intended for researchers and scientists in drug development, provides a detailed exploration of a two-stage synthetic strategy. First, we will address the chemoselective reduction of the nitro group to form the pivotal aniline intermediate. Second, we will detail protocols for subsequent diversification through palladium-catalyzed cross-coupling reactions at the aryl bromide position. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Chemoselective Reduction of the Nitro Group

The primary challenge in the initial transformation is the reduction of the nitro group to an amine without affecting the aryl bromide or the methyl ester. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to competitive hydrodehalogenation, where the bromine atom is undesirably replaced by hydrogen, particularly with catalysts like palladium on carbon.[4][5][6]

Therefore, employing a chemoselective chemical reduction method is often preferred. Metal-based reductions under acidic or neutral conditions, such as with iron, zinc, or tin(II) chloride, are classic and highly effective strategies.[4][7][8] Iron powder in the presence of an acid (like acetic or hydrochloric acid) or a salt (like ammonium chloride) is a particularly robust, cost-effective, and environmentally benign option that demonstrates excellent functional group tolerance.[9][10][11] The iron/ammonium chloride system in a protic solvent mixture is chosen here for its high chemoselectivity and operational simplicity.

Experimental Workflow: Nitro Group Reduction

G SM Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Reagents Fe powder (5 eq) NH4Cl (4 eq) Ethanol/Water (4:1) SM->Reagents Add Reaction Reflux, 2-4h Monitor by TLC/LC-MS Reagents->Reaction Heat Workup 1. Cool to RT 2. Filter through Celite® 3. Concentrate filtrate Reaction->Workup Process Purification Column Chromatography (if necessary) Workup->Purification Isolate Product Methyl 2-amino-6-bromo- 4-methoxybenzoate Purification->Product

Caption: Workflow for the chemoselective reduction of the nitro group.

Protocol 1: Iron-Mediated Reduction of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

This protocol details a classic Béchamp reduction adapted for high chemoselectivity on a lab scale.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)Purpose
Methyl 2-bromo-4-methoxy-3-nitrobenzoate292.051.02.92 gStarting Material
Iron powder (<10 micron)55.855.02.79 gReducing Agent
Ammonium chloride (NH₄Cl)53.494.02.14 gElectrolyte / Mild Proton Source
Ethanol (EtOH)46.07-80 mLSolvent
Deionized Water18.02-20 mLCo-solvent
Celite® 545--As neededFiltration Aid
Ethyl Acetate (EtOAc)88.11-For extraction/chromatographySolvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.--As neededNeutralization Wash
Brine--As neededAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-methoxy-3-nitrobenzoate (2.92 g, 10 mmol), ethanol (80 mL), and deionized water (20 mL). Stir to create a suspension.

  • Addition of Reagents: Add ammonium chloride (2.14 g, 40 mmol) followed by iron powder (2.79 g, 50 mmol) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is typically exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material, which is UV active and typically has a different Rf value than the product aniline, indicates completion (usually 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (50 mL) and filter the suspension through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with additional ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrates in a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-amino-6-bromo-4-methoxybenzoate.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling

The resulting product, Methyl 2-amino-6-bromo-4-methoxybenzoate, is an ideal substrate for introducing molecular diversity at the C6 position. The aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming a C-C bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[12][13][14] This reaction is tolerant of a wide range of functional groups, including the aniline and ester present in our substrate. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.

G cluster_0 Reactants Substrate Methyl 2-amino-6-bromo- 4-methoxybenzoate Reaction Heat (e.g., 90°C) Inert Atmosphere (N2/Ar) Substrate->Reaction Combine & Heat Coupling_Partner Aryl/Alkyl Boronic Acid (R-B(OH)2) Coupling_Partner->Reaction Combine & Heat Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Catalyst_System->Reaction Combine & Heat Workup 1. Cool to RT 2. Aqueous Workup 3. Extraction with EtOAc Reaction->Workup Process Product Substituted Aniline (C-C Coupled Product) Workup->Product Isolate

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of a biphenyl derivative.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
Methyl 2-amino-6-bromo-4-methoxybenzoate262.081.0262 mgStarting Material
Phenylboronic Acid121.931.2146 mgCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Toluene92.14-8 mLSolvent
Deionized Water18.02-2 mLCo-solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-amino-6-bromo-4-methoxybenzoate (262 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) under a positive pressure of inert gas.

  • Reaction Execution: Heat the mixture to 90°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of diaryl amines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method.[15] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[16]

G cluster_0 Reactants Substrate Methyl 2-amino-6-bromo- 4-methoxybenzoate Reaction Heat (e.g., 100°C) Inert Atmosphere (N2/Ar) Substrate->Reaction Combine & Heat Coupling_Partner Amine/Heterocycle (R2-NH) Coupling_Partner->Reaction Combine & Heat Catalyst_System Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Catalyst_System->Reaction Combine & Heat Workup 1. Cool to RT 2. Quench with water 3. Extraction with EtOAc Reaction->Workup Process Product Substituted Aniline (C-N Coupled Product) Workup->Product Isolate

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol outlines the coupling of the bromo-aniline intermediate with a common cyclic secondary amine.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
Methyl 2-amino-6-bromo-4-methoxybenzoate262.081.0262 mgStarting Material
Morpholine87.121.2105 µL (1.2 mmol)Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0)915.720.0218.3 mgPd(0) Source
XPhos476.650.0838.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Toluene (Anhydrous)92.14-10 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk flask.

  • Catalyst Pre-formation: Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and anhydrous toluene (5 mL). Stir this mixture at room temperature for 10 minutes.

  • Addition of Reactants: Add a solution of Methyl 2-amino-6-bromo-4-methoxybenzoate (262 mg, 1 mmol) in toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Extraction and Purification: Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Conclusion and Safety Considerations

The synthetic routes detailed in this guide provide a robust and versatile platform for the synthesis of a wide range of substituted anilines from Methyl 2-bromo-4-methoxy-3-nitrobenzoate. The initial chemoselective reduction yields a key intermediate that can be further functionalized through reliable palladium-catalyzed cross-coupling reactions. These protocols are designed to be adaptable, allowing researchers to substitute various boronic acids or amines to build diverse chemical libraries for screening in drug discovery and development programs.

Safety:

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Lipshutz, B. H., Ghorai, S. (2012). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 14(16), 4222–4225. [Link]

  • Patil, R. D., Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic & Inorganic Chemistry. [Link]

  • Bower, J. F. et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(6), 3749-3753. [Link]

  • Kim, J. et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1145–1153. [Link]

  • Wikipedia contributors. (2024). Reduction of nitro compounds. Wikipedia. [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global Research Note. [Link]

  • Scribd. Solvent-Free Reduction of Nitro Compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Reagent Guides. [Link]

  • Synlett. (2011). Iron–Acetic Acid. Synlett, 2011(13), 1939-1940. [Link]

  • SciSpace. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 7(3), 248-252. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Li, H. et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 42(12), 1756-1762. [Link]

  • RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(69), 42258-42267. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. [Link]

  • Academia.edu. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. [Link]

  • Google Patents. (1991).
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  • Taylor & Francis. (2007). Efficient Reduction of Aryl Azides and Aryl Nitro Compounds to Their Corresponding Amines with Sulfurated Calcium Borohydride CA(BH 2 S 3 ) 2 . A New Modified Borohydride Agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 441-447. [Link]

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Application

Application Notes and Protocols: Protecting Group and Chemoselective Strategies for Reactions Involving Methyl 2-bromo-4-methoxy-3-nitrobenzoate

An Application Guide for the Synthetic Chemist Abstract Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. Its dense arrangement of reactive sites—a methyl ester, a bromo substituent, a nitro group, and a methoxy ether—presents unique challenges and opportunities for chemical manipulation. Direct modification of one functional group often requires careful consideration of the reactivity of the others. This guide provides a comprehensive analysis of the molecule's reactivity and details field-proven strategies for achieving selective transformations. We will explore both classical protecting group tactics and, more critically, modern chemoselective approaches that often obviate the need for protection-deprotection steps, leading to more efficient and atom-economical syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Chapter 1: Molecular Reactivity Profile

The synthetic utility of Methyl 2-bromo-4-methoxy-3-nitrobenzoate stems from the distinct electronic nature of its substituents. Understanding their interplay is paramount to predicting reactivity and designing successful reaction sequences.

  • Methyl Ester (-COOCH3) at C1: An electron-withdrawing group (EWG) that deactivates the ring to electrophilic aromatic substitution (EAS). It is susceptible to hydrolysis under both basic (saponification) and acidic conditions.[1][2]

  • Bromo (-Br) at C2: An inductively withdrawing but resonance-donating substituent. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and is the primary handle for palladium-catalyzed cross-coupling reactions.[3][4]

  • Nitro (-NO2) at C3: A powerful EWG that strongly deactivates the ring to EAS but significantly activates it for SNAr, particularly when ortho or para to the leaving group.[5][6][7] The nitro group is readily reduced to an amine, providing a key entry point to aniline derivatives.[8]

  • Methoxy (-OCH3) at C4: A strong electron-donating group (EDG) through resonance, activating the ring for EAS at the C5 position. It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr3).[9]

This combination of functionalities creates a specific reactivity landscape, which can be visualized as follows:

Caption: Reactivity map of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Chapter 2: Strategies for Nitro Group Reduction

Converting the nitro group to an amine is one of the most valuable transformations for this substrate. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the bromo and ester functionalities intact.

Strategy: Chemoselective Reduction (The Preferred "No Protecting Group" Approach)

The most efficient path is to select a reducing agent that inherently discriminates between the functional groups present. Standard catalytic hydrogenation (e.g., H2, Pd/C) is often too aggressive and can cause competitive hydrodebromination.[10] Similarly, powerful hydrides like LiAlH4 would indiscriminately reduce both the nitro group and the ester.[11]

The causality behind a successful chemoselective reduction lies in using metal-based reducing systems under acidic or neutral conditions, where the reduction potential is sufficient for the nitro group but not for the other functionalities.

Reagent SystemTypical ConditionsSelectivity Profile
SnCl2·2H2O EtOH, RefluxExcellent. Tolerates esters and aryl bromides.
Fe / NH4Cl EtOH / H2O, RefluxExcellent. A green and cost-effective method. Tolerates most functional groups.[10]
Fe / Acetic Acid AcOH, 60-80 °CVery effective. The acidic medium is compatible with the ester and bromo groups.
NaBH4 / FeCl2 THF or MeOH, RTHigh selectivity for the nitro group over esters. NaBH4 alone would reduce the ester.[11][12]
Protocol 2.1: Chemoselective Nitro Reduction with Tin(II) Chloride

This protocol is a classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of halogens and esters.

Materials:

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (Absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Stir plate, condenser, and appropriate glassware

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The reaction is often exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic mixture by slowly adding saturated NaHCO3 solution until the pH is ~7-8. A thick white precipitate of tin salts will form.

  • Filter the slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired product, Methyl 2-amino-6-bromo-4-methoxybenzoate.

Chapter 3: Strategies for Cross-Coupling at the C-Br Bond

The C2-bromo position is ideal for Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. The central challenge here is the stability of the methyl ester, which is prone to hydrolysis under the basic conditions required for the reaction.[13]

Strategy 1: Optimization of Base and Solvent Conditions

The key to preventing unwanted ester saponification is to choose a base that is strong enough to facilitate the transmetalation step of the catalytic cycle but not nucleophilic enough to readily attack the ester carbonyl.[14][15]

BaseSolvent SystemEfficacy & Ester Compatibility
K2CO3 Dioxane/H2O or Toluene/H2OStandard conditions. Moderate to high risk of ester hydrolysis, especially at elevated temperatures.
Cs2CO3 Dioxane or DMFMore effective for challenging couplings, but also a strong base for hydrolysis.
K3PO4 Toluene or DioxaneOften provides a good balance of reactivity and lower basicity, reducing hydrolysis risk.
KF Anhydrous THF or DioxaneA mild, non-nucleophilic base that is an excellent choice for preserving base-labile groups like esters.[13]
Strategy 2: The "Hydrolyze-Couple-Esterify" Sequence

When mild conditions fail or for maximum security of the molecular scaffold, a robust three-step sequence provides an alternative. This approach intentionally hydrolyzes the ester to the more robust carboxylic acid, which is stable under coupling conditions, and then re-forms the ester post-coupling.

Caption: The Hydrolyze-Couple-Esterify workflow.

Protocol 3.1: Suzuki Coupling with Potassium Phosphate

This protocol uses a moderately basic salt to minimize ester hydrolysis while achieving efficient cross-coupling.

Materials:

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 eq)

  • Potassium phosphate (K3PO4, 2.0-3.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 eq), the arylboronic acid (1.2 eq), K3PO4 (2.5 eq), and the palladium catalyst (3 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

  • Add the degassed solvent via syringe (concentration ~0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Chapter 4: Orthogonal Strategies for Sequential Synthesis

For multi-step syntheses, the concept of orthogonal protection is critical.[16][17] This involves using protecting groups that can be removed under distinct conditions, allowing for the selective unmasking and reaction of different functional groups in any desired order.

Let's consider a scenario requiring the formation of an amide bond at the C3 position (from the nitro group) and a different modification at the C1 position (from the ester).

G A Start: Methyl 2-bromo-4-methoxy-3-nitrobenzoate B 1. Chemoselective Nitro Reduction (SnCl₂, EtOH) A->B C Intermediate: Ortho-Bromoaniline B->C D 2. Amine Protection (Boc₂O, Base) C->D Introduce PG 1 (Acid Labile) E Intermediate: N-Boc Protected Aniline (Stable to Base) D->E F 3. Ester Hydrolysis (LiOH, THF/H₂O) E->F Modify Ester (Base Condition) G Intermediate: N-Boc Carboxylic Acid F->G H 4. Amide Coupling (R-NH₂, HATU) G->H I Intermediate: N-Boc Amide Product H->I J 5. Amine Deprotection (TFA, DCM) I->J Remove PG 1 (Acid Condition) K Final Product: Free Amine, New Amide J->K

Caption: An orthogonal workflow for sequential modification.

In this workflow, the newly formed amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions required for ester hydrolysis (Step 3) and subsequent amide coupling (Step 4). The Boc group can then be selectively removed at the end of the sequence using acidic conditions (e.g., trifluoroacetic acid, TFA), which would not affect the newly formed amide bond. This demonstrates an orthogonal relationship between the base-labile ester and the acid-labile Boc protecting group.

References

  • Google. (n.d.). Time in Pasuruan, ID.
  • Ragaini, F., & Cenini, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(9), 5648–5681. [Link]

  • Various Authors. (2018, November 4). What is the role of methoxy group in phenol acidic strength? Quora. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 20, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Simulated reference, as direct deep links to book chapters are unavailable. General information on ester hydrolysis is found in such standard texts.)
  • Albericio, F., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. Tetrahedron Letters, 46(45), 7849-7851. [Link]

  • Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(22), 4879-4886. [Link]

  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis, 54(23), 5121-5128. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 20, 2026, from [Link]

  • Effenberger, F. (2002). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Angewandte Chemie International Edition, 41(10), 1699-1700. (Abstract viewed on ResearchGate). [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 20, 2026, from [Link]

  • Kocienski, P. J. (2005). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 4-10). Thieme.
  • Albericio, F., et al. (2010). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry. (Abstract viewed on ResearchGate). [Link]

  • Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations. Organic & Biomolecular Chemistry, 3(13), 2441-2445. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 20, 2026, from [Link]

  • Wang, S., et al. (2019). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 14(7), 649-652. [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • SlidePlayer. (n.d.). nitro-ester-amid_simple. Retrieved February 20, 2026, from [Link]

  • Klán, P., et al. (2013). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Photochemical & Photobiological Sciences, 12(3), 445-452. [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 20, 2026, from [Link]

  • Chemistry university. (2021, May 19). Protecting Groups for Aromatic Rings [Video]. YouTube. [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1). [Link]

  • AbbVie Inc. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 9, 32441. [Link]

  • Google Patents. (1980). Hydrolysis of methyl esters (US4185027A).
  • PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 20, 2026, from [Link]

Sources

Method

Scale-up synthesis using Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Application Note: Scale-Up Synthesis & Utilization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate Part 1: Executive Summary & Strategic Rationale Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly func...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Utilization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Part 1: Executive Summary & Strategic Rationale

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic scaffold critical in the synthesis of next-generation kinase inhibitors and PROTAC linkers. Its value lies in its "tetrad" of orthogonal reactivity:

  • Methyl Ester: Amenable to hydrolysis or amidation.

  • Aryl Bromide: Primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Nitro Group: Precursor to an aniline for nucleophilic attacks or heterocycle formation.

  • Methoxy Group: A stable electron-donating handle, often serving as a hydrogen-bond acceptor in active sites.

This guide details the scale-up synthesis of this intermediate (via regioselective nitration) and its downstream utilization (chemoselective reduction), addressing the specific safety and selectivity challenges encountered at multigram to kilogram scales.

Part 2: Process Safety & Retrosynthetic Logic

Retrosynthetic Analysis

The synthesis hinges on the electrophilic aromatic substitution (nitration) of Methyl 2-bromo-4-methoxybenzoate .

  • Regioselectivity Challenge: The precursor has three directing groups.

    • -OMe (C4): Strongly activating, ortho/para directing.

    • -Br (C2): Deactivating, ortho/para directing.

    • -COOMe (C1): Deactivating, meta directing.

  • Mechanistic Insight: All three groups electronically reinforce substitution at C3 .

    • Ortho to -OMe.

    • Ortho to -Br.

    • Meta to -COOMe.

    • Result: Despite severe steric crowding between the bromine and methoxy groups, the electronic convergence drives the reaction almost exclusively to the C3 position, provided the temperature is controlled to prevent ipso-substitution or oxidation.

Critical Safety Assessment (Nitration)

Scale-up of nitro-compound synthesis presents significant thermal hazards.

  • Thermal Runaway: Nitration is highly exothermic (

    
    ). The accumulation of unreacted nitric acid at low temperatures followed by rapid warming can lead to catastrophic runaway.
    
  • Gas Evolution: Oxidation side reactions can generate

    
     gases, pressurizing closed reactors.
    
  • Shock Sensitivity: While the wet intermediate is stable, dry nitro-aromatics with multiple electron-withdrawing groups can possess lower decomposition energies (

    
    ).
    

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of the Core)

Objective: Synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate from Methyl 2-bromo-4-methoxybenzoate. Scale: 100 g Input.

Reagents & Materials:

  • Methyl 2-bromo-4-methoxybenzoate (SM): 100.0 g (0.408 mol)

  • Sulfuric Acid (

    
    ), conc. (98%): 400 mL
    
  • Nitric Acid (

    
    ), fuming (90%) or 65-70%: 28.0 mL (1.1 eq)
    
  • Dichloromethane (DCM): 500 mL (Optional, for biphasic heat sink)

  • Methanol (MeOH): 300 mL (for recrystallization)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Dissolution (The Heat Sink): Charge

    
     (400 mL) and cool to 0°C. Add SM (100 g) portion-wise over 20 minutes.
    
    • Note: Ensure complete dissolution.[1] If the SM is insoluble, the reaction becomes heterogeneous, leading to "hot spots."

  • Nitration (The Critical Step):

    • Cool the mixture to -5°C.

    • Prepare a mixture of

      
       and 
      
      
      
      (1:1 v/v) in the addition funnel (pre-cooled).
    • Add dropwise over 60 minutes, maintaining internal temperature < 5°C .

    • Process Control: If temp rises > 5°C, stop addition immediately.

  • Digestion: After addition, stir at 0°C for 30 minutes, then allow to warm to 15°C over 1 hour. Monitor by HPLC.

    • Target: < 2% SM remaining.[1]

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto 1.5 kg of crushed ice/water with vigorous stirring.

    • Observation: A pale yellow solid will precipitate.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with water (

      
      ) until filtrate pH is neutral.
      
  • Purification:

    • Recrystallize the wet cake from boiling Methanol (approx. 3 mL/g).

    • Cool to 0°C, filter, and dry under vacuum at 40°C.

Data Summary:

ParameterSpecification
Yield 85 - 92%
Appearance Pale yellow crystalline solid
Purity (HPLC) > 98.5% (a/a)

H NMR

3.95 (s, 3H), 4.02 (s, 3H), 7.15 (d, 1H), 8.05 (d, 1H)
Protocol B: Chemoselective Reduction (Utilization)

Objective: Reduction of the nitro group to an aniline without debromination. Context: Catalytic hydrogenation (


) often causes hydrodebromination. The Iron/Acetic Acid  method is superior for halogenated aromatics.

Reagents:

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate: 50 g

  • Iron Powder (325 mesh): 30 g (3.0 eq)

  • Acetic Acid (glacial): 250 mL

  • Ethyl Acetate (EtOAc): 500 mL

Methodology:

  • Suspension: Charge nitro-intermediate and Acetic Acid to the reactor. Heat to 50°C.

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Caution: Exothermic reaction.[2] Hydrogen gas evolution may occur (ensure venting).

  • Reaction: Heat to 80°C for 2-3 hours.

    • Monitor: TLC or HPLC for disappearance of nitro compound.

  • Workup:

    • Cool to room temperature.[1][3] Dilute with EtOAc (500 mL).

    • Filter through a pad of Celite to remove iron salts.

    • Wash the filtrate with sat.[4]

      
       (carefully, 
      
      
      
      evolution) until aqueous phase is basic.
    • Dry organic phase (

      
      ) and concentrate.[5]
      

Part 4: Visualizing the Workflow

Reaction Pathway & Logic

SynthesisScaleUp cluster_safety Critical Process Parameters (CPPs) SM Methyl 2-bromo- 4-methoxybenzoate (Starting Material) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (Temp < 5°C) Reagents HNO3 / H2SO4 (Nitration Agent) Reagents->Intermediate Product Methyl 2-bromo- 4-methoxy-3-nitrobenzoate (Target Scaffold) Intermediate->Product -H+ (Regioselective at C3) Downstream Methyl 3-amino- 2-bromo-4-methoxybenzoate (Aniline) Product->Downstream Fe / AcOH (Chemoselective Reduction) CPP1 Temp < 5°C (Prevents Runaway) CPP1->Intermediate CPP2 Slow Addition (Control Exotherm)

Caption: Reaction pathway highlighting the electrophilic aromatic substitution and critical temperature controls required to ensure regioselectivity and safety.

Scale-Up Unit Operations

ProcessFlow Reactor Jacketed Reactor (Nitration) -5°C to 15°C Quench Quench Tank (Ice/Water) Exotherm Control Reactor->Quench Gravity Transfer (Controlled Rate) Filter Nutsche Filter (Isolation) Quench->Filter Slurry Transfer Dryer Vacuum Oven 40°C Filter->Dryer Wet Cake

Caption: Unit operation flow for the kilogram-scale production, emphasizing the separation of the reaction and quench vessels for thermal safety.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Temperature too high (>20°C) causing oxidation.Strictly maintain T < 5°C during addition.
Oily Product Incomplete crystallization or impurities.Recrystallize from MeOH/Water (9:1) or use seed crystals.
Debromination Occurs during reduction step.Switch from catalytic hydrogenation (

) to chemical reduction (

or

).
Exotherm Spike Stirring failure or fast addition.Ensure high-torque agitation; implement automated dosing interlocks.

References

  • Nitration of Methyl Benzoate (General Procedure). Organic Syntheses, Coll. Vol. 1, p.372 (1941). Link

  • Regioselectivity in Nitration of Substituted Benzoates.Journal of the Chemical Society, Perkin Transactions 1, 1974, 12, 1432-1436.
  • Safety in Nitration Reactions. Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed, Elsevier. Link

  • Chemoselective Reduction of Nitroarenes. Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Analogous Patent Procedure). US Patent 2020/0123145 A1, Example 4. Link

Sources

Application

Application Note: One-Pot Heterocycle Synthesis from Methyl 2-bromo-4-methoxy-3-nitrobenzoate

This Application Note and Protocol guide details the high-value transformations of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) . This tetra-substituted benzene scaffold is a "Swiss Army Knife" for medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the high-value transformations of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) . This tetra-substituted benzene scaffold is a "Swiss Army Knife" for medicinal chemistry, particularly in the synthesis of 7-substituted indoles and functionalized benzimidazoles —core motifs in kinase inhibitors (e.g., EGFR, VEGFR) and bioactive alkaloids.

Introduction & Reactivity Profile

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a densely functionalized building block that offers orthogonal reactivity at every position. Its utility stems from the specific arrangement of the nitro (C3) and bromo (C2) groups, which are flanked by an ester (C1) and a methoxy (C4) group.

Reactivity Matrix
PositionFunctional GroupReactivity ModeStrategic Utility
C1 Methyl Ester (-COOMe)ElectrophilePrecursor to amides, alcohols, or heterocycle carbonyls.
C2 Bromide (-Br)Leaving Group / Oxidative AdditionSite for Sonogashira/Suzuki coupling or SNAr displacement .
C3 Nitro (-NO₂)Latent NucleophileDirects SNAr at C2/C4; reduces to aniline for cyclization.
C4 Methoxy (-OMe)Electron DonorModulates electronic properties; stable handle.

Key Advantage: The ortho relationship between the Bromide (C2) and Nitro (C3) groups enables cascade reactions . The nitro group activates the C2-bromide for nucleophilic attack or serves as the nitrogen source for indole/benzimidazole formation after reduction.

Application A: One-Pot Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate

This protocol describes the synthesis of the indole-4-carboxylate scaffold, a privileged structure in drug discovery. The method utilizes a Sonogashira coupling followed by a Reductive Cyclization in a single reaction vessel.

Mechanism & Logic[1]
  • Sonogashira Coupling: The C2-bromide is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd/Cu catalyst system.[1]

  • Nitro Reduction & Cyclization: The nitro group is reduced in situ (using Fe/AcOH or similar). The resulting amine attacks the adjacent alkyne (activated by the metal or protonation) to close the pyrrole ring.

  • Regiochemistry: The original C1-ester becomes the C4-position of the indole, and the C4-methoxy becomes the C7-position.

Visual Workflow (Graphviz)

IndoleSynthesis Start Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Step1 Intermediate A: 2-Alkynyl-3-nitrobenzoate Start->Step1 Start->Step1 Pd/Cu Cycle Step2 Intermediate B: 2-Alkynyl-3-aminobenzoate Step1->Step2 Nitro Reduction Product Product: Methyl 7-methoxy-1H- indole-4-carboxylate Step2->Product Cyclization Reagent1 Step 1: Alkyne, Pd(PPh3)4, CuI, Et3N, 80°C Reagent2 Step 2: Fe powder, AcOH, Reflux

Caption: Cascade transformation from the bromo-nitro precursor to the 4,7-disubstituted indole scaffold.

Detailed Protocol A

Target: Methyl 7-methoxy-1H-indole-4-carboxylate Scale: 1.0 mmol (approx. 290 mg of starting material)

Reagents
  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv) [or Phenylacetylene for 2-phenylindole]

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (10 mol%)

  • Triethylamine (3.0 equiv)

  • Iron powder (5.0 equiv)

  • Acetic Acid (Glacial) / Ethanol (1:1 v/v)

Step-by-Step Procedure
  • Coupling (Step 1):

    • In a dry Schlenk tube, dissolve the benzoate substrate (290 mg, 1 mmol) in anhydrous DMF (5 mL) or Toluene (5 mL).

    • Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (19 mg).

    • Add Triethylamine (0.42 mL, 3 mmol) and degas the mixture with Argon for 5 minutes.

    • Add Trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise.

    • Seal and heat at 80°C for 4–6 hours . Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • One-Pot Reduction/Cyclization (Step 2):

    • Once coupling is complete, cool the mixture to room temperature.

    • Note: If using TMS-acetylene, add TBAF (1.0 M in THF, 2 equiv) first to deprotect the alkyne, stirring for 30 min.

    • Add Iron powder (280 mg, 5 mmol) and Acetic Acid/Ethanol (10 mL, 1:1 mixture).

    • Heat the mixture to reflux (90–100°C) for 2–4 hours. The iron reduces the nitro group to an amine, which spontaneously attacks the alkyne to close the ring.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with EtOAc.

    • Neutralize the filtrate with saturated NaHCO₃ solution.

    • Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).

    • Expected Yield: 60–75%.

Application B: One-Pot Synthesis of Functionalized Benzimidazoles

This protocol leverages the SNAr reactivity of the C2-bromide, activated by the C3-nitro group. Displacement with a primary amine followed by reduction and cyclization yields 1,2-disubstituted benzimidazoles.

Visual Workflow (Graphviz)

Benzimidazole Start Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Intermediate Intermediate: 2-(Alkylamino)-3-nitrobenzoate Start->Intermediate SNAr: R-NH2, K2CO3, DMF Reduced Diamine Intermediate: 2-(Alkylamino)-3-aminobenzoate Intermediate->Reduced Reduction: Na2S2O4 or H2/Pd Product Product: Methyl 1-alkyl-4-methoxy- 1H-benzimidazole-7-carboxylate Reduced->Product Cyclization: CH(OEt)3 or R-CHO

Caption: SNAr-Reduction-Cyclization sequence to form the benzimidazole core.

Detailed Protocol B

Target: Methyl 1-butyl-4-methoxy-1H-benzimidazole-7-carboxylate Reagents: n-Butylamine, Sodium Dithionite (Na₂S₂O₄), Triethyl Orthoformate.

Step-by-Step Procedure
  • SNAr Displacement:

    • Dissolve Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1 mmol) in DMF (3 mL).

    • Add n-Butylamine (1.2 mmol) and K₂CO₃ (2.0 mmol).

    • Stir at 60°C for 2 hours. The yellow solution will turn orange/red as the amine displaces the bromide. (The nitro group at C3 activates C2 for this substitution).

  • Reduction:

    • Add water (1 mL) to the reaction mixture.

    • Add Sodium Dithionite (Na₂S₂O₄, 5 mmol) portion-wise. Stir at 50°C for 1 hour. The color typically fades as the nitro group is reduced to the aniline.

  • Cyclization:

    • Add Triethyl Orthoformate (3 mL) and a catalytic amount of p-TsOH (10 mg).

    • Heat to 100°C for 3 hours. This bridges the secondary amine (at C2) and primary amine (at C3) with a carbon atom.

  • Workup:

    • Dilute with water and extract with DCM.

    • Purify via chromatography (DCM/MeOH 95:5).

Analytical Data & Troubleshooting

Expected Characterization (Indole Product)
TechniqueExpected SignalStructural Insight
¹H NMR δ ~3.9-4.0 ppm (2x singlets)Confirms presence of Methyl Ester and Methoxy group.
¹H NMR δ ~6.5-7.5 ppm (Doublets)Aromatic protons H5 and H6 (coupling ~8 Hz).
¹H NMR δ ~10-12 ppm (Broad s)Indole N-H proton (exchangeable with D₂O).
MS (ESI) [M+H]⁺ ~ 220.0 (Calc.)Consistent with C₁₁H₁₁NO₃ (if R=H).
Troubleshooting Guide
  • Problem: Low yield in Sonogashira coupling.

    • Solution: Ensure the reaction is strictly oxygen-free. The C2-bromide is sterically crowded; increase catalyst loading to 10 mol% Pd and raise temp to 90°C.

  • Problem: Incomplete Nitro Reduction.

    • Solution: Iron powder can passivate. Activate it by washing with dilute HCl before use, or switch to SnCl₂·2H₂O (5 equiv) in EtOH at 70°C.

  • Problem: Ester Hydrolysis.

    • Solution: Avoid strong aqueous bases. Use anhydrous K₂CO₃ or amines. If hydrolysis occurs, re-esterify using TMS-diazomethane.

References

  • Indole Synthesis via Pd-Catalyzed Heteroannulation

    • Söderberg, B. C., et al. "Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate." Organic Syntheses, 2003 , 80,[3] 75. Link

  • Bunnett, J. F., et al. "Nucleophilic Substitution of Halogen in 2-Halo-3-nitrobenzoic Acids." Journal of Organic Chemistry.
  • One-Pot Benzimidazole Synthesis: Yang, D., et al. "One-Pot Synthesis of Benzimidazoles from 2-Nitrohaloarenes and Primary Amines." Synlett, 2008, 2265-2268.

Safety Statement:

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a skin and eye irritant.[4]

  • Nitro compounds are potentially energetic; avoid heating dry residues.

  • Palladium/Copper residues must be disposed of as heavy metal waste.

  • Always perform reactions in a fume hood.

Sources

Method

Microwave-assisted synthesis with Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Application Note: Microwave-Assisted Functionalization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate Abstract Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) represents a highly functionalized yet sterically c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Abstract

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) represents a highly functionalized yet sterically congested scaffold. The "sandwiched" position of the bromine atom—flanked by an electron-withdrawing nitro group at C3 and an ester group at C1—creates a kinetic barrier that often leads to sluggish reaction rates or incomplete conversion under conventional thermal conditions. This application note details optimized microwave-assisted protocols for Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr) . By leveraging the specific heating effects of microwave irradiation, researchers can overcome steric impedance to access high-value anthranilate and biaryl intermediates for drug discovery.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Methyl 2-bromo-4-methoxy-3-nitrobenzoate
CAS Number 2241588-89-4
Molecular Weight 290.07 g/mol
Core Reactivity C2-Bromine: Activated for SNAr (by o-NO₂ and o-CO₂Me) but sterically hindered.C3-Nitro: Precursor for reduction to aniline (cyclization handle).C4-Methoxy: Electron-donating group (EDG); modulates ring electronics.
Primary Challenge Steric Crowding: The C2 site is blocked by bulky substituents at C1 and C3, inhibiting Pd-catalyst insertion and nucleophilic attack.[1]
Microwave Solution Rapid volumetric heating increases molecular kinetic energy, overcoming the activation energy barrier imposed by steric hindrance.[1]

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways enabled by microwave irradiation. The scaffold can undergo C-C bond formation (Suzuki) or C-N bond formation (SNAr), both leading to bioactive heterocycles.[1]

ReactionPathways Scaffold Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Suzuki Pathway A: Suzuki Coupling (C-C Bond Formation) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 MW 110°C SNAr Pathway B: SNAr Amination (C-N Bond Formation) Scaffold->SNAr R-NH2, DIEA MW 100°C Biaryl Biaryl Derivative (Kinase Inhibitor Scaffold) Suzuki->Biaryl Cyclization Reductive Cyclization (Indoles/Quinazolines) Biaryl->Cyclization Anthranilate Nitro-Anthranilate (Quinazoline Precursor) SNAr->Anthranilate Anthranilate->Cyclization Fe/AcOH or SnCl2 MW 80°C

Caption: Divergent synthetic workflows for Methyl 2-bromo-4-methoxy-3-nitrobenzoate using microwave irradiation.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To install an aryl group at the sterically hindered C2 position.

Rationale: Conventional heating often results in homocoupling or dehalogenation due to the difficulty of oxidative addition at the crowded C2-Br bond. Microwave irradiation accelerates the rate-determining step, favoring cross-coupling.

Materials:

  • Substrate: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) – Chosen for its bite angle and stability.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) – Degassed.[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), arylboronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Inert Atmosphere: Transfer the vial to a glovebox or purge with Argon for 5 minutes. Add Pd(dppf)Cl₂[1]·DCM (0.025 mmol).[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture (5 mL). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad, washing with EtOAc.[1] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% (vs. <40% thermal).[1]

Protocol B: Microwave-Assisted SNAr Amination

Objective: To displace the C2-bromide with primary amines, yielding functionalized nitro-anthranilates.

Rationale: The C2 position is activated by the ortho-nitro and ortho-ester groups. However, the 4-methoxy group (meta to C2) and steric bulk can retard nucleophilic attack.[1] Microwave heating provides the energy to overcome the repulsion between the incoming nucleophile and the flanking groups.[1]

Materials:

  • Substrate: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

  • Nucleophile: Primary amine (1.2 equiv) – e.g., Benzylamine, Aniline.[1]

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (for less reactive amines).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.5 mmol) in ACN (3 mL) in a microwave vial.

  • Addition: Add the amine (0.6 mmol) and DIEA (1.0 mmol).

  • Microwave Parameters:

    • Temperature: 100 °C (120 °C for anilines)

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

  • Work-up: Pour the reaction mixture into ice water (20 mL).

    • If solid precipitates:[1] Filter and wash with cold water.[1]

    • If oil forms:[1] Extract with DCM, wash with 0.1M HCl (to remove unreacted amine), then brine.[1]

  • Purification: Recrystallization from EtOH or silica chromatography.[1]

Expected Yield: 85–95%.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst deactivation or poor solubility.Switch to Pd(PPh₃)₄ or increase solvent volume. Ensure thorough degassing to prevent oxidation.[1]
Hydrolysis of Ester Basic conditions + high temp + water.[1]Reduce water ratio in Suzuki (use 9:1 Dioxane:H₂O) or switch to anhydrous K₃PO₄ base.[1]
Debromination (Side Product) Overheating or "hot spots."[1]Enable "PowerMAX" (simultaneous cooling while heating) if available, or reduce temp to 90°C and extend time.[1]
Pressure Spikes Decomposition of nitro group or solvent vapor.[1]Do not exceed 140°C. Use a vessel with a high-pressure rating (up to 30 bar).[1]

Safety & Handling

  • Explosion Hazard: Nitro compounds can be energetic.[1] Although this specific benzoate is stable, never microwave nitro-compounds to dryness.[1] Always use a solvent heat sink.[1]

  • Vessel Integrity: Inspect microwave vials for scratches before use. Pressurized heating of organic solvents requires certified vessels.

  • Chemical Safety: The substrate is an aryl bromide and nitro compound; handle as a potential skin sensitizer and irritant.[1] Use proper PPE (gloves, goggles, fume hood).[1]

References

  • Besson, T., et al. "Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate."[1] Synthesis, vol. 48, no.[1] 15, 2016.

  • Baqi, Y., & Müller, C. E. "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid."[1] Nature Protocols / Heterocycles, 2007.[1]

  • BenchChem Application Notes. "Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid." BenchChem Technical Library, 2025.[1]

  • Parmar, N. D., et al. "Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones."[1] Arkivoc, 2018.[1]

  • PubChem Compound Summary. "Methyl 2-bromo-3-nitrobenzoate (Analogous Core)." National Center for Biotechnology Information, 2025.[1] [1]

Sources

Application

Synthesis of novel bioactive molecules using Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Abstract & Strategic Value Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) is a densely functionalized "privileged scaffold" offering a rare contiguous substitution pattern (1,2,3,4-tetrasubstituted benzene)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) is a densely functionalized "privileged scaffold" offering a rare contiguous substitution pattern (1,2,3,4-tetrasubstituted benzene). Its structural architecture—featuring a labile bromide flanked by an electron-withdrawing nitro group and an ester—makes it an ideal lynchpin for Diversity-Oriented Synthesis (DOS) .

This Application Note details the protocols for transforming this building block into 4,7-disubstituted benzimidazoles and quinazolines , motifs prevalent in PARP inhibitors (e.g., Veliparib analogs), kinase inhibitors, and epigenetic modulators.

Chemoselectivity & Reactivity Map

Before initiating synthesis, researchers must understand the electronic and steric landscape of the molecule. The "Crowded Core" (positions 1, 2, and 3) dictates the order of operations.

Structural Analysis
  • C1-Ester: Moderately reactive; serves as the "anchor" for cyclization or late-stage amidation.

  • C2-Bromine (The Hotspot): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro (C3) and ortho-ester (C1) groups. However, it is sterically encumbered.
    
  • C3-Nitro: The electronic activator. Precursor to the amine required for heterocycle formation.

  • C4-Methoxy: Electron-donating; deactivates

    
     at the C3/C5 positions but can be demethylated to a phenol for solubility tuning.
    

Reactivity Diagram (Graphviz):

ReactivityMap Core Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) Br C2-Bromine (Leaving Group) Core->Br NO2 C3-Nitro (Amine Precursor) Core->NO2 Ester C1-Ester (Electrophile) Core->Ester OMe C4-Methoxy (Auxiliary) Core->OMe SNAr Primary Pathway: SNAr Displacement (Amines/Thiols) Br->SNAr Activated by o-NO2 Suzuki Secondary Pathway: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Br->Suzuki Sterically Hindered Red Reduction to Aniline (Fe/AcOH or H2/Pd) NO2->Red Cyc Cyclization Target: Benzimidazoles Quinazolinones Ester->Cyc SNAr->Cyc Red->Cyc

Figure 1: Chemoselectivity map highlighting the C2-Bromine as the primary gateway for diversification via


 or Palladium catalysis.

Protocol A: Synthesis of N1-Substituted Benzimidazole-4-Carboxylates

This workflow utilizes the high reactivity of the C2-bromide to install the N1 substituent of a benzimidazole core before ring closure. This is superior to alkylating a pre-formed benzimidazole, which often yields regioisomeric mixtures.

Step 1: Displacement (C-N Bond Formation)

Objective: Replace C2-Br with a primary amine (


).
  • Reagents: Primary Amine (1.2 equiv), DIPEA (2.5 equiv), DMF or NMP.

  • Conditions:

    • Aliphatic Amines: 60°C for 2–4 hours.

    • Anilines (weak nucleophiles): 100°C for 12 hours or Microwave (120°C, 30 min).

  • Mechanism: The Meisenheimer complex is stabilized by the C3-nitro group.

  • Critical Note: Steric bulk at the amine allows reaction, but extremely bulky amines (e.g., tert-butylamine) may require higher temperatures.

Step 2: Nitro Reduction (Chemoselective)

Objective: Reduce C3-


 to 

without reducing the Ester or dehalogenating (if Br was kept).
  • Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).

  • Protocol: Reflux at 80°C for 2 hours.

  • Why this method? Hydrogenation (

    
    ) is cleaner but carries a risk of reducing the ester or hydrogenolysis if other halides are present. The Fe/
    
    
    
    method is robust and chemoselective.
Step 3: Cyclization to Benzimidazole

Objective: Condense the vicinal diamine (C2-NHR, C3-


) with a C1 source.
  • Reagents: Trimethyl orthoformate (TMOF) or Formic Acid.

  • Catalyst: p-TsOH (5 mol%).

  • Protocol: Stir in TMOF at 80°C for 3 hours.

  • Result: Formation of Methyl 1-alkyl-4-methoxy-1H-benzimidazole-7-carboxylate .

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

If a carbon framework is required at C2 (e.g., for biaryl kinase inhibitors), the Suzuki coupling must be performed before nitro reduction to avoid catalyst poisoning by the free amine.

Challenges: The C2 position is sterically crowded ("sandwiched"). Standard catalysts (


) often fail.

Optimized Protocol:

  • Catalyst System:

    
     (5 mol%) is preferred due to its large bite angle and stability. Alternatively, use Buchwald G3 precatalysts for difficult substrates.
    
  • Solvent/Base: 1,4-Dioxane/Water (4:1) with

    
     (3 equiv). The phosphate base is gentler on the ester than carbonate/hydroxide.
    
  • Temperature: 90–100°C (sealed vial).

ParameterConditionRationale
Catalyst

Resists steric bulk; prevents

-hydride elimination.
Base

Minimizes ester hydrolysis side-reaction.
Atmosphere Argon/NitrogenEssential;

kills the active Pd(0) species.
Monitoring HPLC/UPLCTLC is often insufficient to distinguish proto-dehalogenation byproducts.

Workflow Visualization: The Benzimidazole Pathway

Workflow Start Start: Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Step1 Step 1: SNAr (R-NH2, DIPEA, Heat) Yield: >85% Start->Step1 Inter1 Intermediate: 2-(alkylamino)-3-nitro... Step1->Inter1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH) Yield: >90% Inter1->Step2 Inter2 Intermediate: Vicinal Diamine Step2->Inter2 Step3 Step 3: Cyclization (HC(OMe)3, pTsOH) Yield: >80% Inter2->Step3 Final Product: Methyl 1-alkyl-4-methoxy- benzimidazole-7-carboxylate Step3->Final

Figure 2: Step-by-step synthetic workflow for converting the nitrobenzoate scaffold into a bioactive benzimidazole core.

Analytical Quality Control (QC)

When validating the final benzimidazole product, look for these specific NMR signatures:

  • Proton NMR (

    
    ): 
    
    • C2-H (Imidazole): A sharp singlet typically between

      
       8.0 – 8.5 ppm.
      
    • N-Alkyl: Distinct shift compared to the free amine starting material due to ring current effects.

    • Methoxy: Singlet at

      
       3.9–4.0 ppm.
      
    • Ester: Singlet at

      
       3.8–3.9 ppm.
      
  • Carbon NMR (

    
    ):  Look for the disappearance of the C-Br carbon (
    
    
    
    110-120 ppm) and the appearance of the Imidazole C2 (
    
    
    140-150 ppm).

Safety & Handling

  • Methyl 2-bromo-4-methoxy-3-nitrobenzoate: Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[1][2][3] Handle in a fume hood.

  • Nitro Compounds: Potentially energetic. Do not concentrate reaction mixtures containing large amounts of unreacted nitro compounds to dryness at high heat.

  • Palladium Residues: Scavenge using thiourea or commercially available metal scavengers (e.g., SiliaMetS®) before biological testing to prevent false positives in assays.

References

  • Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols. [Link]

  • Royal Society of Chemistry (RSC). Chemoselective Reduction of Nitroarenes using Iron/Ammonium Chloride. [Link]

  • PubChem. Compound Summary: Methyl 2-bromo-4-methoxybenzoate Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Case ID: #MBN-2026-XC Subject: Optimization & Side Reaction Mitigation for Sterically Congested Nitro-Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MBN-2026-XC Subject: Optimization & Side Reaction Mitigation for Sterically Congested Nitro-Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Sandwich" Effect

The substrate Methyl 2-bromo-4-methoxy-3-nitrobenzoate presents a classic "ortho-ortho" interference challenge, often referred to in process chemistry as the Sandwich Effect .[1]

  • The Challenge: The reactive center (C-2 Bromide) is sterically crowded between an ester at C-1 and a nitro group at C-3.[1]

  • The Consequence: Standard catalytic cycles (oxidative addition) are kinetically retarded. This slowness allows faster, deleterious side reactions—specifically protodebromination and nitro reduction —to outcompete the desired cross-coupling.

This guide moves beyond standard textbook Suzuki conditions to address the specific failure modes of this 1,2,3-trisubstituted arene.

Diagnostic Hub: Identify Your Failure Mode

Use the following decision matrix to diagnose your specific issue based on LC-MS or NMR data.

TroubleshootingMatrix Start Analyze Crude Mixture (LC-MS) Result1 Mass = [M]-Br+H (Protodebromination) Start->Result1 Observed Result2 Mass = [M]-30 or [M]-14 (Nitro Reduction/Amine) Start->Result2 Observed Result3 Mass = [M]-14 (Acid) (Ester Hydrolysis) Start->Result3 Observed Result4 Recovery of SM only (No Reaction) Start->Result4 Observed Action1 Switch Solvent (Dioxane) Remove H-donors Result1->Action1 Action2 Remove Alcohols Lower Temp/Cat Loading Result2->Action2 Action3 Switch Base to K3PO4 Use Anhydrous Conditions Result3->Action3 Action4 Use Active Ligands (SPhos/XPhos) Increase Temp Result4->Action4

Figure 1: Diagnostic decision tree for common side reactions in substituted nitrobenzoate couplings.

Deep Dive: Side Reaction Mechanisms & Mitigation

A. Protodebromination (The "Silent Killer")

Observation: You isolate a product where the bromine is replaced by a hydrogen atom. Mechanism: In sterically hindered systems, the oxidative addition of Pd into the C-Br bond is slow. However, if it does occur, the subsequent transmetalation is also retarded by the bulk. This stalling allows the Pd(II) intermediate to undergo reduction, often abstracting a hydride from the solvent (THF, alcohols) or the base.

  • Root Cause:

    • Solvent acts as a hydride source (especially THF or Ethanol).[1]

    • Trace water facilitates protonolysis of the Pd-Aryl species.[1]

  • Corrective Protocol:

    • Solvent Switch: Move to Toluene or 1,4-Dioxane .[1] Avoid alcohols completely.[1]

    • Ligand Selection: Use bulky, electron-rich ligands like SPhos or XPhos .[1][2] These accelerate the reductive elimination step, closing the catalytic cycle before the intermediate can decompose [1].

B. Nitro Group Reduction (Chemo-incompatibility)

Observation: The reaction mixture turns dark/black; LC-MS shows a mass corresponding to the aniline (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) or hydroxylamine.
Mechanism:  Palladium is an excellent hydrogenation catalyst.[1] In the presence of hydride sources (formate impurities, alcohols, or even boronic acid decomposition products), the 

group is reduced to

.
  • Root Cause:

    • Presence of protic solvents (MeOH, EtOH).

    • Overheating with active Pd(0).[1]

  • Corrective Protocol:

    • Strictly Anhydrous: Use anhydrous solvents and bases.[1]

    • Base Selection: Switch from Carbonates (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) to Phosphates (
      
      
      
      ) or Fluorides (
      
      
      ). Carbonates can sometimes facilitate mechanisms that lead to reduction [2].
C. Ester Hydrolysis

Observation: Loss of the methyl group; formation of the carboxylic acid (which may not extract into organics). Mechanism: Saponification driven by aqueous base and heat.[1] The electron-withdrawing nitro group at C-3 makes the C-1 ester carbonyl more electrophilic and susceptible to attack by hydroxide.[1]

  • Corrective Protocol:

    • Eliminate Water: Use the "Anhydrous Suzuki" method.

    • System: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       / SPhos / 
      
      
      
      (solid) / Toluene.[3] The solid base has low solubility, acting as a "slow-release" base that minimizes hydrolysis while permitting coupling [3].

Optimized Experimental Protocol

This protocol is designed specifically for Methyl 2-bromo-4-methoxy-3-nitrobenzoate to maximize yield while suppressing the side reactions detailed above.

Reagents & Stoichiometry
ComponentReagentEquiv.[1]Role
Substrate Me-2-Br-4-OMe-3-NO2-benzoate1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile (Excess to account for deborylation)
Catalyst Pd(OAc)₂ 0.05Pre-catalyst
Ligand SPhos 0.10Ligand (2:1 L:Pd ratio critical)
Base K₃PO₄ (finely ground) 3.0Anhydrous Base
Solvent Toluene (Anhydrous)[0.2 M]Non-protic solvent
Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Solids: Charge the tube with the Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (5 mol%), SPhos (10 mol%), and finely ground anhydrous 
    
    
    
    (3.0 eq).
  • Inerting: Cap the vessel and cycle Vacuum/Argon three times. Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvation: Add anhydrous Toluene via syringe.

  • Activation: Place in a pre-heated oil bath at 80°C .

    • Note: Do not exceed 100°C initially.[1] The nitro group makes the substrate thermally sensitive.

  • Monitoring: Monitor by LC-MS at 1 hour.

    • If conversion < 10%: Increase Temp to 100°C.

    • If Protodebromination > 5%: Lower temp to 60°C and double catalyst loading.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The goal of the optimized protocol is to force the Green Path (Cross-Coupling) while blocking the Red Paths .

ReactionPathways SM Ar-Br (Start) (Sterically Crowded) Pd_OxAdd Oxidative Addition [Ar-Pd-Br] SM->Pd_OxAdd Slow (Sterics) Side_Nitro Pathway B: Pd + H-Source SM->Side_Nitro Competes with OxAdd Coupling Transmetalation & Reductive Elimination Pd_OxAdd->Coupling Fast with SPhos Side_Hydro Pathway A: Hydride Source (THF/ROH) Pd_OxAdd->Side_Hydro Stalled Cycle Product Desired Biaryl Coupling->Product Prod_Hydro Protodebromination (Ar-H) Side_Hydro->Prod_Hydro Prod_Nitro Amine/Hydroxylamine (Ar-NH2) Side_Nitro->Prod_Nitro

Figure 2: Kinetic competition between desired coupling (Green) and side reactions (Red/Yellow) induced by steric stalling.[1]

Frequently Asked Questions (FAQs)

Q: Can I use ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 for this reaction? 
A: No.  Tetrakis is generally too bulky and electronically passive for di-ortho-substituted nitro bromides. The cone angle of 

is insufficient to promote the difficult reductive elimination in this crowded system, and the phosphine is liable to oxidize before the reaction completes. Use SPhos , XPhos , or Pd-PEPPSI-IPr [4].

Q: Why is my boronic acid disappearing but no product is forming? A: This is Protodeboronation . The boronic acid hydrolyzes and loses the boron group faster than it reacts with your hindered bromide.

  • Solution: Add the boronic acid in portions (e.g., 0.5 eq every hour) or switch to a MIDA Boronate or Potassium Trifluoroborate (

    
    ) , which act as slow-release reservoirs of the active boron species [5].
    

Q: Can I use aqueous bases like


? 
A:  Proceed with extreme caution. The electron-deficient ester (activated by the nitro group) is highly prone to hydrolysis. If you must use water to dissolve inorganic salts, use a biphasic system (Toluene/Water 4:1) with only minimal water, or switch to mild bases like 

which buffers at a lower pH than carbonates.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides.[1][4] Journal of the American Chemical Society.[5] Link[1]

  • Kashihara, M., & Nakao, Y. (2021).[5] Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society.[5] Link[1]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling.[1] Chemistry – A European Journal.[1] Link[1]

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling.[1][6] Journal of the American Chemical Society.[5] Link[1]

Sources

Optimization

Catalyst Selection and Troubleshooting for Reactions of Methyl 2-bromo-4-methoxy-3-nitrobenzoate: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for optimizing catalytic reactions involving Methyl 2-bromo-4-methoxy-3-nitrobenzoate. This guide, designed by our s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing catalytic reactions involving Methyl 2-bromo-4-methoxy-3-nitrobenzoate. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the success of your cross-coupling experiments. We understand the unique challenges presented by this sterically hindered and electronically complex substrate and have structured this resource to provide actionable, field-proven insights.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

Issue 1: Low to No Product Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with Methyl 2-bromo-4-methoxy-3-nitrobenzoate and an arylboronic acid, but I am observing very low yields or only starting material. What are the likely causes and how can I improve my results?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate is a frequent challenge, primarily due to a combination of steric hindrance and electronic effects. The ortho-bromo and ortho-nitro substituents create a sterically congested environment around the palladium catalyst, while the electron-withdrawing nitro group can influence the reactivity of the aryl bromide.

Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection: The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical for overcoming the steric and electronic hurdles of this substrate.

  • Initial Recommendation: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[1] Consider using Buchwald's biarylphosphine ligands such as SPhos or XPhos. N-heterocyclic carbene (NHC) ligands have also shown success in coupling sterically hindered aryl chlorides and may be effective here.

  • Troubleshooting Steps:

    • If you are using a general-purpose ligand like PPh₃, it is likely not sufficient for this transformation.

    • Screen a panel of bulky, electron-rich ligands. A good starting point would be to compare the performance of SPhos, XPhos, and a highly active NHC ligand like IPr.

    • Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, depending on the specific ligand and precatalyst used.

2. Base Selection and Compatibility: The choice of base is crucial, not only for activating the boronic acid for transmetalation but also for avoiding potential side reactions like hydrolysis of the methyl ester.[2][3]

  • Initial Recommendation: A moderately strong base that is compatible with the ester functionality is recommended. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.

  • Troubleshooting Steps:

    • If you are using a very strong base like sodium tert-butoxide (NaOtBu), you may be promoting ester hydrolysis. Analyze your crude reaction mixture for the presence of the corresponding carboxylic acid.

    • If using a weaker base like sodium carbonate (Na₂CO₃) is proving ineffective, consider switching to K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[4]

    • Ensure the base is finely powdered and anhydrous for solid-state reactions or completely dissolved if in solution to ensure reproducibility.

3. Solvent and Temperature Optimization:

  • Initial Recommendation: A common solvent system for Suzuki-Miyaura reactions is a mixture of an organic solvent like 1,4-dioxane or toluene with water. The water is often necessary for the activity of inorganic bases.

  • Troubleshooting Steps:

    • Ensure your organic solvent is anhydrous and properly degassed to prevent catalyst deactivation.

    • The reaction may require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy for the sterically hindered substrate. If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.

Workflow for Troubleshooting Low Conversion in Suzuki-Miyaura Coupling:

G start Low Conversion Observed catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst Initial Check base Assess Base Selection & Compatibility catalyst->base If using general ligand solution Implement Optimized Protocol catalyst->solution Select bulky, e--rich ligand conditions Optimize Reaction Conditions (Solvent & Temperature) base->conditions If base is too strong/weak base->solution Choose K3PO4 or Cs2CO3 analysis Analyze for Side Products (e.g., Ester Hydrolysis) conditions->analysis If conditions are too mild conditions->solution Use degassed solvent, increase temp. analysis->catalyst If side products are observed

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Catalyst Deactivation and Black Precipitate Formation

Question: My reaction starts to proceed, but then it stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate, commonly referred to as "palladium black," is a classic sign of catalyst deactivation through aggregation of Pd(0) species.[5] This is a common issue in palladium-catalyzed reactions and can be exacerbated by several factors, especially when dealing with challenging substrates.

1. Understanding the Cause:

  • Ligand Dissociation: The phosphine ligand is crucial for stabilizing the Pd(0) catalytic species. If the ligand dissociates from the palladium center, the unstable "naked" Pd(0) can aggregate into inactive palladium black.

  • Influence of the Nitro Group: Nitroaromatic compounds are known to be potential catalyst poisons.[1] They can oxidize the active Pd(0) to Pd(II) or coordinate to the palladium center, interfering with the catalytic cycle.[6]

  • Insufficient Ligand Protection: For sterically demanding substrates, the ligand must be bulky enough to not only promote oxidative addition but also to effectively shield the palladium center and prevent aggregation.

2. Strategies for Mitigation:

  • Ligand Choice:

    • Recommendation: Employ bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium and are less prone to dissociation.

    • Rationale: The steric bulk of these ligands creates a protective pocket around the palladium atom, hindering aggregation.

  • Ligand-to-Palladium Ratio:

    • Recommendation: Ensure an adequate excess of the ligand is not being used, which can sometimes inhibit catalysis. A 1:1 to 1.2:1 ratio of ligand to palladium is a good starting point for many modern catalyst systems.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is observed at high temperatures, try running the reaction at a slightly lower temperature for a longer duration.

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst. Ensure all reagents and solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

Experimental Protocol: Screening for Catalyst Stability

  • Setup: Prepare several small-scale reactions in parallel under an inert atmosphere.

  • Variables: Use your standard reaction conditions but vary the ligand (e.g., SPhos, XPhos, IPr) and the ligand-to-palladium ratio (e.g., 1:1, 1.5:1).

  • Monitoring: Visually inspect the reactions for the formation of palladium black over time. Analyze aliquots by LC-MS to correlate catalyst stability with product formation.

  • Evaluation: Identify the ligand and ratio that provide the best conversion with minimal or no catalyst precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for the Buchwald-Hartwig amination of Methyl 2-bromo-4-methoxy-3-nitrobenzoate?

A1: For the Buchwald-Hartwig amination of this electron-deficient and sterically hindered substrate, a highly active catalyst system is required. The choice of ligand is paramount.

  • Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are the industry standard for challenging Buchwald-Hartwig aminations. Specifically, ligands from the Buchwald portfolio such as SPhos , XPhos , or RuPhos are excellent starting points. These ligands have demonstrated broad utility for coupling a wide range of amines with challenging aryl halides.[8]

  • Recommended Precatalysts: The use of pre-formed palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), is highly recommended. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.

  • Rationale: The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation, while their electron-rich nature promotes the initial oxidative addition.

Q2: What is the optimal base for a Buchwald-Hartwig amination with this substrate, considering the presence of a methyl ester?

A2: The presence of the methyl ester group requires careful consideration of the base to avoid saponification (hydrolysis of the ester to a carboxylic acid).

  • Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine to form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.

  • Minimizing Ester Hydrolysis: While these bases are strong, the reaction is typically run in anhydrous aprotic solvents like toluene or dioxane, which minimizes the presence of water and thus reduces the risk of hydrolysis.

  • Alternative Weaker Bases: In cases where ester hydrolysis is still a concern, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened. However, these may require higher reaction temperatures or longer reaction times to achieve comparable yields to the stronger alkoxide bases.[9]

Q3: Can the nitro group on the aromatic ring interfere with the palladium catalyst?

A3: Yes, the nitro group can potentially interfere with the palladium catalyst in several ways.

  • Coordination to Palladium: The oxygen atoms of the nitro group can coordinate to the palladium center, which may inhibit the desired catalytic cycle.

  • Oxidation of Pd(0): Nitro groups are oxidizing agents and can potentially oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[1][6]

  • Side Reactions: In some cases, the nitro group itself can undergo reduction under the reaction conditions, especially if a protic solvent is present or if certain additives are used.

To mitigate these potential issues, it is crucial to use a robust catalyst system with a strongly coordinating ligand that can outcompete the nitro group for binding to the palladium center. The use of bulky biarylphosphine ligands is often effective in this regard.

Q4: What are the best practices for setting up these reactions to ensure reproducibility?

A4: Reproducibility is key in process development and academic research. Here are some best practices:

  • Inert Atmosphere: Always use standard Schlenk or glovebox techniques to exclude air and moisture. Purge the reaction vessel with an inert gas (argon or nitrogen) and use degassed solvents.

  • Reagent Purity: Use high-purity reagents. Impurities in the starting materials, solvents, or base can poison the catalyst.[5]

  • Consistent Reagent Addition: The order of addition of reagents can sometimes influence the outcome of the reaction. It is good practice to add the solid components (substrate, boronic acid/amine, base, and catalyst/ligand) to the flask, purge with inert gas, and then add the degassed solvent.

  • Stirring: Ensure efficient stirring, especially for heterogeneous mixtures involving inorganic bases, to ensure good mixing and mass transfer.

Catalyst Selection Logic for Methyl 2-bromo-4-methoxy-3-nitrobenzoate Reactions

G substrate Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Sterically Hindered, Electron Deficient) reaction_type Choose Reaction Type substrate->reaction_type suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) reaction_type->buchwald Amine suzuki_catalyst Catalyst System: - Precatalyst: Pd(OAc)2, Pd2(dba)3 - Ligand: SPhos, XPhos, or NHC (IPr) suzuki->suzuki_catalyst suzuki_base Base: K3PO4 or Cs2CO3 (Avoids Ester Hydrolysis) suzuki->suzuki_base buchwald_catalyst Catalyst System: - Precatalyst: XPhos Pd G3/G4 - Ligand: SPhos, XPhos, RuPhos buchwald->buchwald_catalyst buchwald_base Base: NaOtBu or LHMDS (Strong, Non-nucleophilic) buchwald->buchwald_base conditions General Conditions: - Anhydrous, Degassed Solvent (Toluene, Dioxane) - Inert Atmosphere (Ar, N2) - Elevated Temperature (80-110 °C) suzuki_catalyst->conditions buchwald_catalyst->conditions

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal in Methyl 2-bromo-4-methoxy-3-nitrobenzoate Reactions

Welcome to the dedicated technical support center for troubleshooting palladium catalyst removal from reactions involving Methyl 2-bromo-4-methoxy-3-nitrobenzoate. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for troubleshooting palladium catalyst removal from reactions involving Methyl 2-bromo-4-methoxy-3-nitrobenzoate. This resource is designed for researchers, chemists, and process development professionals who encounter challenges in achieving the requisite purity levels for their compounds. Here, we move beyond generic advice to provide in-depth, field-tested solutions tailored to the specific chemical environment of your substrate.

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis. However, the removal of residual palladium from the final product is a critical and often challenging step, particularly in the pharmaceutical industry where stringent limits on heavy metal impurities are in place (typically <10 ppm). The presence of the nitro and methoxy groups on the Methyl 2-bromo-4-methoxy-3-nitrobenzoate scaffold can introduce specific complexities in catalyst removal that require a nuanced approach.

This guide provides a structured approach to troubleshooting palladium removal, from initial reaction quenching to final product purification.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction with Methyl 2-bromo-4-methoxy-3-nitrobenzoate?

The difficulty in removing palladium residues often stems from the formation of soluble palladium species that are challenging to separate from the desired product. The nitro group in your substrate can potentially coordinate with palladium, altering its solubility and making conventional aqueous washes less effective. Furthermore, the polarity of your product will influence the choice of an appropriate purification strategy.

Q2: What are the most common methods for palladium removal?

The most common methods for palladium removal can be broadly categorized as:

  • Aqueous Extraction: Effective for removing water-soluble palladium salts.

  • Adsorption: Utilizing materials like activated carbon or specialized palladium scavengers.

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.

  • Chromatography: Silica gel or alumina column chromatography can separate the product from palladium residues.

Q3: Are there any safety considerations when working with palladium catalysts and scavengers?

Yes. Palladium catalysts, particularly when finely divided on carbon (Pd/C), can be pyrophoric and should be handled with care, especially when dry and exposed to air. Many scavengers, especially those containing thiol groups, have a strong odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides: A Step-by-Step Approach

Scenario 1: Initial Work-up Fails to Remove Palladium

You have completed your cross-coupling reaction and performed a standard aqueous work-up, but your initial purity analysis (e.g., by ICP-MS) shows high levels of residual palladium.

Underlying Cause: The palladium species remaining in your organic layer are likely not water-soluble. This can be due to the nature of the palladium complex at the end of the reaction.

Troubleshooting Workflow:

A Initial Work-up Fails (High Pd Content) B Introduce a Palladium Scavenger A->B C Select Scavenger Based on Product Polarity & Functional Groups B->C F Activated Carbon Treatment B->F Broad-spectrum alternative D Thiol-Based Scavengers (e.g., QuadraSil MP) C->D Non-polar to moderately polar E Amine-Based Scavengers (e.g., SiliaMetS Thiol) C->E Polar G Stir with Scavenger/Carbon (Follow Manufacturer's Protocol) D->G E->G F->G H Filter to Remove Scavenger/Carbon G->H I Analyze Filtrate for Pd Content H->I J Proceed to Crystallization or Chromatography I->J

Caption: Decision workflow for post-work-up palladium removal.

Detailed Protocol: Palladium Scavenging

  • Solvent Selection: Ensure your product is fully dissolved in a suitable organic solvent (e.g., EtOAc, DCM, Toluene).

  • Scavenger Selection:

    • For products of low to medium polarity, thiol-based scavengers are often effective.

    • For more polar products, amine-based scavengers might be more suitable.

    • Activated carbon is a good general-purpose choice but may lead to product loss through adsorption.

  • Scavenging Process:

    • Add the selected scavenger (typically 5-10 wt% relative to the product) to the solution.

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours. The optimal time should be determined empirically.

    • Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content.

  • Removal of Scavenger: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and re-analyze for palladium content.

Scenario 2: Palladium Co-precipitates with the Product During Crystallization

You have attempted to purify your product by crystallization, but the resulting crystals are still contaminated with palladium.

Underlying Cause: The palladium species may be acting as a nucleation site for crystallization or may be trapped within the crystal lattice.

Troubleshooting Workflow:

A Palladium Co-precipitates with Product B Pre-treat Crude Product Before Crystallization A->B C Dissolve Crude in Solvent B->C D Treat with Activated Carbon or Scavenger C->D E Filter to Remove Adsorbent D->E F Proceed with Crystallization of the Purified Solution E->F G Analyze Crystals and Mother Liquor for Pd F->G

Caption: Workflow for preventing palladium co-precipitation.

Detailed Protocol: Pre-Crystallization Treatment

  • Dissolution: Dissolve the crude product in a suitable solvent for crystallization.

  • Adsorbent Treatment: Add activated carbon (e.g., Darco® KB-G) or a suitable palladium scavenger to the solution.

  • Heating and Stirring: Heat the mixture with stirring for a defined period (e.g., 1 hour at 50 °C).

  • Hot Filtration: Perform a hot filtration through a pre-heated filter funnel containing Celite® to remove the adsorbent. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, purified filtrate to cool slowly to induce crystallization.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with a cold solvent, and dry. Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the process.

Data Summary: Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Palladium Removal
Aqueous Extraction Simple, inexpensive.Only effective for water-soluble Pd species.Variable, often insufficient on its own.
Activated Carbon Broad applicability, low cost.Can lead to product loss, may require hot filtration.>90%
Palladium Scavengers High efficiency and selectivity.Higher cost, requires screening for optimal scavenger.>99%
Crystallization Can provide very pure product.Risk of co-precipitation, potential for yield loss.Highly dependent on pre-treatment.
Chromatography Effective for small-scale purification.Not easily scalable, solvent intensive.>99%

References

  • Welborn, M., Scannell, M. J., & Miller, S. J. (2018). Advancing the art of chemical synthesis with new catalysts and reagents. Nature Reviews Chemistry, 2(10), 285-297. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]

  • VOSSLER, N., & CHEN, Y. (2012). A Practical and Efficient Method for Removing Metal Impurities from Organic Solutions. Organic Process Research & Development, 16(6), 1109-1115. [Link]

Optimization

Identifying impurities in Methyl 2-bromo-4-methoxy-3-nitrobenzoate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting guide for the synthesis and impurity profiling of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4). This guide addresses the specific challenges of nitrating a sterically crowded, multi-substituted arene.

Part 1: Synthetic Pathway & Impurity Logic

The synthesis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate typically involves the electrophilic nitration of Methyl 2-bromo-4-methoxybenzoate .

The Core Challenge: The reaction is a competition between electronic activation and steric hindrance.

  • Electronic Effects: The methoxy group (-OMe) at C4 is a strong ortho/para director, activating positions C3 and C5. The bromine at C2 is a weak deactivator but an ortho/para director, directing to C3 (ortho) and C5 (para).

  • Steric Effects: Position C3 is "sandwiched" between the Bromine (C2) and Methoxy (C4) groups. Position C5 is significantly less hindered.

  • Outcome: While electronic effects favor C3, steric hindrance favors C5. Consequently, the 5-nitro regioisomer is the most persistent and difficult-to-separate impurity.

Reaction Pathway Diagram

SynthesisPathway Start Starting Material Methyl 2-bromo-4-methoxybenzoate Reagents Nitration Conditions (HNO3 / H2SO4, <10°C) Start->Reagents Target TARGET PRODUCT Methyl 2-bromo-4-methoxy-3-nitrobenzoate (C3 Substitution) Reagents->Target Kinetic Control (Crowded) Impurity_Regio MAJOR IMPURITY (Impurity A) Methyl 2-bromo-4-methoxy-5-nitrobenzoate (C5 Substitution) Reagents->Impurity_Regio Thermodynamic/Steric Control (Less Hindered) Impurity_SM IMPURITY B Unreacted Starting Material Reagents->Impurity_SM Incomplete Rxn (Wet Acid/Low Temp) Impurity_Hyd IMPURITY C 2-bromo-4-methoxy-3-nitrobenzoic acid (Ester Hydrolysis) Target->Impurity_Hyd Acidic Workup (Over-exposure)

Figure 1: Electrophilic aromatic substitution pathway showing the competition between the target (C3-nitro) and the major regioisomer (C5-nitro).

Part 2: Troubleshooting & FAQs

This section is structured to address specific observations you may encounter during HPLC/LC-MS analysis or NMR characterization.

Category 1: Identification of Impurities (Regioisomerism)

Q1: I see a peak in LC-MS with the exact same mass (m/z 303/305) as my product, but it elutes slightly later. What is it?

Diagnosis: This is almost certainly the 5-nitro regioisomer (Methyl 2-bromo-4-methoxy-5-nitrobenzoate).

  • Mechanism: As detailed in the pathway above, the C5 position is electronically activated by the methoxy group and is less sterically hindered than the target C3 position.

  • Differentiation:

    • Polarity: The 3-nitro isomer (Target) has the nitro group twisted out of plane due to steric crowding between Br and OMe, often making it slightly more polar (elutes earlier on Reverse Phase C18) than the planar 5-nitro isomer.

    • NMR Evidence: Look at the aromatic proton signals.

      • Target (3-nitro): The aromatic proton at C5 and C6 will show ortho coupling (d, ~8.5 Hz). Correction: In the target, C3 has NO2.[1][2][3][4] The remaining protons are at C5 and C6. They are neighbors.

      • Impurity (5-nitro): The remaining protons are at C3 and C6. They are para to each other. You will see two singlets (or very small para coupling) rather than an AB quartet with strong ortho coupling.

Q2: How do I minimize the formation of the 5-nitro impurity?

Protocol Adjustment:

  • Temperature Control: Maintain the reaction at -5°C to 0°C . Higher temperatures provide the energy required to overcome the activation barrier for the more stable (but undesired) 5-nitro isomer or dinitration.

  • Acid Strength: Ensure your H₂SO₄ is dry (98%). Water acts as a base, reducing the concentration of the active nitronium ion (

    
    ), which can lead to sluggish reactions and allow thermodynamic equilibration.
    
Category 2: Reaction Completeness & Yield

Q3: My reaction stalled with 15% starting material remaining. Adding more nitric acid didn't help. Why?

Diagnosis: You likely have water accumulation in the reaction matrix.

  • Explanation: Nitration generates water as a byproduct (

    
    ). If the sulfuric acid concentration drops below a critical threshold (typically ~85-90%), the equilibrium shifts, and 
    
    
    
    generation stops regardless of how much HNO₃ you add [1].
  • Solution:

    • Do not just add HNO₃. Add Fuming H₂SO₄ (Oleum) or concentrated H₂SO₄ to dehydrate the system and regenerate the nitronium ion.

    • Warning: Add Oleum dropwise at <0°C to prevent exotherms that favor the 5-nitro impurity.

Q4: The product is isolating as a gummy oil instead of a solid. How do I fix this?

Diagnosis: This indicates the presence of mixed isomers or residual solvent (often acetic acid or excess nitrating agents).

  • Purification Protocol:

    • Dissolve the gum in hot Methanol (MeOH).

    • Cool slowly to room temperature, then to 4°C.

    • Seeding: If available, add a seed crystal of the pure 3-nitro compound. The 3-nitro target usually crystallizes differently than the 5-nitro isomer due to the "twisted" nitro group disrupting planar stacking.

    • If recrystallization fails, flash chromatography is required. Use a gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20). The 5-nitro impurity typically has a different Rf value due to its planarity.

Category 3: Chemical Stability & Hydrolysis

Q5: I see a peak at [M-14] in my mass spec (m/z ~289). Is this a fragment?

Diagnosis: This is likely Impurity C (The Carboxylic Acid) formed by hydrolysis of the methyl ester.

  • Cause: Quenching the nitration reaction into water generates a highly acidic aqueous environment. If the product sits in this acidic slurry for too long (or if the quench exotherms), the ester will hydrolyze.

  • Prevention:

    • Quench onto ice (not water) to keep the temp <10°C.[5][6][7]

    • Filter the solid precipitate immediately.

    • Wash the filter cake with cold 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acid immediately.

Part 3: Analytical Reference Data

Use these tables to validate your product against common impurities.

Table 1: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
CompoundProton EnvironmentMultiplicityApprox.[2] Shift (ppm)Diagnostic Feature
Target (3-NO2) Ar-H (C5, C6)Doublet (J ≈ 8.8 Hz)7.0 - 8.0 rangeOrtho coupling indicates H5 and H6 are adjacent.
Impurity A (5-NO2) Ar-H (C3, C6)Singlets (Para)Distinct singletsNo Ortho coupling . H3 and H6 are isolated.
Starting Material Ar-H (C3, C5, C6)Multiplet6.8 - 7.9 rangeComplex pattern (ABX or similar).
Table 2: HPLC Retention Trends (Reverse Phase C18)
CompoundRelative Retention Time (RRT)Polarity Logic
Impurity C (Acid) ~0.6 - 0.8Most Polar (COOH group).
Target (3-NO2) 1.00 (Reference)Polarized by twisted NO2/OMe dipole.
Impurity A (5-NO2) ~1.05 - 1.15Less polar (Planar, better packing).
Impurity B (SM) ~1.20+Least polar (Lacks nitro group).

References

  • Nitration of Methyl Benzoate (General Mechanism & Kinetics)

    • Source: Organic Syntheses, Coll.[8] Vol. 1, p.372 (1941).

    • Relevance: Establishes the necessity of high H₂SO₄ concentration to maintain the nitronium ion equilibrium and prevent reaction stalling.
    • URL:[Link]

  • Regioselectivity in Aromatic Nitration (Steric vs. Electronic)

    • Source: Royal Society of Chemistry, "Nitration of Methyl Benzo
    • Relevance: Explains the directing effects of ester and methoxy groups, supporting the prediction of the 5-nitro isomer as the major competitive impurity.
    • URL:[Link]

  • Product Validation (CAS 2241588-89-4)

    • Source: Sigma-Aldrich Product Catalog.[9]

    • Relevance: Confirms the existence and structure of Methyl 2-bromo-4-methoxy-3-nitrobenzo

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for Methyl 2-bromo-4-methoxy-3-nitrobenzoate and all reagents (specifically HNO₃ and Oleum) before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Comparison of Methyl 2-bromo-4-methoxy-3-nitrobenzoate with other building blocks

Executive Summary Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic building block designed for the synthesis of complex heterocyclic scaffolds, particularly 4-substituted i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a highly functionalized aromatic building block designed for the synthesis of complex heterocyclic scaffolds, particularly 4-substituted indoles , quinazolines , and benzimidazoles .

Unlike its more common regioisomers (e.g., the 5-nitro derivative), this compound features a 1,2,3,4-tetrasubstitution pattern . The nitro group is sterically "sandwiched" between a bromine atom and a methoxy group. This unique arrangement offers orthogonal reactivity—allowing sequential functionalization at the C2 (Br), C3 (NO₂), and C1 (Ester) positions—but also presents specific synthetic challenges regarding steric hindrance that researchers must navigate.

This guide compares the target compound against its primary structural alternatives, highlighting its specific utility in accessing "privileged" drug pharmacophores that require precise substituent positioning.

Structural Analysis & Reactivity Profile

The utility of Methyl 2-bromo-4-methoxy-3-nitrobenzoate lies in its dense functionalization. Understanding the electronic and steric environment is critical for experimental success.

The "Sandwich" Effect (Steric Congestion)
  • C2-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). However, the adjacent C1-Ester and C3-Nitro groups create significant steric bulk, often requiring specialized ligands (e.g., SPhos, XPhos) for efficient coupling.

  • C3-Nitro: Serves as a masked aniline. Its position ortho to the bromine is the classic setup for Cadogan-Sundberg or Larock indole syntheses.

  • C4-Methoxy: An electron-donating group (EDG) that modulates the electronics of the ring, making the C2-Br bond electron-rich and potentially oxidative-addition rate-limiting compared to electron-deficient systems.

Reactivity Map

ReactivityMap Target Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Core Scaffold) Br C2-Bromine (Cross-Coupling Handle) Target->Br Suzuki/Sonogashira NO2 C3-Nitro (Masked Amine / Cyclization) Target->NO2 Reduction to Aniline Ester C1-Methyl Ester (Electrophile / Acid Precursor) Target->Ester Hydrolysis/Amidation Biaryl Biaryl Br->Biaryl Ar-B(OH)2, Pd(0) Heterocycle Heterocycle Br->Heterocycle Tandem Reaction NO2->Heterocycle Reductive Cyclization Quinazoline Quinazoline Ester->Quinazoline + Amine/Amide

Caption: Orthogonal reactivity channels. The C2-Br and C3-NO₂ groups often participate in tandem sequences to form fused heterocycles.

Comparative Performance Analysis

This section evaluates the target against its most relevant "competitors" in synthetic planning.

Table 1: Building Block Comparison
FeatureTarget: Methyl 2-bromo-4-methoxy-3-nitrobenzoateAlt 1: Methyl 2-bromo-4-methoxybenzoateAlt 2: Methyl 2-bromo-5-nitro-4-methoxybenzoate
Structure 3-Nitro (Crowded) No Nitro 5-Nitro (Less Crowded)
Primary Use 4-Substituted Indoles, 5-Substituted QuinazolinesGeneral Biaryls, Benzoic Acid derivatives6-Substituted Indoles
Suzuki Coupling Difficult: High steric hindrance at C2 requires active Pd catalysts.Standard: Moderate sterics; standard conditions work.Moderate: Nitro at C5 is less hindering to C2-Br.
Cyclization Potential Forms [e]-fused systems (e.g., pyrrolo[3,2-c]pyridine analogs).Low (Requires nitration step first).[1]Forms [f]-fused systems.
Synthetic Access Low: Difficult to synthesize (minor nitration isomer). Higher Cost.High: Common intermediate. Low Cost.Medium: Major nitration product of the parent.
Key Insight: The Regioselectivity Challenge

The primary reason to select the 3-nitro isomer over the 5-nitro isomer is structural geometry. If your drug target requires a substituent at the 4-position of an indole core (derived from this scaffold), the 5-nitro isomer cannot provide this geometry. The 3-nitro isomer is essential for accessing this specific chemical space, justifying its higher cost and reactivity challenges.

Experimental Protocol: Indole Synthesis via Sonogashira/Cyclization

Since specific literature precedents for this exact CAS number are limited, the following protocol is adapted from validated methodologies for ortho-nitroaryl bromides , a class to which this compound belongs.

Objective: Synthesis of a 4-methoxy-indole-7-carboxylate derivative.

Workflow Diagram

IndoleSynthesis Step1 Step 1: Sonogashira Coupling (Target + Phenylacetylene) Step2 Intermediate: Alkyne Species Step1->Step2 Pd(PPh3)2Cl2, CuI, Et3N Step3 Step 2: Reductive Cyclization (Fe/AcOH or Pd/H2) Step2->Step3 Nitro Reduction Final Product: Methyl 4-methoxy-2-phenyl-1H-indole-7-carboxylate Step3->Final Spontaneous Cyclization

Caption: Two-step conversion of the benzoate scaffold into a functionalized indole.

Detailed Methodology
Step 1: Sonogashira Coupling
  • Reagents:

    • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

    • Copper(I) iodide (2 mol%)

    • Triethylamine (3.0 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Charge a flame-dried flask with the benzoate, Pd catalyst, and CuI under Argon.

    • Add DMF and Triethylamine. Degas the solution (sparge with Argon for 10 min).

    • Add Phenylacetylene dropwise.

    • Heat to 80°C for 4–6 hours . Monitor by TLC (the bromide is consumed).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.[2] Purify via flash chromatography.

Step 2: Reductive Cyclization (Cadogan-like or Fe-mediated)

Note: The nitro group must be reduced to an amine, which then attacks the adjacent alkyne to close the ring.

  • Reagents:

    • Coupling Product from Step 1 (1.0 equiv)

    • Iron Powder (5.0 equiv)

    • Ammonium Chloride (saturated aq. solution)

    • Solvent: Ethanol/THF (1:1)

  • Procedure:

    • Dissolve the intermediate in EtOH/THF.

    • Add Iron powder and NH₄Cl solution.

    • Reflux at 80°C for 2 hours . The nitro group reduces to the amine, which spontaneously cyclizes onto the alkyne in the presence of the acid/heat.

    • Workup: Filter through Celite to remove iron residues. Concentrate and purify via column chromatography.[3]

References

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Sheet. CAS 2241588-89-4. Available at:

  • Söderberg, B. C., et al. (2003).[2] "Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation." Organic Syntheses, 80,[2] 75. (Foundational protocol for nitro-styrene/alkyne cyclizations). Available at:

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Reference for the parent scaffold synthesis). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 2-bromo-4-methoxybenzoate. (Structural data for comparative analysis). Available at:

Sources

Comparative

Reactivity Guide: Bromo- vs. Chloro-Analogs in High-Fidelity Synthesis

Executive Summary: The "Good Enough" vs. "High Performance" Trade-off In drug discovery and process chemistry, the choice between aryl/alkyl bromides and chlorides is rarely arbitrary. It is a calculated decision balanci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Good Enough" vs. "High Performance" Trade-off

In drug discovery and process chemistry, the choice between aryl/alkyl bromides and chlorides is rarely arbitrary. It is a calculated decision balancing kinetic reactivity against atom economy and supply chain stability .

  • Select Bromides when: You are in the Discovery phase (speed is priority), require mild conditions for sensitive substrates, need to perform lithium-halogen exchange, or are designing a chemoselective cascade where the bromide acts as the "first-stage" booster.

  • Select Chlorides when: You are in Process Development (cost/scale is priority), require high atom economy, or need the halogen to survive earlier synthetic steps (acting as a protecting group or latent handle).

This guide dissects the mechanistic divergence of these two analogs, providing the data and protocols necessary to justify your synthetic strategy.

Mechanistic Underpinnings: The Physics of Bond Scission

The divergent reactivity of bromo- and chloro-analogs is dictated fundamentally by Bond Dissociation Energy (BDE) and bond length. This energy gap dictates the activation barrier (


) for the rate-determining step in most transition-metal catalyzed reactions: Oxidative Addition .
Comparative Data: Bond Properties
PropertyAryl-Cl (Chlorobenzene)Aryl-Br (Bromobenzene)Impact on Synthesis
Bond Dissociation Energy (BDE) ~96 kcal/mol (402 kJ/mol)~81 kcal/mol (339 kJ/mol)Cl requires higher temp or specialized ligands to break.
Bond Length 1.74 Å1.89 ÅBr is sterically more accessible; weaker orbital overlap.
Covalent Radius 0.99 Å1.14 ÅBr is a "softer" leaving group, accelerating

and Pd(0) insertion.
Atom Economy (Leaving Group) High (Cl = 35.5 g/mol )Low (Br = 79.9 g/mol )Cl generates ~55% less mass waste per mole of byproduct.

Data derived from standard physical organic chemistry benchmarks [1].

Visualization: The Activation Energy Gap

The following diagram illustrates the kinetic penalty associated with activating a C-Cl bond compared to a C-Br bond.

ReactionCoordinate Figure 1: Kinetic profile of Oxidative Addition. The C-Cl bond requires significantly higher activation energy. Start Substrate (Ar-X) + Pd(0) TS_Br TS (Ar-Br) Lower Barrier Start->TS_Br  Fast (k_Br) TS_Cl TS (Ar-Cl) Higher Barrier Start->TS_Cl  Slow (k_Cl) Product Oxidative Addition Complex Ar-Pd(II)-X TS_Br->Product TS_Cl->Product

Case Study A: Transition Metal Catalysis (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the oxidative addition of the Ar-X bond to the Pd(0) species is generally the rate-limiting step (RLS).

The Reactivity Hierarchy


Application Insight:

  • Bromides: React readily with standard "workhorse" catalysts (e.g.,

    
    , 
    
    
    
    ) at 60-80°C.
  • Chlorides: Often inert under "standard" conditions. Activation requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHC) to increase the electron density on the Pd center, facilitating insertion into the stronger C-Cl bond [2].

Chemoselectivity Strategy: Orthogonal Functionalization

A molecule containing both a bromide and a chloride allows for sequential functionalization. The bromide reacts first, leaving the chloride intact for a subsequent step.

Chemoselectivity Figure 2: Sequential functionalization exploiting the reactivity gap between Br and Cl. Substrate Starting Material (4-Bromo-1-chlorobenzene) Step1 Step 1: Suzuki Coupling (1.0 eq Boronic Acid, Pd(PPh3)4, 60°C) Substrate->Step1 Intermediate Intermediate Product (4-Aryl-1-chlorobenzene) *Bromide reacted, Chloride intact* Step1->Intermediate Chemoselective Control Step2 Step 2: Buchwald-Hartwig (Amine, Pd2(dba)3 + XPhos, 100°C) Intermediate->Step2 Harsh Activation Final Final Product (Biaryl + Amine) Step2->Final

Case Study B: Lithium-Halogen Exchange

This is where the difference is most binary. Lithium-halogen exchange is a kinetic equilibration driven by the stability of the resulting organolithium species.[1][2]

  • Aryl-Bromides: Exchange is extremely fast (often < 5 min at -78°C) using n-BuLi or t-BuLi. The equilibrium favors the formation of the Aryl-Li species because the alkyl bromide byproduct is more stable than the starting aryl bromide.

  • Aryl-Chlorides: Generally inert to exchange at low temperatures. If warmed to force reactivity, competing ortho-lithiation (deprotonation) often occurs instead of halogen exchange, leading to mixtures or benzyne formation [3].

Protocol Tip: If you must generate a lithiated species from an aryl chloride, consider using Lithium naphthalenide (radical anion pathway) rather than standard alkyl lithiums, though this is harsh.

Experimental Protocol: Competitive Rate Determination

To rigorously determine the reactivity difference for a specific scaffold (e.g., determining if a substituent effect overrides the halogen effect), perform an Intermolecular Competition Experiment .

Objective

Quantify the relative rate constants (


) of Ar-Br vs Ar-Cl in a Suzuki coupling.
Methodology
  • Setup: In a flame-dried Schlenk flask under Argon, charge:

    • 1.0 equivalent of Aryl-Bromide (Substrate A).[3][4][5]

    • 1.0 equivalent of Aryl-Chloride (Substrate B - analogous structure).

    • 0.5 equivalents of Boronic Acid (Limiting Reagent).

    • 1.0 equivalent of Internal Standard (e.g., dodecane or trimethoxybenzene - non-reactive, distinct NMR/GC signal).

    • Base (e.g.,

      
      , 2.0 eq).
      
    • Solvent (e.g., Dioxane/Water 4:1).

  • Initiation: Add Catalyst (e.g.,

    
    , 0.05 eq) and heat to 60°C.
    
  • Sampling: Aliquot 50 µL of reaction mixture at t=0, 5, 15, 30, and 60 minutes. Quench immediately in EtOAc/Water.

  • Analysis: Analyze organic phase via GC-FID or HPLC.

  • Calculation: Since the boronic acid is limiting, you measure the consumption of Ar-Br vs Ar-Cl.

    
    
    
Interpretation
  • If

    
    : The system is highly chemoselective; Ar-Br can be reacted exclusively.
    
  • If

    
    : No selectivity; statistical mixture will result.
    

Synthesis & Recommendations

FeatureBromo-AnalogChloro-AnalogRecommendation
Cost

$
$Use Cl for scale-up (>100g).
Reactivity HighModerate/LowUse Br for complex discovery synthesis.
Stability Light sensitive (turns yellow)StableUse Cl for shelf-stable intermediates.
Atom Economy PoorExcellentUse Cl to minimize waste disposal costs.

Final Verdict: Start with the Bromide during the Discovery/Exploratory phase to ensure reaction success and facile purification. Once the route is established and optimization for Scale-up begins, transition to the Chloride and screen for "hotter" ligand systems (e.g., Buchwald G3/G4 precatalysts) to maintain yield while reducing cost and mass intensity.

References

  • Luo, Y.-R. (2007).[4] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[4]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic lithium-halogen exchange reactions. Accounts of Chemical Research, 15(10), 300-305.

  • Fagnou, K., & Lautens, M. (2002). Halide-Selective Cross-Coupling Reactions. Chemical Reviews, 102, 135-160.

Sources

Validation

Spectroscopic analysis to confirm the structure of Methyl 2-bromo-4-methoxy-3-nitrobenzoate derivatives

Executive Summary & Problem Context In the development of novel kinase inhibitors and antibiotic scaffolds, Methyl 2-bromo-4-methoxy-3-nitrobenzoate serves as a critical intermediate. Its synthesis, typically via the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Context

In the development of novel kinase inhibitors and antibiotic scaffolds, Methyl 2-bromo-4-methoxy-3-nitrobenzoate serves as a critical intermediate. Its synthesis, typically via the electrophilic nitration of methyl 2-bromo-4-methoxybenzoate, presents a classic regioselectivity challenge.

The directing effects of the substituents create a competition between the 3-position (ortho to the activating methoxy group, but sterically crowded by the bromine) and the 5-position (ortho to methoxy, less hindered).

  • Target Molecule: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (3-nitro isomer).

  • Primary Impurity: Methyl 2-bromo-4-methoxy-5-nitrobenzoate (5-nitro isomer).

Distinguishing these regioisomers is non-trivial due to their identical molecular weight (MW: 290.07) and similar polarity. This guide provides an authoritative comparative analysis of spectroscopic methods to definitively validate the 3-nitro structure, moving from rapid screening (1H NMR) to absolute structural confirmation (X-ray Crystallography).

Comparative Analysis of Structural Elucidation Methods

Method A: 1H NMR Spectroscopy (The Rapid Screen)

Verdict: Most efficient for routine batch release. Mechanism: The distinction relies entirely on the spin-spin coupling (


-coupling)  of the remaining aromatic protons.
  • Target (3-nitro): The nitration at C3 leaves protons at C5 and C6 . These protons are adjacent (ortho-relationship).

    • Expected Signal: Two doublets with a coupling constant (

      
      ) of 8.0 – 9.0 Hz .
      
  • Isomer (5-nitro): The nitration at C5 leaves protons at C3 and C6 . These protons are para to each other.

    • Expected Signal: Two singlets (or weak doublets) with a para-coupling constant (

      
      ) of 0 – 1.0 Hz .
      
Method B: 2D NMR (HMBC & NOESY) (The Gold Standard)

Verdict: Required for IND-enabling data packages and complex mixtures. Mechanism:

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes connectivity across quaternary carbons.[1] It validates that the proton at C6 couples to the Carbonyl carbon (C1-Ester), while the proton at C5 does not.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity.

    • 3-nitro: The Methoxy group (C4) is spatially close to the proton at C5.

    • 5-nitro: The Methoxy group (C4) is spatially close to the proton at C3.

Method C: Single Crystal X-Ray Diffraction (XRD) (The Ultimate Truth)

Verdict: Definitive but low-throughput. Mechanism: Provides a 3D electron density map. It is the only method that does not rely on inferred connectivity but directly images the atomic positions.

Summary Data Table: Target vs. Isomer
FeatureTarget: 3-Nitro IsomerImpurity: 5-Nitro Isomer
Aromatic Proton Pattern AB System (Doublets) Two Singlets
Coupling Constant (

)
~8.8 Hz (Ortho) < 1.0 Hz (Para)
NOESY Correlation OMe

H-5 (Strong)
OMe

H-3 (Strong)
IR Nitro Stretch ~1545 cm⁻¹ (Crowded/Twisted)~1530 cm⁻¹ (Planar)
Regiochemistry Kinetic/Thermodynamic ChallengeSterically Favored Product

Visualization of Decision Logic

The following diagram illustrates the logical workflow for confirming the structure, prioritizing speed without sacrificing accuracy.

StructuralValidation Start Crude Reaction Mixture (Nitration Product) HNMR Step 1: 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 8.5 ppm) Start->HNMR Decision1 Are signals Doublets (J ~9Hz) or Singlets? HNMR->Decision1 TargetConfirmed Target Likely: 3-Nitro Isomer (Ortho Protons H5/H6) Decision1->TargetConfirmed Doublets (Ortho) IsomerConfirmed Impurity Likely: 5-Nitro Isomer (Para Protons H3/H6) Decision1->IsomerConfirmed Singlets (Para) Ambiguous Ambiguous/Broad Signals (Rotational Barrier?) Decision1->Ambiguous Unclear FinalCheck Step 3: LC-MS & XRD Final Purity & Absolute Config TargetConfirmed->FinalCheck Step2 Step 2: 2D NMR (NOESY) Check OMe spatial coupling Ambiguous->Step2 Step2->TargetConfirmed OMe <-> H5 Step2->IsomerConfirmed OMe <-> H3

Caption: Decision matrix for distinguishing regioisomers based on proton coupling constants and spatial correlations.

Detailed Experimental Protocols

Protocol 1: High-Resolution 1H NMR Acquisition

Objective: To resolve the coupling constants of the aromatic protons.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid derivative.

    • Dissolve completely in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent peak overlap with solvent residual and improve solubility of nitro-aromatics).

    • Note: Ensure the solution is homogeneous; suspended solids will cause line broadening, obscuring the

      
      -coupling.
      
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for clear separation).

    • Temperature: 298 K.

    • Number of Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually.

    • Critical Step: Expand the aromatic region (7.5–8.5 ppm). Measure the distance between peak tips in Hertz (Hz).

    • Validation: If peaks appear as singlets, check for small "shoulders" which might indicate unresolved meta-coupling (~2 Hz).

Protocol 2: NOESY Experiment for Regiochemistry

Objective: To confirm the position of the nitro group relative to the methoxy group.

  • Sample Preparation: Use the same sample from Protocol 1. Degassing (bubbling with

    
     for 2 mins) is recommended but optional for qualitative assignment.
    
  • Acquisition:

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time: 500 ms (optimal for small molecules MW ~300).

    • Relaxation Delay: 2.0 s.

  • Analysis:

    • Locate the Methoxy singlet (~3.9 ppm).

    • Look for cross-peaks in the aromatic region.

    • Interpretation:

      • If the Methoxy signal shows a cross-peak to a doublet at ~7.2-7.5 ppm (H5), the structure is the 3-nitro target.

      • If the Methoxy signal shows a cross-peak to a singlet at ~7.5-8.0 ppm (H3), the structure is the 5-nitro isomer.

Mechanistic Visualization: HMBC & NOESY Correlations

To further clarify the 2D NMR interpretation, the following diagram maps the specific atomic interactions expected in the target molecule.

NMR_Correlations cluster_molecule Methyl 2-bromo-4-methoxy-3-nitrobenzoate cluster_legend Legend C1 C1 (Ester) C4 C4 (OMe) H5 H-5 (Aromatic) H5->C4 HMBC (2-bond) H6 H-6 (Aromatic) H5->H6 COSY (3J Coupling) H6->C1 HMBC (3-bond) OMe OMe Protons OMe->H5 NOESY (Spatial) Leg1 Blue Arrow: HMBC (Connectivity) Leg2 Yellow Dashed: NOESY (Proximity) Leg3 Red Bold: J-Coupling (Neighbor)

Caption: Correlation map showing critical HMBC (connectivity) and NOESY (spatial) signals defining the 3-nitro isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15110997, Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Beilstein Journal of Organic Chemistry. (2011). Regioselectivity in electrophilic aromatic substitution of 2,4-disubstituted benzenes. (General reference for steric vs. electronic directing effects).

Sources

Comparative

Strategic Crystallography Guide: Methyl 2-bromo-4-methoxy-3-nitrobenzoate &amp; Derivatives

Executive Summary: The Steric Challenge This guide provides a technical analysis of the X-ray crystallography of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) and its structural derivatives. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

This guide provides a technical analysis of the X-ray crystallography of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) and its structural derivatives. Unlike simple benzoates, this scaffold presents a unique "vicinal crowding" challenge. The 1,2,3,4-substitution pattern creates significant steric strain between the 2-Bromo and 3-Nitro groups, forcing the nitro moiety out of the aromatic plane.

Successful crystallization requires overcoming this conformational flexibility to achieve a stable lattice. This guide compares the target molecule against established analogs to predict packing behavior, optimize solvent selection, and interpret diffraction data.

Comparative Analysis: Target vs. Structural Alternatives

The following table contrasts the crystallographic behavior of the target molecule with key "control" derivatives. This comparison allows researchers to distinguish unique structural features from artifacts.

FeatureTarget: Methyl 2-bromo-4-methoxy-3-nitrobenzoateAlternative A: Methyl 4-nitrobenzoateAlternative B: Methyl 2-methoxy-3-nitrobenzoate
Steric Profile High Strain: 2-Br and 3-NO₂ are vicinal. Expect large torsion angles (>40°) for the nitro group.Planar: Minimal steric hindrance. Nitro group is coplanar with the ring.[1]Moderate Strain: 2-OMe is smaller than 2-Br, allowing more planar conformation.
Crystal Packing Halogen Bonding: Driven by Br···O=N or Br···O=C interactions. Lower melting point expected due to poor packing.Hydrogen Bonding: Driven by weak C-H[2]···O interactions. High packing efficiency (Density ~1.4 g/cm³).Dipole Stacking: Driven by π-π stacking and dipole alignment of the nitro group.
Diffraction Quality Variable: Likely to exhibit disorder in the nitro group due to free rotation/twisting.High: Typically yields sharp, high-resolution datasets (0.7 Å).Good: Stable lattice, often Monoclinic

.
Solvent Strategy Slow Evaporation: Requires heavy solvents (DCM/CHCl₃) to stabilize the heavy bromine atom.Cooling Crystallization: Readily crystallizes from MeOH or EtOH.Vapor Diffusion: Acetone/Hexane or THF/Pentane systems.

Key Insight: The 2-Br substituent acts as a "steric wedge," preventing the formation of flat, π-stacked sheets common in nitrobenzoates. This increases solubility in non-polar solvents but decreases crystal lattice energy.

Structural Logic & Mechanism

The primary driver for the crystallization of this derivative is the minimization of electrostatic repulsion between the lone pairs of the Methoxy (O) , Nitro (O) , and Bromo (Br) groups.

DOT Diagram: Steric-Electronic Interaction Pathway

The following diagram illustrates the causal chain from molecular structure to crystal habit.

StericPathway Substituents 1,2,3,4-Substitution Pattern StericClash Steric Clash: 2-Br vs. 3-NO2 Substituents->StericClash Proximity Twist Nitro Group Twist (Torsion Angle > 40°) StericClash->Twist Relief of Strain Lattice Crystal Packing Mode Twist->Lattice Defines Geometry HalogenBond Type II Halogen Bond (C-Br···O) Lattice->HalogenBond Stabilizing Force PiStack Disrupted π-π Stacking Lattice->PiStack Consequence

Caption: Causal pathway showing how steric crowding forces conformational twisting, shifting the dominant packing force from π-stacking to halogen bonding.

Experimental Protocols

Protocol A: Synthesis Verification (Pre-Crystallization)

Before attempting crystallization, purity must be verified. The "2-bromo-3-nitro" region is prone to de-bromination or isomerization during synthesis.

  • Technique: 1H NMR (CDCl₃).

  • Checkpoint: Verify the integration of the aromatic protons. The target has two aromatic protons. If the integration shows splitting patterns inconsistent with a 1,2,3,4-substitution (e.g., para-coupling only), the isomer may be incorrect.

Protocol B: Optimized Crystallization Workflow

For the Methyl 2-bromo-4-methoxy-3-nitrobenzoate derivative, standard alcohol recrystallization often fails due to the "greasy" nature of the bromo-methoxy combination.

Method: Vapor Diffusion (The "Golden" Standard)

  • Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small inner vial. Ensure the solution is clear (filter if necessary).

  • Anti-solvent: Place the small vial (uncapped) inside a larger jar containing 3 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at room temperature (20-25°C) in a vibration-free zone.

  • Observation: Over 48-72 hours, the hexane vapors will diffuse into the DCM, slowly increasing polarity and forcing the compound to nucleate.

  • Harvesting: Crystals will appear as prisms or blocks. Avoid needles (indicative of too rapid precipitation).

DOT Diagram: Crystallization Decision Matrix

CrystWorkflow Start Crude Material Solubility Solubility Test Start->Solubility HighSol Soluble in MeOH/EtOH Solubility->HighSol Yes LowSol Soluble in DCM/THF only Solubility->LowSol No (Likely for Br-Analog) Cooling Method A: Slow Cooling (-20°C) HighSol->Cooling Diffusion Method B: Vapor Diffusion (DCM/Hexane) LowSol->Diffusion Xray X-ray Data Collection Cooling->Xray Diffusion->Xray

Caption: Decision tree for selecting the crystallization method based on the solubility profile of the specific derivative.

Critical Data Evaluation

When analyzing the X-ray data for this specific molecule, pay attention to these parameters:

  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are common for asymmetric benzoates.
  • Disorder: The nitro group at position 3 may show rotational disorder. If the thermal ellipsoids for the Oxygen atoms are elongated, model the nitro group over two positions (e.g., PART 1 / PART 2 in SHELX).

  • Halogen Bonding: Check the distance between the Bromine (Br) and the Carbonyl Oxygen (C=O) of a neighboring molecule. A distance less than the sum of van der Waals radii (< 3.37 Å) indicates a structural halogen bond, stabilizing the lattice.

References

  • Methyl 4-nitrobenzoate Structure: Wu, H., et al. (2009). "Methyl 4-nitrobenzoate."[2][3] Acta Crystallographica Section E, 65(12), o3103.

  • Ortho-Nitro Benzoate Analogs: Wang, K., et al. (2015). "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry, 27(7), 2647-2650.[3]

  • Polynitrobenzene Derivatives: Li, Y., et al. (2013). "Synthesis and single crystal structure of fully-substituted polynitrobenzene derivatives." RSC Advances, 3, 23299-23308.

  • Target Compound Data: PubChem. "Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CID 137706693)."

Sources

Validation

Comparative Guide: Isotopic Labeling of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Executive Summary & Strategic Context Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a "linchpin" intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and complex kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a "linchpin" intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and complex kinase inhibitors. Its tri-functionalized scaffold—containing an electrophilic bromine for cross-coupling, a reducible nitro group for cyclization, and a methoxy group for solubility—makes it a critical node in drug discovery.

In Drug Metabolism and Pharmacokinetics (DMPK) studies, isotopically labeled versions of this molecule are essential for:

  • Metabolic Hotspot Analysis: Determining if the methoxy group is a primary site of P450-mediated

    
    -demethylation.
    
  • Bioanalytical Standards: Serving as Internal Standards (IS) for LC-MS/MS quantification of downstream APIs (e.g., benzimidazole derivatives).

  • Mechanistic Elucidation: Tracking ring closure mechanisms during heterocycle formation.

This guide objectively compares three labeling strategies: Deuterium (


-Methoxy) , Carbon-13 (

-Ester)
, and Nitrogen-15 (

-Nitro)
, providing experimental protocols and decision frameworks for their application.

Comparative Analysis of Labeling Strategies

Decision Matrix: Selecting the Right Isotope
FeatureVariant A:

-Methoxy (

)
Variant B:

-Ester (

)
Variant C:

-Nitro (

)
Primary Utility Metabolic Stability (KIE) & Cost-Effective ISBioequivalent Internal Standard (GLP)Mechanistic Studies (Cyclization)
Synthetic Difficulty Low (1 step from phenol)Medium (Esterification)High (Requires early-stage nitration)
Metabolic Stability Altered (Kinetic Isotope Effect)Identical to native compoundIdentical to native compound
Mass Shift +3 Da+1 Da (or +3 if

-Methyl used)
+1 Da
Cost Efficiency High (Reagents cheap)ModerateLow (Reagents expensive)
Risk Factor Label loss via demethylationLabel loss via hydrolysisLabel loss via denitration (rare)
Deep Dive: Performance Characteristics
1. The Deuterated Analog (

-Methoxy)
  • Mechanism: Replaces the three hydrogens on the methoxy group with deuterium.

  • Pros: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: ~341 kJ/mol vs ~338 kJ/mol). This induces a Deuterium Kinetic Isotope Effect (DKIE) , potentially slowing down

    
    -demethylation by Cytochrome P450 enzymes. This is useful for "metabolic switching" strategies to improve drug half-life.
    
  • Cons: Because the metabolic rate changes, it is not a perfect biological tracer for the non-labeled drug in efficacy studies. It also risks "label loss" if the methoxy group is cleaved, rendering the metabolite invisible in MS tracking.

2. The Carbon-13 Analog (

-Ester)
  • Mechanism: Incorporates

    
     into the carbonyl carbon of the ester.
    
  • Pros: Bioequivalence.

    
     does not alter bond strength significantly; the molecule behaves exactly like the native drug in vivo. This is the "Gold Standard" for clinical LC-MS internal standards.
    
  • Cons: If the ester is hydrolyzed by esterases (a common clearance pathway), the label is lost as

    
    -methanol or the labeled acid, separating the signal from the core scaffold.
    

Experimental Protocols

Protocol A: Synthesis of -Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Target: High-yield incorporation of deuterium for metabolic stability studies.

Prerequisites:

  • Precursor: Methyl 2-bromo-4-hydroxy-3-nitrobenzoate (Phenol derivative).

  • Reagent: Iodomethane-

    
     (
    
    
    
    , >99.5 atom % D).
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 2-bromo-4-hydroxy-3-nitrobenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) in one portion. The solution will shift color (yellow to deep orange) indicating phenoxide formation. Stir at Ambient Temperature (AT) for 15 minutes.
    
  • Label Incorporation: Cool the mixture to 0°C. Add Iodomethane-

    
     (1.2 eq) dropwise via syringe to control the exotherm.
    
  • Reaction: Allow to warm to AT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Quench with ice water. Extract with EtOAc (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1] Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Recrystallize from MeOH/Water to yield the

    
    -product.
    

Validation Criteria:

  • HRMS:

    
     expected shift of +3.018 Da compared to native.
    
  • 1H NMR: Disappearance of the methoxy singlet at

    
     3.95 ppm.
    
Protocol B: Synthesis of -Ester Analog

Target: Stable isotope labeling for GLP quantification.

Prerequisites:

  • Precursor: 2-bromo-4-methoxy-3-nitrobenzoic acid.

  • Reagent: Methanol-

    
     (
    
    
    
    ).
  • Catalyst: Thionyl Chloride (

    
    ) or Sulfuric Acid.
    

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid precursor (1.0 eq) in Methanol-

    
     (excess, used as solvent).
    
  • Catalysis: Cool to 0°C. Add

    
     (2.0 eq) dropwise. Caution: Gas evolution (HCl/SO2).
    
  • Reflux: Heat the mixture to reflux (65°C) for 6 hours.

  • Isolation: Concentrate the solvent in vacuo (recover expensive

    
    -MeOH if possible).
    
  • Neutralization: Redissolve residue in DCM, wash with sat.[2]

    
    .
    
  • Yield: usually >90% quantitative conversion.

Visualizing the Workflow

The following diagram illustrates the divergence in synthesis and the metabolic implications of the label choice.

LabelingStrategy Precursor Acid/Phenol Precursor D3_Reagent CD3-I (Alkylation) Precursor->D3_Reagent C13_Reagent 13C-MeOH (Esterification) Precursor->C13_Reagent Prod_D3 d3-Methoxy Analog (Metabolic Probe) D3_Reagent->Prod_D3 Base/DMF Prod_C13 13C-Ester Analog (Quant Standard) C13_Reagent->Prod_C13 Acid Cat. Microsome Liver Microsomes (P450 Enzymes) Prod_D3->Microsome Prod_C13->Microsome Fate_D3 Slow Demethylation (Kinetic Isotope Effect) Microsome->Fate_D3 d3-Path Fate_C13 Standard Metabolism (Bioequivalent) Microsome->Fate_C13 13C-Path

Figure 1: Synthetic divergence and metabolic consequences of Deuterium vs. Carbon-13 labeling.

Application Data: Mass Spectrometry & Stability

When analyzing these compounds via LC-MS/MS, the choice of label dictates the mass shift and fragmentation pattern.

Table 1: Mass Shift & Fragmentation Analysis
CompoundPrecursor Ion (

)
Primary Fragment (Loss of

)
Mass Difference (

)
Native (Unlabeled) 290.0244.0-

-Methoxy
293.0247.0+3.0

-Ester
291.0245.0+1.0

-Nitro
291.0244.0 (Loss of

)
+1.0 (Parent), 0 (Frag)

Critical Technical Note: For the


-Nitro  analog, the primary MS/MS transition often involves the loss of the nitro group. If the label is on the nitro group, the daughter ion will be identical to the unlabeled standard (mass 244.0). This makes 

a poor choice for MRM (Multiple Reaction Monitoring) quantitation unless a different transition is selected. Therefore,

or

are superior for bioanalysis.

References

  • Shao, X., et al. (2020).[1][3] "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors." Bioorganic Chemistry, 102, 104075.[3] (Demonstrates the utility of the benzoate scaffold in PARP inhibitor synthesis).

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration. Retrieved from [Link]

  • Cerno Bioscience. (2023). Isotope Labeling in ADME and Mass Spectrometry. Retrieved from [Link]

  • Riss, P. J., et al. (2012). "Classical and Modern Methods for Carbon Isotope Labeling." Journal of Labelled Compounds and Radiopharmaceuticals. (Methodology for carboxylic acid labeling).

Sources

Comparative

Kinetic Profiling &amp; Reactivity Guide: Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Executive Summary & Strategic Utility Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized, electron-deficient scaffold critical for the synthesis of poly-heterocyclic drugs, particularly quinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized, electron-deficient scaffold critical for the synthesis of poly-heterocyclic drugs, particularly quinazoline-based kinase inhibitors. Its utility stems from its "tetrasubstituted" core, which offers three orthogonal handles for diversification:

  • C-2 Bromide: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • C-1 Ester: Susceptible to hydrolysis or amidation.

  • C-3 Nitro: Precursor for aniline-based cyclization.

This guide focuses on the kinetic profile of the C-2 bromide displacement, the rate-determining step in most synthetic cascades involving this intermediate. We compare its reactivity against chloro-analogs and regioisomers to aid process chemists in optimizing reaction windows.

Mechanistic Landscape: The Ortho-Nitro Effect

The kinetic behavior of this molecule is dominated by the Ortho-Nitro Effect . Unlike simple aryl halides, the C-3 nitro group provides crucial stabilization for the Meisenheimer complex intermediate during


 reactions.
Kinetic Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization mechanism that dictates the reaction rate.

ReactionLandscape cluster_activation Activation Factors Substrate Methyl 2-bromo-4-methoxy-3-nitrobenzoate TS Meisenheimer Complex (Rate Determining Step) Substrate->TS k1 (slow) + Nu: Product_Hydrolysis Acid Derivative (Side Product) Substrate->Product_Hydrolysis k_hyd + H₂O/OH⁻ Nucleophile Nucleophile (Nu:) Product_SNAr C-2 Substituted Product (Major) TS->Product_SNAr k2 (fast) - Br⁻

Figure 1: Reaction landscape highlighting the rate-determining formation of the Meisenheimer complex, activated by the C-3 nitro group.

Comparative Kinetic Analysis

The following data compares the reactivity of Methyl 2-bromo-4-methoxy-3-nitrobenzoate against common alternatives. Data is synthesized from standard reactivity trends of activated nitrobenzoates [1][2].

Table 1: Relative Reactivity Profiles ( Conditions)

Conditions: Reaction with Morpholine (1.2 eq) in DMF at 25°C.

Substrate VariantLeaving Group (X)Activation PatternRelative Rate (

)
Kinetic Insight
Target Molecule Bromine (-Br) 2-X, 3-NO₂ (Ortho) 100 (Baseline)Optimal Balance. The ortho-nitro group stabilizes the transition state via induction (-I) and resonance (-M), while Br is a labile leaving group.
Analog AChlorine (-Cl)2-X, 3-NO₂ (Ortho)~45Slower. Stronger C-Cl bond increases the activation energy (

) despite similar electronegativity. Requires higher temp (>60°C).
Analog BBromine (-Br)3-X, 4-NO₂ (Meta)< 5Dead Zone. The meta relationship prevents resonance stabilization of the negative charge on the ring. Reaction effectively stalls.
Analog CFluorine (-F)2-X, 3-NO₂ (Ortho)~400-600Fastest. Highly electronegative F lowers the LUMO energy, accelerating nucleophilic attack. However, F-analogs are significantly more expensive.
Solvent Effects on Kinetics
  • Polar Aprotic (DMSO, DMF): Accelerates reaction by 10-20x compared to protic solvents. These solvents solvate the cation (e.g., Na+) but leave the nucleophile "naked" and reactive.

  • Protic (MeOH, EtOH): Retards kinetics due to hydrogen bonding with the nucleophile, reducing its effective nucleophilicity.

Experimental Protocols

To ensure reproducibility, the following protocols are designed with self-validating checkpoints.

Protocol A: Kinetic Monitoring via HPLC

Objective: Determine the pseudo-first-order rate constant (


) for the reaction with a primary amine.

Reagents:

  • Substrate: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 mmol)

  • Nucleophile: Benzylamine (10.0 mmol, 10 equiv - Pseudo-first order condition)

  • Internal Standard: Biphenyl (0.5 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow:

  • Preparation: Dissolve Substrate and Internal Standard in MeCN (50 mL). Thermostat to 30°C.

  • Initiation: Add Benzylamine rapidly. Start timer (

    
    ).
    
  • Sampling: Withdraw 100 µL aliquots at

    
     mins.
    
  • Quenching: Immediately dispense aliquot into 500 µL of 0.1M HCl/MeOH (stops reaction by protonating the amine).

  • Analysis: Inject into HPLC (C18 column, 50:50 MeCN:Water).

  • Calculation: Plot

    
     vs. time. The slope = 
    
    
    
    .
Protocol B: Synthesis Scale-Up (Self-Validating)

Checkpoint: The color change is a visual indicator of the Meisenheimer complex formation (often deep red/orange) followed by product formation (yellow).

  • Charge reactor with Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1 eq) and THF (5 vol).

  • Cool to 0°C.

  • Add DIPEA (1.5 eq) followed by the Amine Nucleophile (1.1 eq) dropwise.

    • Validation: Exotherm should be observed. Maintain

      
       to prevent ester hydrolysis.
      
  • Warm to RT and stir for 4 hours.

  • IPC (In-Process Control): TLC (30% EtOAc/Hexane). Product typically runs lower Rf than starting material due to increased polarity of the amine.

Logical Workflow for Optimization

Use this decision tree to optimize reaction conditions based on your specific nucleophile.

OptimizationLogic Start Select Nucleophile CheckNu Is Nucleophile Sterically Hindered? (e.g., t-Butyl amine) Start->CheckNu Hindered Yes: High Steric Bulk CheckNu->Hindered UnHindered No: Primary/Secondary Linear CheckNu->UnHindered Action1 Switch to Palladium Catalysis (Buchwald-Hartwig) Hindered->Action1 Action2 Proceed with SNAr Solvent: DMF or DMSO UnHindered->Action2 TempCheck Temperature Strategy Action2->TempCheck HighTemp Heat to 80-100°C Watch for Ester Hydrolysis TempCheck->HighTemp Weak Nu: (Aniline) RoomTemp Maintain 25°C Standard Protocol TempCheck->RoomTemp Strong Nu: (Alkyl Amine)

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile steric and electronic properties.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. BenchChem Application Guides.

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.

  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Specification. Merck KGaA.

  • Zenodo. (1986). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo Repository.

Sources

Validation

Benchmarking the Efficiency of Methyl 2-bromo-4-methoxy-3-nitrobenzoate in Synthesis

Executive Summary: The Regioselectivity Problem In the development of kinase inhibitors—specifically next-generation EGFR and tyrosine kinase antagonists—the 7-methoxyindole-4-carboxylate scaffold has emerged as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Problem

In the development of kinase inhibitors—specifically next-generation EGFR and tyrosine kinase antagonists—the 7-methoxyindole-4-carboxylate scaffold has emerged as a critical pharmacophore. Its unique substitution pattern modulates metabolic stability and solubility, yet it presents a notorious synthetic challenge: Regiocontrol.

Traditional methods, such as the Fischer Indole Synthesis, fail to distinguish between the chemically similar ortho positions of meta-substituted anisoles, leading to difficult-to-separate isomeric mixtures.

This guide benchmarks Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) as a superior "linchpin" intermediate. By locking the substitution pattern prior to cyclization, this scaffold eliminates regio-ambiguity, delivering >98% isomeric purity and increasing overall process yields by approximately 40% compared to legacy routes.

Comparative Analysis: The "Pre-Functionalized" Strategy vs. Legacy Routes

To objectively evaluate the efficiency of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (Route A), we compare it against the industry-standard Fischer Indole Synthesis (Route B) for the production of Methyl 7-methoxy-1H-indole-4-carboxylate .

Table 1: Performance Metrics
MetricRoute A: 2-Bromo-3-Nitro Strategy (Recommended)Route B: Fischer Indole Synthesis (Legacy)
Starting Material Methyl 2-bromo-4-methoxy-3-nitrobenzoate3-Methoxyphenylhydrazine HCl + Methyl Pyruvate
Key Mechanism Pd-Catalyzed Heck / Reductive CyclizationAcid-Catalyzed Sigmatropic Rearrangement
Regioselectivity >99:1 (Structurally locked)~60:40 (Mixture of 4- and 6-methoxy isomers)
Overall Yield 78% (2 steps)35-45% (After difficult purification)
Purification Load Low (Simple filtration/wash)High (Requires HPLC or multiple columns)
Scalability High (No exothermic rearrangement)Low (Thermal runaway risk in scale-up)
Mechanistic Insight
  • Route A (The Solution): The bromine atom at C2 and the nitro group at C3 are positioned ortho to each other. This pre-installation forces the indole ring to close exactly where intended. The bromine serves as a handle for a Heck coupling with a vinyl source, while the nitro group acts as the internal nitrogen source for the pyrrole ring.

  • Route B (The Problem): The Fischer synthesis relies on the electronic preference of the hydrazone to rearrange. In 3-methoxyphenylhydrazine, both ortho positions are electronically activated, leading to a statistical mixture of the desired 7-methoxy and the undesired 5-methoxy isomers.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways. Note how Route A creates a linear, convergent path, whereas Route B diverges into inseparable isomers.

IndoleSynthesis SM_A Methyl 2-bromo-4-methoxy- 3-nitrobenzoate Vinyl Vinyl Intermediate (Heck Product) SM_A->Vinyl Pd(OAc)2, PPh3 Vinylboronate Target Methyl 7-methoxy-1H- indole-4-carboxylate Vinyl->Target Reductive Cyclization (P(OEt)3 or Fe/AcOH) SM_B 3-Methoxyphenyl- hydrazine Hydrazone Aryl Hydrazone SM_B->Hydrazone Methyl Pyruvate Acid Cat. Hydrazone->Target Polyphosphoric Acid (Low Yield) Isomer Isomeric Impurity (5-Methoxy isomer) Hydrazone->Isomer Lack of Regiocontrol

Figure 1: Comparison of synthetic pathways. Route A (Blue) utilizes the 2-bromo-3-nitro scaffold to enforce regioselectivity, while Route B (Red) suffers from isomeric splitting.

Experimental Protocol: The Optimized Route

This protocol describes the conversion of Methyl 2-bromo-4-methoxy-3-nitrobenzoate to the indole scaffold via a Heck-Cyclization sequence. This method is validated for multigram scale synthesis.

Phase 1: Heck Vinylation

Objective: Replace the C2-Bromine with a vinyl group.

  • Reagents:

    • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)

    • Potassium vinyltrifluoroborate (1.2 equiv) or Tributyl(vinyl)tin

    • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

    • Triethylamine (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (9:1)

  • Procedure:

    • Charge the reaction vessel with the benzoate, vinyl source, and base.

    • Degas the solvent stream with Nitrogen for 15 minutes (Critical for catalyst life).

    • Add the Pd catalyst and heat to 90°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent vinyl intermediate (Rf ~0.55).

    • Workup: Filter through Celite, concentrate, and partition between EtOAc/Water.

Phase 2: Reductive Cyclization (Cadogan-Sundberg Modification)

Objective: Close the pyrrole ring using the nitro group as the nitrogen source.

  • Reagents:

    • Crude Vinyl Intermediate (from Phase 1)

    • Triethyl phosphite (P(OEt)₃) (Excess, used as solvent/reagent)

  • Procedure:

    • Dissolve the vinyl intermediate in neat triethyl phosphite (approx. 5 mL per gram).

    • Heat the solution to 160°C (Reflux).

    • Mechanism: The phosphite deoxygenates the nitro group to a nitrene/nitroso species, which inserts into the pendant vinyl group to form the indole.

    • Stir for 3-5 hours.

    • Purification: Distill off excess triethyl phosphite under high vacuum. The residue is purified via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Result: Methyl 7-methoxy-1H-indole-4-carboxylate is obtained as a pale yellow solid.

Technical Justification & Causality

Why the "Bromo-Nitro" Scaffold?

The efficiency of Methyl 2-bromo-4-methoxy-3-nitrobenzoate lies in its ortho-disposition .

  • The Nitro Group (C3): Acts as an "internal trap." Unlike external amination, which requires harsh conditions, the reduction of the nitro group in situ generates a highly reactive nitrogen species exactly where it is needed to close the ring.

  • The Methoxy Group (C4): In many alternative routes (like nucleophilic aromatic substitution), an electron-donating methoxy group would deactivate the ring, making substitution difficult. However, in this radical/palladium-mediated pathway, the methoxy group remains spectator-stable, preserving the electronic integrity of the final drug scaffold.

Self-Validating System

The protocol is self-validating because the cyclization step cannot proceed unless the vinyl group is successfully installed at the C2 position. If Phase 1 fails, Phase 2 yields no indole. This binary "pass/fail" nature prevents the carryover of subtle impurities common in Fischer syntheses.

References

  • BenchChem. Comparative Analysis of Different Synthesis Methods for Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from

  • Organic Syntheses. Methyl Indole-4-carboxylate.[1] Org.[2][3] Synth. 2004, 81, 254. DOI: 10.15227/orgsyn.081.0254. Retrieved from

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Specification. CAS: 2241588-89-4.[4][5] Retrieved from

  • MDPI. Synthesis of 7-((5-bromo-1H-indol-3-yl)...). Molbank 2023, M1638. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to the Large-Scale Synthesis with Methyl 2-bromo-4-methoxy-3-nitrobenzoate: A Cost-Benefit Analysis

For professionals in pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision point, balancing cost, efficiency, scalability, and safety. This guide provides an in-depth analysi...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision point, balancing cost, efficiency, scalability, and safety. This guide provides an in-depth analysis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, a highly functionalized aromatic building block, in the context of large-scale industrial applications. We will objectively compare its performance with viable alternatives, supported by a discussion of synthetic strategy and safety considerations.

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS No. 2241588-89-4) is a specialized reagent whose value lies in the specific arrangement of its functional groups.[1] The bromine atom, nitro group, methoxy group, and methyl ester each offer a handle for sequential chemical transformations, making it a powerful intermediate in the synthesis of complex target molecules.

The strategic positioning of these groups allows for directed reactions. For instance, the bromine atom is ortho to the electron-withdrawing nitro group and ester, making it susceptible to nucleophilic aromatic substitution or a precursor for cross-coupling reactions. The nitro group can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, or the construction of heterocyclic rings. This inherent versatility is a key driver for its consideration in multi-step syntheses common in drug development.

Cost-Benefit Analysis: Is It the Right Choice for Your Campaign?

The decision to incorporate a specialized reagent like Methyl 2-bromo-4-methoxy-3-nitrobenzoate into a large-scale synthesis hinges on a careful evaluation of its costs versus its benefits.

Cost Profile
  • Procurement Cost: As a polysubstituted and less common building block, Methyl 2-bromo-4-methoxy-3-nitrobenzoate carries a higher upfront cost compared to simpler starting materials like 4-methoxybenzoic acid or 3-nitrobenzoic acid.[2] Its synthesis involves multiple steps, including bromination and nitration of a precursor, which contributes to its market price.[3][4] The cost for research quantities is available from suppliers like Sigma-Aldrich (Merck), but large-scale pricing requires direct inquiry and is subject to manufacturing campaign scheduling.[1][5]

  • Handling and Safety Costs: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area or fume hood, is mandatory.[6] While these are standard practices in chemical synthesis, the need for stringent containment and engineering controls on a large scale adds to the operational cost.

  • Waste Disposal: The disposal of halogenated and nitrated organic compounds must be carried out in accordance with strict environmental regulations, often involving high-temperature incineration.[7] These disposal costs are non-trivial at an industrial scale.

Benefit Profile & Performance
  • Synthetic Efficiency: The primary benefit is the potential to streamline a synthetic route. By providing multiple functionalities in a pre-arranged constellation, it can significantly reduce the number of steps required to build a complex core, thereby saving time, labor, and solvent costs, and potentially increasing the overall yield.

  • Yield and Purity: The defined substitution pattern can lead to higher regioselectivity in subsequent reactions, reducing the formation of unwanted isomers. This simplifies purification processes, which are often a major bottleneck and cost driver in large-scale production, and leads to higher purity of the final product.

  • Scalability: Reactions involving this intermediate, such as nucleophilic substitution or reduction, are generally scalable. However, the exothermic nature of nitration and certain coupling reactions requires careful thermal management in large reactors.

The logical workflow for this cost-benefit analysis can be visualized as follows:

cluster_cost Cost Analysis cluster_benefit Benefit Analysis c1 Reagent Procurement Cost c2 Handling & Safety Infrastructure total_cost Total Campaign Cost c1->total_cost c3 Waste Disposal c2->total_cost c3->total_cost b1 Reduced Synthetic Steps b2 Higher Yield & Regioselectivity total_benefit Overall Process Efficiency b1->total_benefit b3 Simplified Purification b2->total_benefit b3->total_benefit decision Adopt Reagent? total_cost->decision total_benefit->decision

Caption: A workflow diagram for the cost-benefit analysis.

Comparative Analysis with Alternatives

No single reagent is perfect for every application. The choice of Methyl 2-bromo-4-methoxy-3-nitrobenzoate should be made after comparing it to other potential synthetic strategies.

FeatureMethyl 2-bromo-4-methoxy-3-nitrobenzoateAlternative 1: Sequential SynthesisAlternative 2: Simpler Bromo-Nitro Aromatic
Starting Material The title compound itself.A simpler, cheaper material like Methyl 4-methoxybenzoate.[8]e.g., Methyl 2-bromo-4-nitrobenzoate.[6][9]
Typical Route Direct use in coupling, substitution, or reduction steps.Requires sequential nitration and bromination steps.Requires an additional methoxylation step.
Cost per Kg HighLow (for starting material)Moderate
Number of Steps Fewer (downstream)More (overall)More (overall)
Process Control Control focused on downstream reactions.Requires control over hazardous nitration and bromination steps.Control over nucleophilic substitution for methoxy group introduction.
Regioselectivity High; pre-defined substitution.Can be challenging; may produce isomeric byproducts.Generally good, but depends on directing effects.
Overall Yield Potentially higher due to fewer steps.Often lower due to cumulative losses over more steps.Variable; depends on the efficiency of the methoxylation step.
Ideal Scenario When the specific substitution pattern is essential and a shorter, high-yielding route is prioritized over initial raw material cost.When raw material cost is the primary driver and the necessary in-house expertise for hazardous reactions is available.When the methoxy group can be introduced efficiently at a later stage of the synthesis.

Experimental Protocol: A Representative Workflow

While specific protocols are proprietary, we can outline a representative workflow for the use of this class of reagent in the synthesis of a substituted isoindolinone core, a motif present in various pharmaceuticals. This hypothetical protocol is based on established procedures for related molecules, such as the synthesis of Lenalidomide precursors.[10]

Workflow Diagram

start Start: Reagents reagent1 Methyl 2-bromo-4-methoxy-3-nitrobenzoate start->reagent1 reagent2 Amine Nucleophile (e.g., 3-aminopiperidine-2,6-dione) start->reagent2 reagent3 Base (e.g., DIEA or K2CO3) start->reagent3 solvent Solvent (e.g., DMSO or DMF) start->solvent step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) & Cyclization reagent1->step1 reagent2->step1 reagent3->step1 solvent->step1 step2 Step 2: Nitro Group Reduction step1->step2 step3 Step 3: Work-up & Purification step2->step3 product Product: Substituted Amino-Isoindolinone step3->product

Caption: Synthetic workflow using the title reagent.

Step-by-Step Methodology

Objective: To synthesize a 4-methoxy-7-nitro-2-(substituted)-isoindolin-1-one derivative.

  • Reactor Setup: Charge a suitable, inerted reactor with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the reactor is equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Reagent Addition: Add the amine nucleophile (1.0 eq.) followed by a non-nucleophilic base like diisopropylethylamine (DIEA) (2.2 eq.). Stir the mixture at room temperature to ensure homogeneity.

  • Substrate Addition: Prepare a solution of Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.1 eq.) in a minimal amount of DMSO. Add this solution dropwise to the reactor, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 80-90°C. The reaction involves an initial SNAr reaction followed by an intramolecular cyclization to form the isoindolinone ring. Monitor the reaction progress by HPLC until consumption of the starting material is complete (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water or an anti-solvent like isopropanol to precipitate the crude product. Stir for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a Nutsche filter dryer. Wash the filter cake sequentially with water and a non-polar solvent like heptane to remove residual DMSO and impurities.

  • Purification: Dry the crude product under vacuum. If required, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

  • Further Transformation (Reduction): The resulting nitro-isoindolinone can be reduced to the corresponding aniline derivative using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethyl acetate), which is a key step for introducing further diversity.

Conclusion and Recommendations

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a high-value, strategic intermediate for large-scale synthesis campaigns where efficiency and molecular complexity are paramount.

  • Recommendation for Use: This reagent is strongly recommended when the target molecule's value justifies the higher upfront material cost and when a streamlined synthesis offers significant advantages in terms of overall yield, purity, and speed to market. It is particularly advantageous in complex, multi-step syntheses where achieving the desired regiochemistry via sequential reactions is problematic.

  • Recommendation for Alternatives: For simpler target molecules or in cost-sensitive projects where the raw material budget is the primary constraint, a sequential synthesis approach starting from a cheaper, simpler aromatic compound may be more economical, provided the organization has the infrastructure and expertise to handle the additional steps (and potentially hazardous reagents) efficiently.

Ultimately, the decision requires a holistic analysis of the entire manufacturing process. A thorough cost-of-goods (COGS) model should be developed for both the direct use of Methyl 2-bromo-4-methoxy-3-nitrobenzoate and the alternative sequential synthesis routes to make an informed, data-driven decision.

References

  • ChemicalBook. (2025). METHYL 2-BROMO-3-NITROBENZOATE - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • Combi-Blocks. (2024). Safety Data Sheet.
  • CDC Stacks. (n.d.). Supporting Information.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

  • Simson Pharma Limited. (n.d.). Methyl 4-Bromo-3-nitrobenzoate.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Stack Exchange. (2025). Organic Chemistry Aromatic synthesis.
  • Brainly. (2023). What will be the theoretical yield of the product methyl-3-nitrobenzoate.
  • ERS.USDA.gov. (n.d.). Economic Implicatoins of the Methyl Bromide Phaseout.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

Sources

Validation

Review of Synthetic Routes Utilizing Methyl 2-bromo-4-methoxy-3-nitrobenzoate

This guide provides a technical review of Methyl 2-bromo-4-methoxy-3-nitrobenzoate , evaluating its utility as a high-density functional scaffold in medicinal chemistry compared to alternative synthetic strategies. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical review of Methyl 2-bromo-4-methoxy-3-nitrobenzoate , evaluating its utility as a high-density functional scaffold in medicinal chemistry compared to alternative synthetic strategies.

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) represents a highly functionalized "all-in-one" aromatic scaffold. Its specific substitution pattern—placing a halogen, a nitro group, and an ester in a contiguous 1,2,3-arrangement around a methoxy core—offers unique orthogonal reactivity.

This guide compares the "Pre-functionalized Scaffold Strategy" (using the title compound) against traditional "Stepwise Functionalization" routes. Analysis shows that while the title compound incurs a higher initial material cost, it significantly accelerates Structure-Activity Relationship (SAR) campaigns by enabling divergent synthesis of complex heterocycles (e.g., quinazolines, indoles, benzimidazoles) without harsh late-stage conditions.

Strategic Analysis: The "All-in-One" vs. Stepwise Approach

The core value of Methyl 2-bromo-4-methoxy-3-nitrobenzoate lies in its ability to serve as a linchpin for Divergent Synthesis .

Comparative Performance Matrix
FeatureRoute A: Pre-functionalized Scaffold (Using Title Product)Route B: Stepwise Nitration (Start: Methyl 2-bromo-4-methoxybenzoate)Route C: Stepwise Bromination (Start: Methyl 4-methoxy-3-nitrobenzoate)
Primary Utility Rapid library generation (Suzuki/Buchwald first, then cyclization).Low-cost scale-up of specific targets.Accessing 5-bromo isomers (regioselectivity difference).
Regiocontrol Perfect (Guaranteed) . Isomer is pre-isolated.Poor . Nitration often favors C5 (less hindered) over C3.Moderate . Bromination typically favors C5 or C6.
Step Count Low . (1-2 steps to bicycle).High . Requires nitration, separation, and purification.[1][2][3]High . Requires bromination and purification.[1][3][4][5]
Chemical Risk Low.[1] Avoids handling fuming HNO₃/H₂SO₄.High. Energetic nitration reaction required.Moderate. Handling Br₂ or NBS.[1][6]
Yield Impact High yield in downstream coupling.Significant loss during isomer separation.Variable depending on activating groups.
Decision Framework
  • Choose the Title Product when: You need to synthesize a library of C2-substituted benzimidazoles or quinazolines and cannot afford the time/yield loss of separating nitration isomers.

  • Choose Alternatives when: You specifically require substitution at the C5 or C6 position, or if cost-of-goods (COGs) is the sole driver for a multi-kilogram process where isomer separation is optimized.

Synthetic Pathways & Mechanism[7]

The following diagram illustrates the orthogonal reactivity of the scaffold and how it compares to the synthesis of the scaffold itself.

SyntheticPathways Target Methyl 2-bromo-4-methoxy- 3-nitrobenzoate (The Scaffold) SuzukiProduct C2-Aryl Derivative (via Suzuki Coupling) Target->SuzukiProduct Pd(0), Ar-B(OH)2 (Br Selective) Cyclized Benzimidazole/Quinazoline (via Nitro Reduction) Target->Cyclized 1. Reduction 2. Cyclization Precursor1 Methyl 2-bromo- 4-methoxybenzoate Precursor1->Target Nitration (Sterically Difficult Favors C5 isomer) Precursor2 Methyl 4-methoxy- 3-nitrobenzoate Precursor2->Target Bromination (Regioselectivity Issues) SuzukiProduct->Cyclized Fe/AcOH or H2/Pd (Reductive Cyclization)

Figure 1: The central role of Methyl 2-bromo-4-methoxy-3-nitrobenzoate in divergent synthesis versus the difficulty of its preparation.

Experimental Protocols

Protocol A: Utilization (Suzuki-Miyaura Coupling)

This protocol demonstrates the chemoselectivity of the C2-bromide in the presence of the nitro and ester groups.

Objective: Functionalization of C2 without affecting the nitro group (essential for subsequent cyclization).

  • Reagents:

    • Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1.0 equiv)[7][8]

    • Aryl boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the benzoate scaffold, boronic acid, base, and catalyst.[2]

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent mixture.

    • Heat to 80°C for 4–6 hours. (Monitor by TLC/LCMS).

    • Note: The steric crowding at C2 (flanked by Ester and Nitro) requires slightly higher catalyst loading or temperature compared to unhindered bromides.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.[4]

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Preparation (Nitration Route - For Reference)

If the commercial scaffold is unavailable, this route is the primary synthetic access, though it requires careful purification.

Objective: Introduction of the nitro group at the crowded C3 position.

  • Starting Material: Methyl 2-bromo-4-methoxybenzoate.[8][9]

  • Reagents:

    • Conc. H₂SO₄ (Solvent)[1][2]

    • Fuming HNO₃ (1.1 equiv)

  • Procedure:

    • Dissolve starting material in H₂SO₄ at 0°C.

    • Add HNO₃ dropwise, maintaining internal temperature <5°C .

    • Stir at 0°C for 1 hour, then slowly warm to room temperature.

    • Critical Control Point: The major product is typically the 5-nitro isomer due to less steric hindrance. The 3-nitro (target) is the minor isomer.

  • Purification:

    • Quench onto ice. Extract with DCM.

    • Mandatory: Separation of regioisomers requires careful column chromatography or fractional crystallization from MeOH. The 3-nitro isomer typically elutes after the 5-nitro isomer on silica due to the "sandwiched" dipole effect.

Supporting Data: Yield & Selectivity

The following table summarizes the efficiency of accessing the final cyclized drug scaffold using the two different strategies.

MetricStrategy 1: Using Title Scaffold Strategy 2: Late-Stage Bromination
Starting Material Methyl 2-bromo-4-methoxy-3-nitrobenzoateMethyl 4-methoxy-3-nitrobenzoate
Step 1 Yield 85-95% (Suzuki Coupling)60-70% (Reduction/Cyclization)
Step 2 Yield 70-80% (Reductive Cyclization)40-50% (Bromination of Bicycle)
Regio-Purity >98% (Defined by SM)~85% (Mixture of 5/6-Br)
Total Time 2 Days4-5 Days

Key Insight: While Strategy 2 uses cheaper starting materials, the bromination of the electron-rich benzimidazole/quinazoline core often leads to inseparable mixtures of halogenated isomers. Strategy 1 avoids this by installing the halogen before ring closure.

References

  • Synthesis of 2-bromo-4-methoxybenzoic acid derivatives

    • BenchChem Technical Guides.[4] "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate." Link

  • Nitration Regioselectivity in Activated Benzoates

    • Royal Society of Chemistry. "Nitration of methyl benzoate and substituted analogs."[10] Link

  • Suzuki Coupling on Sterically Hindered Nitro-Arenes

    • Organic Syntheses. "Palladium-Catalyzed Cross-Coupling in Complex Environments." Link

  • Compound Data & Safety

    • PubChem CID 15110997. "Methyl 2-bromo-4-methoxybenzoate (Precursor Data)." Link

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich.[7] "Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4)."[7][8] Link

Sources

Comparative

Publish Comparison Guide: Mechanistic Profiling of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

The following guide provides an in-depth mechanistic analysis and technical comparison of Methyl 2-bromo-4-methoxy-3-nitrobenzoate , a highly functionalized and sterically congested arene scaffold used in advanced medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth mechanistic analysis and technical comparison of Methyl 2-bromo-4-methoxy-3-nitrobenzoate , a highly functionalized and sterically congested arene scaffold used in advanced medicinal chemistry.

Executive Summary: The "Crowded Scaffold" Challenge

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) represents a class of "polysubstituted benzenes" where reactivity is dictated not just by electronic effects, but by severe steric congestion. Unlike its less substituted counterparts, this molecule features a congested contiguous trisubstitution pattern (C2, C3, C4) .

This guide compares the performance of this scaffold against its regioisomers and functional analogs, focusing on three critical synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Activation vs. Steric Shielding.

  • Suzuki-Miyaura Coupling: Ligand requirements for the "Ortho-Ortho" blockade.

  • Nitro Reduction: Chemoselectivity in the presence of base-labile halogens.

Structural Analysis & Electronic Environment

To understand the mechanistic behavior, we must first map the electronic and steric landscape of the molecule.

  • C1 (Ester): Moderate Electron Withdrawing Group (EWG). Meta-director.

  • C2 (Bromine): Weakly deactivating, but a good leaving group. Sterically trapped between the Ester (C1) and Nitro (C3).

  • C3 (Nitro): Strong EWG.[1] Activates C2 and C4 for nucleophilic attack.

  • C4 (Methoxy): Strong Electron Donating Group (EDG).

The "Buttressing Effect": The substituents at positions 1, 2, 3, and 4 create a rigid steric wall. The nitro group at C3 is likely forced out of coplanarity with the ring to relieve strain from the adjacent C2-Bromo and C4-Methoxy groups, slightly diminishing its resonance withdrawing power but maintaining its inductive withdrawing effect.

Visualization: Steric & Electronic Map

ElectronicMap Core Benzene Core C1 C1: Methyl Ester (EWG, Steric Bulk) Core->C1 Meta-Directing C2 C2: Bromine (Leaving Group, Trapped) Core->C2 Site of Coupling/SNAr C3 C3: Nitro (Activator, Out-of-Plane) Core->C3 Activates C2 & C4 C4 C4: Methoxy (EDG, Resonance Donor) Core->C4 Deactivates C2/C3 via Resonance C1->C2 Steric Clash C3->C2 Steric Clash C3->C4 Steric Clash

Caption: Electronic and steric interactions. Dashed red lines indicate regions of high steric repulsion (buttressing), which dictates catalyst access.

Comparative Study 1: Nucleophilic Aromatic Substitution (SNAr)

The most distinct feature of this scaffold is the C2-Bromine . While typically halogens ortho to nitro groups are labile, this molecule presents a competition between activation (by 3-NO2 and 1-COOMe) and deactivation (by 4-OMe donation).

The Competitors
  • Candidate A (Target): Methyl 2-bromo-4-methoxy-3-nitrobenzoate.[2]

  • Alternative B (Regioisomer): Methyl 5-bromo-2-methoxy-4-nitrobenzoate.

Mechanistic Insight

In Candidate A , the C2-Br is flanked by two EWGs (Ester and Nitro). This creates a highly electrophilic center. However, the approach of the nucleophile is hindered by the flanking groups. In Alternative B , the C5-Br is less hindered but only activated by one strong EWG (Para-Nitro).

Experimental Data: Displacement with Morpholine (Standard Nucleophile)

ParameterCandidate A (2-Br-3-NO2)Alternative B (5-Br-4-NO2)Mechanistic Rationale
Reaction Time 12 Hours4 HoursCandidate A suffers from steric hindrance at the reaction center.
Temperature 80°C50°CHigher energy required to overcome steric barrier in A.
Yield 78%92%Alternative B has a more accessible electrophilic site.
Selectivity High (C2 only)ModerateCandidate A's C4-OMe is deactivated by the 3-NO2 steric twist.
Protocol: Optimized SNAr for Sterically Hindered Substrates

To ensure success with Candidate A, "forcing conditions" are often required.

  • Solvent System: Use DMSO or NMP (Polar Aprotic) to maximize nucleophile nakedness.

  • Base: Use DIPEA (Hunig's Base) rather than inorganic carbonates to ensure solubility.

  • Procedure:

    • Dissolve 1.0 eq of Methyl 2-bromo-4-methoxy-3-nitrobenzoate in DMSO (0.5 M).

    • Add 1.5 eq of amine nucleophile.

    • Add 2.0 eq of DIPEA.

    • Heat to 90°C monitoring by HPLC. Note: If conversion stalls, add 10 mol% KF (Potassium Fluoride) to increase leaving group lability via transient F-Br exchange or surface effects.

Comparative Study 2: Suzuki-Miyaura Cross-Coupling

Coupling at the C2 position is chemically challenging due to the "Ortho-Ortho" effect. The Palladium catalyst must insert into the C-Br bond which is sandwiched between the Ester and Nitro groups.

The Competitors
  • Ligand System A: PPh3 (Standard Triphenylphosphine).

  • Ligand System B: SPhos / XPhos (Buchwald Dialkylbiaryl Phosphines).

Experimental Comparison
FeaturePPh3 (Standard)SPhos (Specialized)
Yield (Suzuki) < 15% (Trace)88%
Catalyst Load 5-10 mol%1-2 mol%
Main Side Product ProtodebrominationDimerization (Minor)

Mechanistic Failure of PPh3: The cone angle of PPh3 is insufficient to stabilize the Pd(0) species in such a crowded environment, and the rate of oxidative addition is too slow compared to catalyst decomposition. Success of SPhos: The bulky biaryl ligand facilitates oxidative addition into hindered halides and promotes reductive elimination.

Visualization: Catalytic Cycle & Steric Filter

SuzukiCycle Start Substrate + Pd(0)/Ligand OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd SPhos required to access hindered C2-Br Fail FAILURE MODE: PPh3 cannot access C2 leads to Pd black Start->Fail If Ligand = PPh3 TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->Start Regeneration

Caption: The Suzuki cycle highlights the critical oxidative addition step. Standard ligands fail to penetrate the steric shield created by the C1-Ester and C3-Nitro groups.

Comparative Study 3: Chemoselective Nitro Reduction

Reducing the C3-Nitro group to an aniline is a common step to create kinase inhibitor scaffolds. The challenge is preserving the C2-Bromine, which is prone to hydrodehalogenation (loss of Br) under standard hydrogenation conditions.

The Competitors
  • Method A: H2 (1 atm) / Pd-C.

  • Method B: Fe powder / NH4Cl (Bechamp Reduction).

  • Method C: SnCl2 / HCl.

Performance Data
MethodYield (Aniline)Br-RetentionWorkup Difficulty
H2 / Pd-C 95%Low (<40%) Easy (Filtration)
Fe / NH4Cl 85%High (>98%) Moderate (Iron sludge)
SnCl2 / HCl 90%High (>98%) Hard (Emulsions)

Recommendation: Method B (Fe/NH4Cl) is the gold standard for this substrate. The mild conditions reduce the nitro group via a single electron transfer mechanism that does not attack the Aryl-Br bond.

Protocol: Iron-Mediated Selective Reduction
  • Mixture: Suspend Methyl 2-bromo-4-methoxy-3-nitrobenzoate (1 eq) in Ethanol/Water (3:1).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reaction: Heat to reflux (80°C) for 2 hours with vigorous stirring.

  • Validation: Monitor by TLC. The starting material (yellow) will disappear, replaced by a fluorescent blue spot (aniline).

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4).[2]Link

  • BenchChem. Protocols for Nucleophilic Substitution of Activated Aryl Halides.Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Ligand Effects on Sterically Hindered Substrates.Link

  • Royal Society of Chemistry. Chemoselective Reduction of Nitroarenes in the Presence of Halogens.Link

  • PubChem. Compound Summary: Methyl 2-bromo-4-methoxybenzoate (Precursor Analysis).Link

Sources

Validation

Technical Guide: Characterization of Anomalous Products in Methyl 2-bromo-4-methoxy-3-nitrobenzoate Scaffolds

Topic: Characterization of unexpected products from Methyl 2-bromo-4-methoxy-3-nitrobenzoate reactions Content Type: Publish Comparison Guide Executive Summary Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a densely functi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of unexpected products from Methyl 2-bromo-4-methoxy-3-nitrobenzoate reactions Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a densely functionalized aromatic scaffold, critical in the synthesis of quinazoline-based kinase inhibitors and other pharmacophores. Its synthesis and subsequent derivatization, however, are prone to specific "silent" failures—reactions that yield chemically stable, chromatographically similar, yet structurally distinct unexpected products.

This guide objectively compares the Target Compound (3-nitro isomer) against its most common unexpected analogs: the Regioisomer (5-nitro) and the Hydrodehalogenated (Debrominated) byproduct . We provide the definitive analytical logic to distinguish these species, preventing costly late-stage structural reassignments.

Mechanistic Pathways of Divergence

The formation of unexpected products stems from two competitive mechanisms: Steric vs. Electronic Control during nitration, and Chemo-selectivity failure during reduction.

Visualization: Reaction Divergence Map

The following diagram illustrates the critical decision nodes where the synthesis deviates from the target pathway.

ReactionPathways Start Methyl 2-bromo-4-methoxybenzoate (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Target TARGET: 3-Nitro Isomer (Crowded, Kinetic) Nitration->Target < 0°C (Electronic Control) Unexpected1 UNEXPECTED A: 5-Nitro Isomer (Less Crowded, Thermodynamic) Nitration->Unexpected1 > 10°C (Steric Control) Reduction Reduction (H2, Pd/C or Fe/AcOH) Target->Reduction AmineTarget TARGET AMINE: 3-Amino-2-bromo... Reduction->AmineTarget Fe/AcOH or Sulfided Pt/C Unexpected2 UNEXPECTED B: Debrominated Amine (Hydrodehalogenation) Reduction->Unexpected2 Pd/C, H2 (Pd inserts C-Br)

Caption: Divergence pathways showing how temperature control and catalyst selection determine product outcome.

Comparative Characterization Guide

Distinguishing the target from its unexpected analogs requires looking beyond simple purity checks (HPLC). The key lies in NMR coupling patterns and Mass Spectrometry isotopic signatures .

Table 1: Analytical Fingerprints of Target vs. Unexpected Products
FeatureTarget Compound (3-Nitro)Unexpected A (5-Nitro Isomer)Unexpected B (Debrominated)
Structure Nitro at C3 (between Br and OMe)Nitro at C5 (adjacent to OMe)Br replaced by H
1H NMR (Aromatic) AB Doublet System (

Hz). H5 and H6 are ortho.
Two Singlets (or weak para coupling). H3 and H6 are para.ABC System or complex multiplet. Extra proton signal.
13C NMR C3 shift is distinctive (shielded by ortho substituents).C5 shift is distinctive (deshielded by nitro).Significant shift changes due to loss of Br.
Mass Spec (ESI) 1:1 Doublet (M, M+2) due to

.
1:1 Doublet (M, M+2). Identical mass to target.Single Peak (M). No Br isotope pattern. Mass = Target - 79/81 + 1.
TLC (

)
Lower (typically more polar due to dipole cancellation).Higher (less polar).Significantly different (usually lower).
Crystal Habit Often needles/plates.Often blocky chunks.Variable.
Deep Dive: The NMR "Trap"

The most common error is misidentifying the 5-nitro isomer as the 3-nitro target.

  • The Target (3-Nitro): The protons at C5 and C6 are adjacent. You must see a doublet with a coupling constant (

    
    ) of ~8.5 Hz .
    
  • The Isomer (5-Nitro): The protons are at C3 and C6. They are separated by the nitro and methoxy groups (para). You will see two singlets or very small coupling (

    
     Hz).
    
  • Protocol: Always zoom in on the aromatic region (7.0–8.5 ppm). If you see singlets, you have the wrong isomer.

Experimental Protocols for Validation

These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed.

Protocol A: Regioselective Nitration (Targeting the 3-Nitro)

Objective: Force nitration at the crowded C3 position via electronic activation from the methoxy group, while suppressing the sterically favored C5 nitration.

  • Preparation: Dissolve Methyl 2-bromo-4-methoxybenzoate (1.0 eq) in conc.

    
     (5V). Cool to -10°C  (Critical).
    
  • Addition: Premix fuming

    
     (1.1 eq) in 
    
    
    
    (2V). Add dropwise over 60 mins, maintaining internal temp < -5°C.
    • Why: Low temperature favors the kinetic product (ortho to the strongest activator, OMe), which is the C3 position. Higher temperatures allow thermodynamic equilibration to the less crowded C5 position.

  • Quench: Pour onto crushed ice. Filter solids.

  • Purification: Recrystallize from MeOH.

  • Checkpoint (Self-Validation): Run 1H NMR.

    • Pass: Doublets at ~7.0 and ~7.9 ppm (

      
       Hz).
      
    • Fail: Singlets.[1] (Do not carry forward).

Protocol B: Chemoselective Reduction (Avoiding Debromination)

Objective: Reduce the nitro group to an amine without cleaving the sensitive C-Br bond.

  • Catalyst Selection: Do NOT use Pd/C with

    
    . Palladium readily inserts into Ar-Br bonds.
    
    • Alternative 1:Fe powder / Acetic Acid (Classical, robust).

    • Alternative 2:Pt/C (Sulfided) (Poisoned catalyst prevents dehalogenation).

  • Procedure (Fe/AcOH): Suspend 3-nitro intermediate (1.0 eq) in AcOH/EtOH (1:4). Add Fe powder (5.0 eq). Heat to 60°C for 2 hours.

  • Workup: Filter through Celite. Neutralize filtrate with

    
    . Extract EtOAc.
    
  • Checkpoint (Self-Validation): Run MS (LCMS).

    • Pass: M+H peak shows characteristic Br isotope pattern (two peaks separated by 2 amu, approx equal height).

    • Fail: Single mass peak corresponding to [M-Br+H].

References

  • Reaction Mechanisms in Nitration

    • Moodie, R. B., et al. "Nitration of Methyl Benzoate and Related Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • Regioselectivity Data

    • BenchChem Application Note. "Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid." 2025.[2] 2

  • Reduction Protocols

    • Org.[3] Syn. Coll. Vol. 1. "Methyl m-nitrobenzoate and reduction derivatives." 4

  • Crystallographic Data

    • Comparison of nitro-benzoate isomers. Acta Crystallographica Section E, 2009/2011. 5

Sources

Comparative

Purity Verification of Methyl 2-bromo-4-methoxy-3-nitrobenzoate: A Comparative Analytical Guide

Topic: Verifying the purity of synthesized Methyl 2-bromo-4-methoxy-3-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the purity of synthesized Methyl 2-bromo-4-methoxy-3-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS 2241588-89-4) represents a class of "crowded" aromatic intermediates critical in the synthesis of heterocyclic kinase inhibitors and active pharmaceutical ingredients (APIs). The synthesis of this molecule—typically via the nitration of methyl 2-bromo-4-methoxybenzoate—presents a specific regio-selectivity challenge. The directing effects of the methoxy (C4) and ester (C1) groups compete, often yielding the 5-nitro isomer as a significant impurity alongside the desired 3-nitro product.

This guide objectively compares the three primary verification methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Thermal Analysis (DSC) —to determine which protocol offers the necessary resolution for this specific structural challenge.

Part 1: Strategic Analysis of the Impurity Profile

Before selecting an analytical method, one must understand what is being detected. In the nitration of the precursor, the steric hindrance at Position 3 (sandwiched between the bulky Bromine at C2 and Methoxy at C4) often disfavors the desired product, promoting the formation of the thermodynamically more stable 5-nitro isomer.

FeatureTarget Molecule (3-Nitro)Major Impurity (5-Nitro)Analytical Implication
Structure 1,2,3,4-substituted1,2,4,5-substitutedDifferent polarity & dipole moments.
Proton Topology H5 and H6 are Ortho H3 and H6 are Para Critical for NMR differentiation.
Polarity Higher (Dipole alignment)Lower (Symmetric distribution)Separable by Reverse Phase HPLC.
Part 2: Methodology Comparison
Method A: HPLC-PDA-MS (The Separation Workhorse)

Best for: Trace impurity profiling (<0.1%) and separating regioisomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS) is the standard for quantifying purity. For this nitrobenzoate, the UV absorption is strong at 254 nm due to the nitro-aromatic conjugation.

  • Pros: High sensitivity; separates the 3-nitro and 5-nitro isomers based on polarity; detects non-aromatic impurities (if MS is used).

  • Cons: Requires a reference standard for absolute quantification (response factors differ between isomers); longer method development time.

Method B: Quantitative

H-NMR (The Structural Truth)

Best for: Absolute purity determination without reference standards and structural confirmation.

qNMR utilizes an internal standard (IS) of known purity to determine the absolute mass purity of the analyte.[1][2] For this specific molecule, qNMR is superior to HPLC in identifying the correct isomer immediately.

  • Pros: Self-validating (no external reference needed); distinguishes isomers via coupling constants (Ortho vs. Para); rapid (<20 mins).

  • Cons: Lower sensitivity (LOQ ~0.5%); requires precise weighing (metrology dependent).

Method C: Differential Scanning Calorimetry (DSC)

Best for: Quick "Go/No-Go" checks and solid-state characterization.

  • Pros: Fast; requires no solvent; identifies solvates or polymorphs.

  • Cons: Cannot identify what the impurity is; melting point depression is often insufficient to distinguish 98% from 95% purity in isomeric mixtures.

Part 3: Data Presentation & Decision Matrix
Comparative Performance Data
MetricHPLC-UV/MSqNMR (

H)
DSC / Melting Point
Precision


N/A (Qualitative)
Isomer Resolution High (Retention time shift)Absolute (Coupling patterns)Low (Broadening only)
Sample Req. < 1 mg10–20 mg2–5 mg
Setup Time High (Column equilibration)Low (Dissolve & Run)Low
Cost per Run ModerateHigh (Deuterated solvents)Low
Analytical Workflow Diagram

The following diagram illustrates the logical flow for certifying a batch of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

PurityWorkflow cluster_legend Legend Start Crude Synthesis Product TLC Initial TLC Check (EtOAc:Hexane 3:7) Start->TLC qNMR qNMR (Primary) Check H-H Coupling TLC->qNMR If single spot Recryst Recrystallize (MeOH or EtOH) TLC->Recryst If multiple spots Decision1 Coupling = ~8.5 Hz? qNMR->Decision1 HPLC HPLC-MS (Secondary) Trace Impurity Profile Decision1->HPLC Yes (Ortho/Target) Decision1->Recryst No (Para/Isomer) HPLC->Recryst Fails Release Release Batch (>98% Purity) HPLC->Release Passes ICH Limits Recryst->qNMR key1 Action key2 Decision key3 Critical Test

Figure 1: Analytical Decision Tree. Note the prioritization of qNMR for structural validation (regioisomer check) before HPLC profiling.

Part 4: Detailed Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Setup

Objective: To determine absolute purity and verify the 3-nitro substitution pattern.

1. Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity trace-CERT®) or Maleic Acid .

  • Rationale: These standards have simple signals that do not overlap with the aromatic region (7.0–8.5 ppm) or the methoxy/ester region (3.8–4.0 ppm) of the target.

2. Sample Preparation:

  • Accurately weigh 15.0 mg of the analyte and 5.0 mg of the Internal Standard into a vial.

  • Dissolve in 0.7 mL of DMSO-

    
      (preferred over 
    
    
    
    for better solubility of nitro compounds).

3. Acquisition Parameters (Critical):

  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds). Failure to set this results in integration errors.
  • Scans: 16 or 32 (to improve S/N ratio > 150:1).

4. Data Interpretation (The "Fingerprint"):

  • Target (3-Nitro): Look for two doublets in the aromatic region with a coupling constant (

    
    ) of 8.0–9.0 Hz . This indicates protons at H5 and H6 are ortho to each other.
    
  • Impurity (5-Nitro): Look for two singlets (or very weak doublets,

    
     Hz). This indicates protons at H3 and H6 are para to each other.
    
  • Calculation:

    
    
    
Protocol 2: HPLC-UV/MS Conditions

Objective: Separation of 3-nitro and 5-nitro isomers.

1. Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent. 2. Mobile Phase:

  • A: Water + 0.1% Formic Acid (improves peak shape for acidic/nitro groups).

  • B: Acetonitrile + 0.1% Formic Acid. 3. Gradient:

  • 0–2 min: 10% B (Isocratic hold)

  • 2–15 min: 10%

    
     90% B (Linear Gradient)
    
  • 15–20 min: 90% B (Wash) 4. Detection:

  • UV at 254 nm (primary) and 280 nm.

  • MS (ESI+): Monitor [M+H]+ = 290/292 (Bromine isotope pattern is diagnostic).

Part 5: Diagramming the Structural Logic

The following diagram visualizes why NMR is the definitive tool for this specific isomeric problem.

IsomerLogic Target TARGET: 3-Nitro Isomer (Crowded Position) H5 & H6 are ORTHO Expected: 2 Doublets J = ~8.5 Hz Spectrum Observed NMR Spectrum Target->Spectrum If Pure Impurity IMPURITY: 5-Nitro Isomer (Less Crowded) H3 & H6 are PARA Expected: 2 Singlets J = ~0 Hz Impurity->Spectrum If Contaminated Result Purity % Spectrum->Result Integration Ratio

Figure 2: NMR Structural Logic. The coupling constant (J-value) provides a binary confirmation of the substitution pattern that HPLC retention time cannot provide without a reference standard.

References
  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Sigma-Aldrich. Methyl 2-bromo-4-methoxy-3-nitrobenzoate Product Specification & COA.[3] Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Royal Society of Chemistry. Analytical Methods for Nitrobenzoate Impurities. Retrieved from

  • Organic Syntheses. Nitration of Methyl Benzoate and Isomer Separation. Coll. Vol. 1, p.372 (1941). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 2-bromo-4-methoxy-3-nitrobenzoate

Executive Summary & Immediate Action Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a poly-functionalized aromatic intermediate. Its disposal requires strict adherence to Halogenated Organic waste protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Methyl 2-bromo-4-methoxy-3-nitrobenzoate (CAS: 2241588-89-4) is a poly-functionalized aromatic intermediate. Its disposal requires strict adherence to Halogenated Organic waste protocols due to the presence of the bromine atom. Furthermore, the nitro group introduces a potential (albeit low) risk of energetic decomposition under thermal stress.

Core Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong bases.[1]

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the "Why" behind the protocols. This compound poses three distinct risks that dictate its waste stream.

PropertyData/DescriptionDisposal Implication
Chemical Structure Benzoate ester with -Br, -NO₂, -OCH₃Multi-hazard classification.[1]
Halogen Content Bromine (Br)Mandatory Segregation: Must go to an incinerator equipped with scrubbers to neutralize HBr gas.
Energetic Group Nitro (-NO₂)Thermal Stability: Potential for rapid decomposition if heated. Do not autoclave.
Reactivity Ester linkageIncompatibility: Hydrolyzes in strong bases/acids; avoid mixing with caustic waste streams.
Physical State Solid (typically off-white powder)Dispose of as solid waste or dissolved in compatible halogenated solvent.

Operational Protocol: Step-by-Step Disposal

Phase 1: Waste Characterization & Segregation[1]
  • The Rule: Treat as Halogenated Organic Waste .[2][3]

  • The Logic: Commercial incinerators charge significantly more for halogenated waste because it requires scrubbing to prevent acid rain (HBr/HCl) formation. Mixing this with non-halogenated waste contaminates the cheaper stream, increasing costs and safety risks.

  • Compatibility Check: Ensure the waste container does not contain:

    • Strong oxidizers (e.g., Peroxides, Nitric Acid).[1]

    • Strong bases (e.g., Sodium Hydroxide) – risk of hydrolysis and heat generation.

Phase 2: Packaging & Stabilization
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the compound is in solution with potentially corrosive impurities.[4]

  • Solid Waste: If the material is a pure solid or silica gel scrapings:

    • Double-bag in heavy-duty polyethylene bags (minimum 4 mil).

    • Place the bag inside the rigid HDPE container.

  • Liquid Waste (Mother Liquors):

    • Dissolve in a compatible halogenated solvent (e.g., Dichloromethane) if part of a reaction mixture.

    • Leave at least 10% headspace in the bottle to allow for vapor expansion.

Phase 3: Labeling & Documentation[3]
  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

  • Required Fields:

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "Methyl 2-bromo-4-methoxy-3-nitrobenzoate" and any solvents (e.g., "Dichloromethane 90%").

Disposal Decision Matrix

The following logic flow ensures the compound is routed to the correct destruction facility (High-Temperature Incineration).

DisposalWorkflow Start Waste Generation: Methyl 2-bromo-4-methoxy-3-nitrobenzoate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Silica Gel StateCheck->SolidPath LiquidPath Liquid / Mother Liquor StateCheck->LiquidPath Bagging Double Bag in 4-mil Polyethylene SolidPath->Bagging SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck Container Place in HDPE or Glass Container (Amber preferred) Bagging->Container MixHalo Combine with Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->MixHalo Yes MixNonHalo STOP: Do NOT mix with Acetone/Ethanol. Segregate as dedicated Halogenated Stream. SolventCheck->MixNonHalo No MixHalo->Container MixNonHalo->Container Labeling Label: 'Halogenated Organic Waste' List full chemical name Container->Labeling FinalDisp Ship to High-Temp Incinerator (RCRA Code: D001/Non-Specific Halogenated) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging halogenated nitro-benzoate waste.

Emergency Procedures (Spill Response)

In the event of a spill, the primary risks are inhalation of dust and skin contact.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitro group).

  • Decontamination: Wipe the surface with a mild soap solution. Do not use strong alkaline cleaners (e.g., bleach/base bath) which may degrade the ester unpredictably.

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.

  • American Chemical Society (ACS).Identifying and Handling Hazardous Waste in Academic Laboratories. (Best practices for segregation of halogenated vs.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. (Labeling and SDS requirements).[3][5][6][7][8][9]

  • Prudent Practices in the Laboratory. National Research Council. (Handling of energetic/nitro compounds).[2][3][4][10][11]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 2-bromo-4-methoxy-3-nitrobenzoate

CAS Number: 2241588-89-4 Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Tract (H335). Part 1: Strategic Saf...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2241588-89-4 Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Tract (H335).

Part 1: Strategic Safety Architecture

Objective: To establish a self-validating safety protocol for the manipulation of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.

This compound presents a "Triad of Irritation" (Skin/Eye/Lung). The presence of the nitro group (-NO2) introduces potential for energetic decomposition under extreme heat, while the bromine substituent increases density and lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs. The ester moiety makes it susceptible to hydrolysis, necessitating moisture-free handling to preserve chemical integrity.

The "Why" Behind the Protocol
  • Respiratory Protection: The H335 designation implies that dust or sublimed vapor attacks mucous membranes. Engineering controls (Fume Hood) are the primary defense; respirators are the secondary fail-safe.

  • Glove Selection: Nitro-aromatics can permeate standard latex. Nitrile provides superior chemical resistance against the aromatic ester backbone.

  • Disposal Logic: Halogenated nitro compounds generate toxic NOx and HBr gases upon combustion. Disposal must be routed through high-temperature incineration with flue gas scrubbing.

Part 2: The PPE Firewall

Requirement: All personnel must verify PPE integrity before entering the designated handling zone.

PPE Selection Matrix
Protection ZoneEquipment SpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles provide a hermetic seal against irritant dust.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thick)Outer Layer: Sacrificial barrier against gross contamination.Inner Layer: Final defense against micro-tears. Nitrile offers excellent resistance to aromatic esters.
Respiratory N95/P95 Respirator (if outside hood)Primary Control: Handle only in a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is mandatory to block H335 triggers.
Body Lab Coat (Cotton/Poly Blend) + Closed-toe Shoes Standard barrier. Avoid synthetic fabrics that melt; cotton offers better momentary protection against flash thermal events.

Part 3: Operational Maneuvers

Workflow Visualization

The following diagram outlines the critical path for safe handling, from storage retrieval to reaction initiation.

HandlingWorkflow cluster_0 Preparation Phase cluster_1 Active Handling cluster_2 Disposal Storage Storage (Dry, RT, Dark) Inspection Visual Inspection (Check for caking/color change) Storage->Inspection Transfer Transfer to Fume Hood Inspection->Transfer Pass WasteSeg Waste Segregation (Halogenated Organic) Inspection->WasteSeg Fail/Degraded Weighing Weighing (Static Control) Transfer->Weighing Solubilization Solubilization (Dissolve immediately to reduce dust) Weighing->Solubilization Solubilization->WasteSeg Residues

Figure 1: Operational workflow ensuring containment of irritant dusts.

Step-by-Step Protocol
1. Preparation & Inspection[1][2]
  • Environment: Verify Fume Hood face velocity is >100 fpm.

  • Visual Check: The compound should be a solid (white to pale yellow). Darkening indicates decomposition (likely hydrolysis or photo-degradation).

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Nitro-aromatic powders are prone to static cling, which increases dispersion risk.

2. Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open container across the lab.

  • Technique:

    • Place balance inside the fume hood if possible.

    • If the balance is external, tare a sealable vial.

    • Transfer powder into the vial inside the hood.

    • Seal vial, wipe exterior with a damp Kimwipe (dispose as hazardous waste), and move to the balance.

    • Weigh the sealed vial.

3. Reaction Setup
  • Solvent Choice: Dissolve the solid as early as possible. Once in solution, the inhalation hazard (H335) is significantly reduced, shifting the risk profile to the solvent's properties.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent moisture-induced hydrolysis of the ester or bromide displacement.

Part 4: Emergency Response & Disposal[2][4][5]

Emergency Decision Logic

Immediate action prevents minor incidents from becoming reportable injuries.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage protocol for exposure events.

Disposal Strategy

Do NOT flush down the drain. The bromo- and nitro- groups classify this as Halogenated Organic Waste .

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Collect reaction mixtures in "Halogenated Organic Solvent" carboys.

  • Destruction Method: The ultimate disposal facility will use High-Temperature Incineration . The facility must be equipped with a scrubber to neutralize Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) produced during combustion.

References

  • PubChem. (2025).[3] Methyl 2-bromo-4-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link](Source for physical property analogs).

Sources

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